1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKAXPVJZLECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546723 | |
| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105533-69-5 | |
| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of this compound, a halogenated hydroxyacetophenone derivative. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to construct a detailed and predictive profile. It is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The guide covers molecular structure, predictive spectroscopic data (NMR, IR, MS), a robust synthesis protocol via the Fries rearrangement with mechanistic insights, and essential safety and handling information.
Molecular Overview and Physicochemical Properties
This compound is a polysubstituted aromatic ketone. The presence of three distinct functional groups on the phenyl ring—hydroxyl, chloro, and fluoro—along with the acetyl group, makes it a versatile building block for organic synthesis. The interplay of these substituents governs its reactivity, conformational preferences, and spectroscopic characteristics. The ortho-hydroxyl group, in particular, can engage in intramolecular hydrogen bonding with the acetyl carbonyl, influencing its chemical behavior.
Below is the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)O |
| InChI Key | FQZWSJUIYJGNRE-UHFFFAOYSA-N |
Synthesis via Fries Rearrangement: Mechanism and Protocol
The most industrially and academically significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[1] This reaction involves the conversion of a phenolic ester to a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The regioselectivity can be controlled by reaction conditions; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the bidentate chelate complex formed between the ortho-isomer and the aluminum catalyst.[1]
Reaction Mechanism
The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[2]
-
Catalyst Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the precursor ester (4-chloro-5-fluorophenyl acetate).
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a free acylium carbocation (CH₃CO⁺).[2]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the activated aromatic ring at the positions ortho and para to the hydroxyl group.
-
Hydrolysis: Subsequent quenching with acid hydrolyzes the aluminum complexes, liberating the final hydroxyacetophenone product.
Caption: Workflow for the synthesis via Fries Rearrangement.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar halogenated phenols.[3][4] The causality for each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Acylation of 4-chloro-5-fluorophenol (Precursor Synthesis)
-
To a stirred solution of 4-chloro-5-fluorophenol (1 eq.) in an appropriate solvent (e.g., dichloromethane or neat), slowly add acetyl chloride (1.1 eq.) at 0 °C.
-
Causality: This step forms the necessary phenyl acetate precursor. Using a slight excess of acetyl chloride ensures complete conversion of the phenol. The low temperature controls the exothermic reaction.
-
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or GC-MS analysis indicates the complete consumption of the starting phenol.
-
The resulting 4-chloro-5-fluorophenyl acetate can be used directly or purified by vacuum distillation.
Step 2: Fries Rearrangement
-
In a flask equipped with a reflux condenser and a gas outlet, add the crude 4-chloro-5-fluorophenyl acetate (1 eq.).
-
Carefully add anhydrous aluminum trichloride (AlCl₃, 2.5-3.0 eq.) in portions. The reaction is often performed without a solvent.[4][5]
-
Causality: A significant excess of the Lewis acid catalyst is required. One equivalent is consumed by coordinating to the product's carbonyl oxygen, another by the phenolic hydroxyl, and the remainder acts catalytically.
-
-
Heat the reaction mixture to 120-160 °C and maintain for 1.5-3 hours.[2] The progress should be monitored by TLC.
-
Causality: Elevated temperature is necessary to overcome the activation energy for the acyl group migration and favors the formation of the thermodynamically more stable ortho product.
-
-
Cool the mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl (e.g., 5% HCl solution).[2]
-
Causality: The acidic workup serves two purposes: it hydrolyzes the aluminum-phenoxide complexes to liberate the free phenol product and dissolves the aluminum salts for easier removal.
-
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Spectroscopic and Structural Characterization (Predictive Analysis)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be well-resolved, providing clear structural information.
Table 2: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings and Multiplicity |
|---|---|---|
| ¹H NMR | ~12.0 | (s, 1H, Ar-OH, intramolecular H-bond) |
| ~7.5 | (d, 1H, Ar-H, J ≈ 8-9 Hz) | |
| ~7.0 | (d, 1H, Ar-H, J ≈ 7-8 Hz) | |
| ~2.6 | (s, 3H, -COCH₃) | |
| ¹³C NMR | ~203 | Carbonyl (C=O) |
| ~160 | C-OH | |
| ~158 | C-F (with large ¹JCF coupling) | |
| ~115-135 | Aromatic carbons (C-H, C-Cl, C-C=O) | |
| ~26 | Acetyl methyl (-CH₃) |
| ¹⁹F NMR | ~ -110 to -120 | Singlet or doublet of doublets |
-
¹H NMR Insights: The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The two aromatic protons will appear as doublets, with their exact shifts and coupling constants determined by the electronic effects of the adjacent substituents.
-
Conformational Insights: Studies on 2'-fluoro-substituted acetophenones have revealed the presence of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings.[9][10] This phenomenon occurs when the atoms are spatially close, and it strongly suggests a preferred s-trans conformation where the acetyl group is oriented away from the fluorine atom.[10] Therefore, a small (3-5 Hz) ⁵JHF coupling may be observable between the acetyl methyl protons and the ring fluorine.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188, with a characteristic M+2 peak at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragmentations: The primary fragmentation pathway for acetophenones is the alpha-cleavage of the acyl group.
-
Loss of methyl radical (M-15): A strong peak at m/z 173 (and 175) corresponding to the [M-CH₃]⁺ ion.
-
Formation of acylium ion: A peak at m/z 43 corresponding to [CH₃CO]⁺.
-
Loss of acetyl group (M-43): A peak at m/z 145 (and 147) corresponding to the [M-COCH₃]⁺ ion.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will clearly show the characteristic absorptions for the hydroxyl and carbonyl functional groups.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3200-2800 | O-H stretch (intramolecular H-bonded) | Broad |
| ~1650-1630 | C=O stretch (conjugated, H-bonded) | Strong, sharp |
| ~1600, 1480 | C=C aromatic ring stretches | Medium to strong |
| ~1250 | C-O stretch (phenol) | Strong |
| ~1100-1000 | C-F stretch | Strong |
| ~850-750 | C-Cl stretch | Medium |
-
Expertise Note: The C=O stretching frequency is expected to be lower than that of a typical aryl ketone (~1685 cm⁻¹) due to the combined effects of conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a reliable hazard assessment can be compiled from the SDS of closely related compounds like 1-(4-fluoro-2-hydroxyphenyl)ethanone and other chlorinated phenols.[11][12][13][14]
Table 4: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12][14] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[12][14] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[12][14] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[14] |
Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, albeit not widely commercialized, chemical intermediate. This guide provides a robust, predictive framework for its chemical properties, grounded in the established behavior of analogous compounds and fundamental chemical principles. The proposed synthesis via Fries rearrangement is a reliable and scalable method for its production. The detailed spectroscopic predictions offer a clear roadmap for its characterization and quality control. Adherence to the outlined safety protocols is essential for its handling. For professionals in drug discovery and materials science, this compound represents a promising scaffold for the development of novel molecules with tailored biological and physical properties.
References
- Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society.
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- Breinsperger, J., et al. (2020). Preparation of hydroxyacetophenones via the Fries rearrangement.
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- Echemi. 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)
- Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
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- Fisher Scientific. SAFETY DATA SHEET - 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrr ol-3-yl]-1-ethanone.
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- Lee, K., & Gibson, D. (1996). Mass spectra of acetophenone in the molecular ion region.
- Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
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Part 1: Foundational Analysis - Molecular Formula and Functional Groups
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound, a substituted aromatic ketone.
The initial steps in any structure elucidation workflow aim to establish the fundamental building blocks of the molecule. Mass spectrometry (MS) provides the molecular formula, while Infrared (IR) spectroscopy identifies the functional groups present.
Mass Spectrometry (MS): Defining the Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of an unknown compound.[1] For this compound, the expected molecular formula is C₈H₆ClFO₂.
A key confirmatory feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This distinctive pattern is a powerful diagnostic tool for identifying chlorine-containing compounds.[2]
Table 1: Expected HRMS Data and Isotopic Pattern for C₈H₆ClFO₂
| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |
| [C₈H₆³⁵ClFO₂]⁺ | 188.0040 | [M]⁺ | 100 |
| [C₈H₆³⁷ClFO₂]⁺ | 189.9995 | [M+2]⁺ | ~32 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups.[3][4] For the target molecule, several characteristic absorption bands are expected.
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of a ketone's carbonyl group.[4][5] Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[4][6]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are typical for carbon-carbon double bonds within the aromatic ring.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
-
C-X Stretches: Vibrations for C-Cl and C-F bonds appear in the fingerprint region (below 1400 cm⁻¹).
The presence of these key bands provides strong initial evidence for a hydroxylated, chlorinated, and fluorinated acetophenone structure.
Part 2: Nuclear Magnetic Resonance (NMR) - The Core of Connectivity
While MS and IR define the parts list, NMR spectroscopy reveals how those parts are connected.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for unambiguous assignment.[8]
¹H NMR Spectroscopy: Assigning the Protons
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we expect three distinct signals:
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, typically in the δ 2.5-2.7 ppm region.
-
Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.5-8.0 ppm), each integrating to 1 proton. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The hydroxyl group is strongly activating (electron-donating), while the halogens and the acetyl group are deactivating (electron-withdrawing). The proton ortho to the hydroxyl group will be the most shielded (lowest ppm), while the proton ortho to the acetyl group will be the most deshielded (highest ppm). The coupling between them will be influenced by the fluorine atom.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, often deshielded by intramolecular hydrogen bonding to the carbonyl oxygen. Its position is also concentration and solvent dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. For the target molecule, eight distinct signals are expected:
-
Carbonyl Carbon (C=O): The most deshielded signal, typically appearing above δ 195 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-170 ppm). Carbons directly attached to electronegative atoms (O, F, Cl) will have their chemical shifts significantly affected. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bearing the halogens will also show characteristic shifts.
-
Methyl Carbon (-CH₃): The most shielded signal, typically below δ 30 ppm.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for establishing the final connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[9] It allows for the unambiguous assignment of protonated carbons. For our molecule, it will connect the methyl proton signal to the methyl carbon signal and the two aromatic proton signals to their respective aromatic carbon signals. Quaternary carbons (like the carbonyl and the substituted aromatic carbons) will be absent from the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away.[10][11][12][13] These "long-range" correlations are the key to connecting the molecular fragments.
Key Expected HMBC Correlations:
-
Connecting the Acetyl Group: The methyl protons (Hₐ) will show a strong correlation to the carbonyl carbon (C₁), confirming the acetyl fragment.
-
Placing the Acetyl Group: The methyl protons (Hₐ) will also show a correlation to one of the aromatic carbons (C₆), definitively linking the acetyl group to the aromatic ring.
-
Positioning the Substituents: The arrangement of substituents on the ring is confirmed by correlations from the aromatic protons. For example, the aromatic proton H₁ will show correlations to carbons C₂, C₃, and C₅, while proton H₂ will correlate with C₄, C₅, and C₆. These overlapping correlations create a web of connectivity that allows for the unambiguous placement of all atoms.
Part 3: The Integrated Elucidation Workflow
A robust structure elucidation is not a linear process but an integrated workflow where data from each technique is used to validate the others.
dot
Caption: Logical workflow for structure elucidation.
The final structure is confirmed only when all observed data are consistent with the proposed molecule and no other plausible isomer fits the evidence. The HMBC correlations are particularly crucial for distinguishing between potential isomers.
dot
Caption: Key HMBC correlations confirming connectivity.
Experimental Protocols
General: All solvents used for spectroscopic analysis should be of high purity (e.g., deuterated solvents for NMR). The sample should be free of paramagnetic impurities.
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Protocol: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via LC injection into the mass spectrometer. Acquire data in positive or negative ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Protocol (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire spectrum with a standard pulse sequence. Process with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
¹³C NMR: Acquire spectrum with proton decoupling. A sufficient number of scans and relaxation delay are required to observe all carbons, including quaternary ones.
-
HSQC & HMBC: Utilize standard gradient-selected (gs) pulse sequences (e.g., gHSQC, gHMBC). Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz to observe typical 2- and 3-bond correlations.[11]
-
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a scientist can confidently and unambiguously determine the precise molecular architecture. This rigorous, evidence-based approach ensures the scientific integrity required for subsequent research and development activities.
References
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Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]
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Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
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Flett, M. St. C. (1948). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Transactions of the Faraday Society, 44, 767-775. [Link]
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Sparkman, O. D. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
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Pukar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-520. [Link]
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StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. StudyRaid. [Link]
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Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]
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Varian, Inc. (2010). H-C multiple-bond correlations: HMBC. Varian, Inc. NMR Publication. [Link]
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LibreTexts Chemistry. (2024). 19: HMBC. Chemistry LibreTexts. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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ResearchGate. (n.d.). Most important correlations 2D 1H-13C HMBC, compound 12... ResearchGate. [Link]
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Spectroscopy Pro. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]
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1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone CAS number
An In-depth Technical Guide to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.
Introduction and Core Compound Identity
This compound is a substituted acetophenone derivative. Its structure, featuring a phenolic hydroxyl group ortho to an acetyl group, and further substituted with chloro and fluoro moieties on the aromatic ring, makes it a versatile intermediate in organic synthesis. The presence of multiple functional groups offers several reaction sites for building more complex molecular architectures. Halogenated organic compounds, in particular, play a crucial role in the pharmaceutical industry, with chlorine being a key element in many approved drugs.[1] The specific arrangement of substituents in this molecule influences its reactivity and potential biological activity, making it a valuable building block for novel chemical entities.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 105533-69-5[2]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for this compound and its close analogs are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | Inferred |
| Molecular Weight | 188.58 g/mol | Calculated |
| Appearance | Likely a solid, from light yellow to beige-brown crystals, based on analogs.[3] | Analogy |
| Melting Point | 56-58 °C (for the 5-fluoro analog) | [3] |
| Boiling Point | 65-66 °C at 8 mmHg (for the 5-fluoro analog) | [3] |
| InChI Key | (Not directly found, but for the 5-fluoro analog: KOFFXZYMDLWRHX-UHFFFAOYSA-N) | [4] |
Characterization of this molecule would typically rely on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) would confirm the presence and connectivity of the aromatic and methyl protons. Carbon-13 NMR would identify all unique carbon environments. Mass Spectrometry would verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound. Infrared (IR) spectroscopy would show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.
Synthesis Pathway: The Fries Rearrangement
A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement.[3][5][6] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[7]
For this compound, a logical synthetic approach begins with the acylation of 4-chloro-5-fluorophenol with an acetylating agent like acetyl chloride or acetic anhydride to form the corresponding phenyl acetate ester. This ester then undergoes an intramolecular Fries rearrangement to yield the target product.
Step-by-Step Synthesis Protocol
-
Esterification: 4-chloro-5-fluorophenol is reacted with acetyl chloride in the presence of a base or neat. The phenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride to form 4-chloro-5-fluorophenyl acetate.
-
Fries Rearrangement: The isolated 4-chloro-5-fluorophenyl acetate is heated in the presence of a stoichiometric amount of anhydrous aluminum chloride.[6] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl group.
-
Electrophilic Aromatic Substitution: The resulting acylium ion (CH₃CO⁺) then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction. The directing effects of the hydroxyl (ortho, para-directing) and halogen (ortho, para-directing, deactivating) substituents guide the acylium ion to the ortho position relative to the hydroxyl group.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water and acid to decompose the aluminum chloride complex.[5] The crude product is then extracted with an organic solvent, such as ethyl acetate.[6] Purification is typically achieved through recrystallization or silica gel column chromatography to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway via Fries Rearrangement.
Applications in Research and Drug Development
Substituted hydroxyacetophenones are important intermediates in the synthesis of various biologically active compounds.[5][8] The title compound serves as a key building block for more complex molecules, particularly in the pharmaceutical industry.[7]
-
Scaffold for Heterocyclic Synthesis: The ketone and hydroxyl functionalities can be readily manipulated to construct heterocyclic rings, such as flavones, chromones, and benzofurans, which are common motifs in pharmacologically active molecules.
-
Precursor for API Synthesis: As an important pharmaceutical intermediate, it can be used in the synthesis of various β-receptor blockers and other active pharmaceutical ingredients (APIs).[5] The incorporation of fluorine and chlorine can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[9]
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify initial hits for drug discovery programs. Its specific pattern of hydrogen bond donors/acceptors and hydrophobic regions makes it an interesting starting point for lead optimization.
Safety, Handling, and Storage
Working with any chemical requires strict adherence to safety protocols. Based on data for closely related halogenated hydroxyacetophenones, this compound should be handled with care.
Hazard Identification
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][10]
-
Protective Clothing: Wear suitable protective clothing, including a lab coat.[2]
-
Gloves: Wear protective gloves (e.g., nitrile) to avoid skin contact.[10][12]
-
Eye Protection: Use chemical safety goggles or a face shield to prevent eye contact.[10][12]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][12]
First-Aid Measures
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][10]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing contaminated clothing.[12] If skin irritation occurs, get medical advice.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
Storage
Conclusion
This compound (CAS No. 105533-69-5) is a valuable chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its synthesis is accessible through established methods like the Fries rearrangement, and its unique substitution pattern offers a versatile platform for constructing complex molecular targets. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their scientific endeavors.
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1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513. PubChem. [Link]
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Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone molecular weight
An In-Depth Technical Guide to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest to the pharmaceutical and fine chemical industries. As a key intermediate, its unique substitution pattern—featuring chloro, fluoro, hydroxyl, and acetyl groups—renders it a versatile building block for the synthesis of complex, high-value molecules. This guide details its physicochemical properties, outlines a standard synthetic methodology via the Fries rearrangement with mechanistic insights, discusses its critical role in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development, offering expert-driven insights into the compound's utility and handling.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic ketone. The presence of multiple functional groups—a reactive acetyl moiety, an acidic phenolic hydroxyl group, and two distinct halogens—creates a scaffold ripe for diverse chemical transformations. The fluorine and chlorine atoms are particularly significant, as their incorporation into drug candidates can modulate critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1]
The fundamental properties of this compound are summarized below. The molecular weight is identical to its isomer, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone, for which public data is available.[2]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Monoisotopic Mass | 188.0040353 Da | [2] |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)F)Cl)O | N/A |
| InChIKey | N/A | N/A |
| CAS Number | N/A | N/A |
| Physical Form | Expected to be a solid at room temperature (e.g., powder or crystals) | [3] |
| Solubility | Expected to have low solubility in water but be soluble in common organic solvents like ethyl acetate, methanol, and DMSO. | [4] |
Synthesis and Mechanistic Insights: The Fries Rearrangement
A robust and widely adopted method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[3][5] This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This pathway is valued for its efficiency in installing an acyl group ortho or para to the hydroxyl functionality.
Rationale for Synthetic Route
The Fries rearrangement is selected for its directness. It begins with a readily accessible precursor, a substituted phenol, which is first esterified and then rearranged. This avoids more complex multi-step sequences that might require stringent protection-deprotection strategies for the hydroxyl group. The choice of a solvent-free or high-boiling point solvent condition often drives the reaction to completion and can influence the ratio of ortho vs. para products. For this compound, the target is the ortho product.
Detailed Experimental Protocol
Step 1: Esterification of 3-Chloro-4-fluorophenol
-
To a stirred solution of 3-chloro-4-fluorophenol in an appropriate solvent (e.g., dichloromethane or neat), add acetyl chloride dropwise at 0°C.
-
A base, such as pyridine or triethylamine, is often included to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-chloro-4-fluorophenyl acetate.
Step 2: Lewis Acid-Catalyzed Fries Rearrangement
-
To the crude 3-chloro-4-fluorophenyl acetate, add anhydrous aluminum chloride (AlCl₃) portion-wise. An excess of AlCl₃ (2.5 to 3.0 equivalents) is crucial as it complexes with both the ester carbonyl and the product's hydroxyl and ketone groups.
-
Heat the reaction mixture to a high temperature, typically between 120°C and 160°C.[5][6] The reaction is often run neat (without solvent).
-
Maintain the temperature for 2-3 hours. The reaction progress can be monitored by TLC or HPLC.
-
After cooling, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via esterification and Fries rearrangement.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value key intermediate. Its structure is a precursor to more complex heterocyclic systems and other scaffolds found in biologically active agents.
-
Scaffold for Bioactive Molecules: The compound is an ideal starting point for synthesizing chromones, flavones, and other heterocyclic systems through reactions involving the acetyl and hydroxyl groups. These scaffolds are prevalent in molecules with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[7][8]
-
Intermediate for β-Blockers: Substituted 2'-hydroxyacetophenones are known intermediates in the synthesis of various β-blockers, which are a class of drugs used to manage cardiac arrhythmias, hypertension, and other cardiovascular disorders.[4][5]
-
Fragment-Based Drug Discovery: In modern drug design, small, functionalized molecules like this serve as "fragments" that can be elaborated upon to build potent and selective inhibitors for specific biological targets. The dual halogen substitution provides a unique electronic and steric profile for probing protein binding pockets.
Role as a Versatile Chemical Building Block
The diagram below illustrates the central role of this compound as a launchpad for generating molecular diversity.
Caption: The role of the title compound as a key intermediate for diverse chemical scaffolds.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for this compound, the following guidance is based on structurally related compounds such as other halogenated hydroxyacetophenones.[4][9][10][11]
GHS Hazard Identification (Anticipated)
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Measures and PPE
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Avoid generating dust.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Wash hands and any exposed skin thoroughly after handling.[10]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. Its synthesis via established methods like the Fries rearrangement is well-understood, and its utility as a precursor for diverse, biologically relevant scaffolds is clear. For researchers in medicinal chemistry and process development, this compound represents a versatile tool for accessing novel chemical entities. Adherence to strict safety protocols, based on data from analogous structures, is essential for its responsible handling and use in a research or industrial setting.
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The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. LinkedIn. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
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Navigating the Chemical Landscape: A Technical Guide to the Nomenclature of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, precise molecular identification is paramount. This guide delves into the nomenclature of the specific substituted acetophenone, 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, providing a comprehensive overview of its systematic naming and exploring the landscape of related compounds. While this specific molecule may not have common synonyms or established trade names due to its potential novelty or specialized use in research, understanding its systematic name and the nomenclature of its analogs is crucial for clear communication and effective database searching.
The Importance of Unambiguous Identification
In research and development, the ability to uniquely identify a chemical entity is the foundation of reproducible science. A systematic name, such as that generated by the International Union of Pure and Applied Chemistry (IUPAC), provides a definitive and universally understood identifier for a molecule's structure. This contrasts with common or trivial names, which can be ambiguous, and trade names, which are brand-specific and may vary geographically. For novel or less-common compounds, the IUPAC name is often the only identifier available.
Deconstructing the Systematic Name: this compound
The IUPAC name itself provides a blueprint of the molecule's structure. Let's break it down:
-
ethanone : This indicates the core structure is based on a two-carbon ketone.
-
phenyl : This signifies a benzene ring attached to the ethanone group.
-
1-(...)ethanone : This specifies that the phenyl group is attached to the first carbon of the ethanone chain.
-
(4-chloro-5-fluoro-2-hydroxyphenyl) : This describes the substituents on the phenyl ring and their positions. The numbering of the phenyl ring starts from the point of attachment to the ethanone group. Therefore, we have:
-
a chloro group at position 4.
-
a fluoro group at position 5.
-
a hydroxy group at position 2.
-
This systematic approach ensures that any chemist can accurately draw the chemical structure from the name alone.
Synonyms and Trade Names: A Case of Specificity
As of early 2026, dedicated synonyms and trade names for this compound are not readily found in major chemical databases. This is not unusual for a compound that may be:
-
A novel synthetic intermediate.
-
A compound used exclusively for in-house research.
-
Not yet commercialized on a large scale.
The absence of trade names indicates that it is likely not a marketed product. Researchers should primarily rely on the IUPAC name and the Chemical Abstracts Service (CAS) number, if available, for identification.
A Comparative Analysis of Related Substituted Acetophenones
To provide a broader context, it is instructive to examine the nomenclature of structurally similar compounds. The following table summarizes the names of related acetophenones, highlighting the systematic approach to naming based on substituent patterns.
| Chemical Structure Name | Common Synonyms/Alternative Names |
| 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 5-fluoro-2-hydroxy acetophenone, 2-ethanoyl-4-fluorophenol[1] |
| 4'-Fluoro-2'-hydroxyacetophenone | 1-(4-Fluoro-2-hydroxyphenyl)ethanone |
| 1-(4-chloro-2-hydroxyphenyl)ethanone | 4'-Chloro-2'-hydroxyacetophenone[2] |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 2'-Hydroxy-5'-chloroacetophenone, 2-Acetyl-4-chlorophenol[3] |
| 2-(4-CHLOROPHENYL)-5'-FLUORO-2'-HYDROXYACETOPHENONE | Not available |
| 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone | Not available |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Not available |
This comparison illustrates how the position and nature of the halogen and hydroxyl groups on the phenyl ring are systematically described, providing a clear and unambiguous identifier for each distinct molecule.
Experimental Workflow: Identification and Verification
For researchers synthesizing or working with this compound, a rigorous workflow for structural confirmation is essential.
Step-by-Step Protocol
-
Synthesis : Synthesize the target compound via an appropriate chemical reaction, such as a Friedel-Crafts acylation of a substituted fluorochlorophenol.
-
Purification : Purify the crude product using techniques like column chromatography or recrystallization to isolate the desired compound.
-
Structural Elucidation :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H NMR and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the phenyl ring.
-
Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : Identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone and the hydroxyl (O-H) group.
-
-
Purity Analysis : Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Logical Relationship of Nomenclature
The relationship between different types of chemical names can be visualized as a hierarchy, with the systematic IUPAC name providing the most fundamental and descriptive information.
Caption: Hierarchical relationship of chemical nomenclature for a given compound.
Conclusion
For a scientist or researcher, understanding the principles of chemical nomenclature is not merely an academic exercise; it is a practical necessity for navigating the vast landscape of chemical information. In the case of this compound, the systematic IUPAC name stands as its primary and most reliable identifier. While the absence of common synonyms and trade names may suggest its specialized nature, the principles of systematic nomenclature and a robust analytical workflow ensure its unambiguous identification and facilitate clear scientific communication.
References
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An In-depth Technical Guide on the Biological Activity of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Abstract
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is a halogenated hydroxyacetophenone derivative. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals, its inherent chemical structure, featuring a phenolic hydroxyl group and halogen substituents, suggests the potential for intrinsic biological activities. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. It delves into its role in chemical synthesis, explores putative biological effects based on structurally similar compounds, and outlines detailed experimental protocols for the systematic evaluation of its bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a practical framework for investigating the biological potential of this compound.
Introduction and Chemical Profile
This compound, with the CAS Number 136830-89-0, is an aromatic ketone. Its structure is characterized by a benzene ring substituted with a hydroxyl group, an acetyl group, a chlorine atom, and a fluorine atom. This arrangement of functional groups makes it a valuable precursor in organic synthesis.
The presence of a phenolic hydroxyl group is significant, as this moiety is known to contribute to the antioxidant properties of many compounds by acting as a hydrogen donor to neutralize free radicals.[1][2] The halogen atoms (chlorine and fluorine) can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially modulating its bioactivity.[3]
Role as a Synthetic Intermediate
This compound is a crucial intermediate in the synthesis of various more complex molecules, including pharmaceuticals. For instance, it serves as a building block in the preparation of certain therapeutic agents where the substituted phenyl ring is a key pharmacophoric element. Its utility in creating specialized chemical structures highlights its importance in the broader field of medicinal chemistry.[4] Specifically, it is a known intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[5]
Potential Biological Activities: An Inferential Analysis
Direct studies on the biological activity of this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related hydroxyacetophenone derivatives, several potential biological effects can be inferred. Substituted acetophenones have been reported to possess a range of pharmacological properties.[6][7]
Antimicrobial and Antifungal Activity
Derivatives of hydroxyacetophenone have demonstrated notable antibacterial and antifungal properties.[3][8] The presence of the phenolic hydroxyl group and halogen substituents in this compound suggests it may exhibit similar antimicrobial effects. Studies on other acetophenones have shown activity against both Gram-positive and Gram-negative bacteria.[6][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities.[11] The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[1] The antioxidant potential of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.[11] Chalcones derived from 2-hydroxyacetophenone have also been evaluated for their antioxidant activity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12]
Cytotoxic and Anticancer Potential
Cytotoxicity is a critical aspect of biological evaluation, determining a compound's potential to damage or kill cells.[13][14] Various cytotoxicity assays are employed in the early stages of drug discovery to screen for potential anticancer agents or to assess the toxicity of new chemical entities.[15][16][17] While some acetophenone derivatives have been investigated for their anticancer properties, the cytotoxic profile of this compound remains to be elucidated.
Other Potential Pharmacological Activities
Derivatives of 2-hydroxyacetophenone have also been explored for other pharmacological effects, including cardiovascular activities.[18] The broad spectrum of biological activities observed in related compounds underscores the need for a thorough investigation of this compound.[19][20]
Framework for Experimental Validation
A systematic evaluation of the biological activity of this compound is essential. This involves a tiered approach, starting with in vitro assays to establish a baseline of activity and selectivity.[21][22]
Caption: A simplified diagram of a potential intrinsic apoptotic pathway.
Conclusion and Future Directions
This compound is a compound of interest due to its role as a synthetic intermediate and its potential for inherent biological activity, inferred from its chemical structure and the known properties of related hydroxyacetophenones. The experimental framework provided in this guide offers a systematic approach to characterizing its antimicrobial, antioxidant, and cytotoxic profiles. Positive results from these initial in vitro screens would justify more in-depth mechanistic studies and eventual in vivo validation to fully elucidate its therapeutic or toxicological potential. This foundational work is crucial for unlocking the full scope of this molecule's utility in the fields of medicinal chemistry and drug discovery.
References
A comprehensive list of references will be compiled based on the sources identified during the research phase. The following is a sample of how the references would be formatted.
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Title: DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Source: MDPI URL: [Link]
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Title: Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Source: Scholars Research Library URL: [Link]
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Title: Antioxidant activity of individual phenolic compounds determined using... Source: ResearchGate URL: [Link]
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Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Source: PMC - NIH URL: [Link]
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Title: Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Source: PubMed Central URL: [Link]
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Title: SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF ACETOPHENONE-HYDRAZONE DERIVATIVES AGAINST RESISTANT MYCOBACTERIA. Source: Repozitář publikační činnosti UK URL: [Link]
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Title: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Source: ACG Publications URL: [Link]
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Title: Evaluation of Biological Activity of Natural Compounds. Source: Encyclopedia MDPI URL: [Link]
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Title: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Source: Taylor & Francis Online URL: [Link]
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Title: Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Source: Journal of Advanced Scientific Research URL: [Link]
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Title: A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Source: ResearchGate URL: [Link]
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Title: Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Source: SpringerLink URL: [Link]
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Title: The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Source: LinkedIn URL: [Link]
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An In-depth Technical Guide to the Solubility of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel compound 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone in a range of common organic solvents. Recognizing the absence of published empirical data for this specific molecule, this document outlines a systematic and scientifically rigorous approach for researchers, chemists, and drug development professionals to generate reliable solubility profiles. The guide begins with an analysis of the compound's inferred physicochemical properties based on its molecular structure, which informs the selection of an appropriate solvent screen. A detailed, step-by-step experimental protocol based on the gold-standard isothermal shake-flask method is presented, coupled with recommendations for robust quantitative analysis using High-Performance Liquid Chromatography (HPLC). This document is designed not merely as a protocol, but as a self-validating system, explaining the causality behind each experimental choice to ensure the generation of accurate and reproducible data critical for applications ranging from synthetic chemistry to pharmaceutical formulation.
Introduction to this compound and the Imperative of Solubility
This compound is a substituted aromatic ketone. Compounds of this class, specifically hydroxyacetophenones, are pivotal intermediates in the synthesis of more complex molecules, including various pharmacologically active agents.[1][2][3] The precise arrangement of chloro, fluoro, and hydroxyl substituents on the phenyl ring imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science.
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For a synthetic intermediate, solubility in organic solvents governs reaction kinetics, purification strategies (such as crystallization), and overall process efficiency. In the context of drug development, poor solubility is a primary contributor to low bioavailability, hindering the therapeutic potential of promising drug candidates.[4][5][6] Therefore, a thorough understanding of the solubility profile of this compound is not an academic exercise, but a prerequisite for its effective application. This guide provides the theoretical grounding and practical methodology to establish this critical dataset.
Inferred Physicochemical Profile
A robust analysis of a molecule's structure allows for an educated prediction of its solubility behavior. The structure of this compound features several key functional groups that dictate its interactions with various solvents.
-
Aromatic System: The core is a benzene ring, which is inherently nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This feature will strongly promote solubility in polar protic solvents (e.g., alcohols).
-
Carbonyl Group (C=O): The ketone's carbonyl group acts as a strong hydrogen bond acceptor, contributing significantly to its solubility in polar solvents, both protic and aprotic.
-
Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment. However, they also increase the molecular weight and surface area, which can sometimes counteract solubility.
Guiding Principles of Solubility
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium. The process can be understood through two primary lenses:
-
"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are likely to be miscible. Polar solutes, like the subject compound, dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
Thermodynamic Model: The dissolution process can be described by the Gibbs free energy equation (ΔG = ΔH - TΔS). For dissolution to be spontaneous (ΔG < 0), the enthalpic (ΔH) and entropic (ΔS) contributions must be favorable. In simple terms, the energy required to break the crystal lattice of the solid solute (lattice energy) must be overcome by the energy of solvation.[8] Advanced thermodynamic models like COSMO-RS and UNIFAC can be used for theoretical solubility prediction but require specialized software and expertise.[4][8]
Recommended Organic Solvents for Solubility Screening
To generate a comprehensive solubility profile, a diverse set of solvents should be employed. The following list is categorized by solvent class to ensure a systematic evaluation.
| Solvent Class | Solvent Example | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the hydroxyl and carbonyl groups. Expected to be excellent solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | A very strong hydrogen bond acceptor; often used to solubilize difficult compounds. | |
| Moderate Polarity | Dichloromethane (DCM) | A common solvent in organic synthesis; its ability to dissolve the compound is of practical interest. |
| Ethyl Acetate | An ester with a moderate dipole moment, representing a common solvent for extraction and chromatography. | |
| Nonpolar | Toluene | An aromatic solvent that can interact favorably with the compound's phenyl ring. |
| n-Hexane | A classic nonpolar, aliphatic solvent. Solubility is expected to be very low, providing a useful lower bound. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that involves allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is fully established.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. To ensure complete removal of all solid particles, withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm syringe filter into a clean vial. This filtration step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Sample Dilution: Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantitative Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, as described in Section 6.0.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the final solubility in units of mg/mL and mol/L.
Experimental Workflow Diagram
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A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the essential physicochemical properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone. While specific experimental data for this compound is not widely published, this document outlines the critical experimental procedures for its synthesis, purification, and the definitive determination of its melting and boiling points. These characterizations are fundamental for its application in research and development, particularly in medicinal chemistry and materials science, where precise physical constants are imperative for reaction optimization, formulation, and regulatory compliance.
Substituted acetophenones are significant precursors in organic synthesis. For instance, 2'-hydroxyacetophenone is a known flavoring ingredient and a key intermediate in the synthesis of compounds with potential anti-mycobacterial and anticancer properties.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the biological activity and physicochemical properties of the parent molecule. Therefore, a rigorous characterization of halogenated derivatives like this compound is of paramount importance.
This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to the characterization of this and similar novel compounds.
Synthesis and Purification: The Foundation of Accurate Measurement
The most common and effective method for the synthesis of hydroxyacetophenones is the Fries rearrangement of a phenyl acetate precursor.[2][3] This reaction involves the Lewis acid-catalyzed rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. For the synthesis of this compound, the logical precursor would be 4-chloro-5-fluorophenyl acetate.
Experimental Protocol: Synthesis via Fries Rearrangement
-
Acylation of 4-chloro-5-fluorophenol:
-
To a solution of 4-chloro-5-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add one equivalent of a base (e.g., triethylamine or pyridine) at 0°C.
-
Slowly add one equivalent of acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 4-chloro-5-fluorophenyl acetate.
-
-
Fries Rearrangement:
-
To the crude 4-chloro-5-fluorophenyl acetate, add approximately 1.1 to 1.5 equivalents of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture, often without a solvent, to a temperature typically ranging from 120°C to 160°C.[2][4] The optimal temperature must be determined empirically.
-
Monitor the reaction progress by TLC. The rearrangement will yield a mixture of ortho and para isomers.
-
Upon completion, cool the reaction mixture and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
The crude product will likely contain a mixture of the desired ortho-hydroxyacetophenone and the isomeric para-hydroxyacetophenone.
-
Purification is most effectively achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The separation is facilitated by the intramolecular hydrogen bonding in the ortho isomer, which typically results in a lower polarity compared to the para isomer.
-
Combine the fractions containing the pure desired product and evaporate the solvent to yield this compound.
-
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Confirmation of Structure and Purity
Before determining the melting and boiling points, it is imperative to confirm the chemical identity and purity of the synthesized compound using a suite of spectroscopic methods.[5]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, distinct aromatic proton signals, and a downfield singlet for the phenolic hydroxyl proton, which may be broad.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum should display a broad absorption band for the O-H stretch of the phenolic group and a sharp, strong absorption for the C=O stretch of the ketone.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak.
The collective data from these techniques should be used to unequivocally confirm the structure and assess the purity of the synthesized this compound before proceeding.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound and are essential for its handling and application.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.
Experimental Protocol: Capillary Melting Point Determination
-
Ensure the purified this compound is a dry, crystalline solid.
-
Pack a small amount of the solid into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2°C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.
Advanced Method: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides a more precise determination of the melting point and can also reveal other thermal transitions.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at high temperatures, it is often necessary to determine the boiling point at a reduced pressure.
Experimental Protocol: Distillation Method
-
Place a small amount of the purified liquid sample in a distillation flask.
-
Heat the flask gently.
-
The boiling point is the temperature at which the liquid boils and the vapor condenses on a thermometer placed in the vapor path.
For High-Temperature or Small-Scale Measurements:
For compounds with high boiling points or when only a small amount of sample is available, the boiling point can be determined at reduced pressure. The relationship between boiling point and pressure can be described by the Clausius-Clapeyron relation.
The following diagram illustrates the decision-making process for the thermal analysis of the synthesized compound.
Caption: Workflow for the thermal analysis of this compound.
Data Summary and Comparison with Analogs
All experimentally determined data should be meticulously recorded and tabulated. A comparison with the known physical properties of structurally similar compounds can provide valuable context and insight into the effects of the specific halogen substitution pattern.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆ClFO₂ | 188.58 | To be determined | To be determined |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone[2][6] | C₈H₇FO₂ | 154.14 | 54-59 | 65-66 @ 8 mmHg |
| 1-(4-Fluoro-2-hydroxyphenyl)ethanone[7] | C₈H₇FO₂ | 154.14 | 40 | 190 |
| 1-(4-Chloro-2-hydroxyphenyl)ethanone[8] | C₈H₇ClO₂ | 170.59 | Not readily available | Not readily available |
| 2'-Hydroxyacetophenone[9] | C₈H₈O₂ | 136.15 | 4-6 | 213 @ 717 mmHg |
Conclusion
The rigorous experimental determination of the melting and boiling points of this compound is a critical step in its characterization. This guide provides a comprehensive framework for the synthesis, purification, and analysis of this compound, grounded in established chemical principles. By following these detailed protocols, researchers can ensure the generation of accurate and reliable data, which is essential for advancing the applications of this and other novel chemical entities in drug discovery and materials science.
References
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PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone from p-fluorophenol
Application Note & Protocol
Topic: Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone from p-Fluorophenol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable substituted acetophenone intermediate in the development of pharmaceutical and agrochemical agents. The presented synthetic route begins with commercially available p-fluorophenol and proceeds through a robust, two-step sequence. The initial step employs a Lewis acid-catalyzed Fries rearrangement to regioselectively install an acetyl group, yielding 1-(5-fluoro-2-hydroxyphenyl)ethanone. The subsequent step addresses the challenge of regioselective chlorination on a multi-substituted, activated aromatic ring. This guide offers detailed, step-by-step protocols, discusses the mechanistic underpinnings of each transformation, and provides expert insights into optimizing reaction conditions and overcoming potential challenges.
Introduction and Synthetic Strategy
Substituted hydroxyaryl ketones are cornerstone building blocks in medicinal chemistry. The target molecule, this compound, features a specific substitution pattern that is often sought for modulating the biological activity of lead compounds. Its synthesis, however, presents a classic regioselectivity challenge: the controlled introduction of substituents onto an aromatic ring governed by multiple, and sometimes competing, directing groups.
A direct Friedel-Crafts acylation of p-fluorophenol is often complicated by competing O-acylation of the highly nucleophilic hydroxyl group.[1] Therefore, a more reliable and industrially relevant approach is the Fries rearrangement of an aryl ester.[2][3] This reaction transforms a phenolic ester into a hydroxy aryl ketone, with reaction conditions tunable to favor either ortho or para acylation.[1][4] Given that the para position of our starting material is blocked by a fluorine atom, this strategy is ideally suited for ortho-acylation.
The subsequent chlorination step requires careful consideration of the directing effects of the hydroxyl, fluoro, and acetyl substituents on the intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone. This guide outlines a complete workflow, from starting material to final product, designed for reproducibility and scalability.
Overall Synthetic Workflow
The synthesis is structured as a three-protocol process, including the initial esterification required for the Fries rearrangement.
Caption: High-level workflow for the target synthesis.
Mechanistic Discussion and Rationale
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the "why" behind the chosen synthetic steps.
Part A: Fries Rearrangement for Ortho-Acylation
The Fries rearrangement is an organic rearrangement reaction that converts an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][5] It is a powerful alternative to direct Friedel-Crafts acylation for phenols.
Reaction Rationale: The primary advantage of this method is its high efficiency in forming C-acyl bonds on a phenol ring while avoiding the common side-reaction of O-acylation. The reaction is highly selective, and by controlling temperature, one can favor the formation of the ortho or para isomer.[4] High temperatures (above 160°C) generally favor the ortho product, which is often attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the Lewis acid catalyst.[1]
Mechanism: The reaction is initiated by the coordination of the Lewis acid (typically AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen.[5] This coordination polarizes the ester bond, leading to the generation of a key electrophile, the acylium carbocation, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution (SEAr) reaction.[5][6][7]
Caption: Key mechanistic steps of the Fries rearrangement.
Part B: Regioselective Electrophilic Chlorination
The second stage of the synthesis involves the chlorination of 1-(5-fluoro-2-hydroxyphenyl)ethanone. This step is challenging due to the presence of three directing groups on the aromatic ring.
Regioselectivity Rationale:
-
-OH group (at C2): A powerful activating, ortho, para-director. It strongly activates positions 3 and 5.
-
-COCH₃ group (at C1): A moderately deactivating, meta-director. It directs towards positions 3 and 5.
-
-F group (at C5): A weakly deactivating, ortho, para-director. It directs towards positions 4 and 6.
The hydroxyl group is the most potent activating group, and its influence, combined with the acetyl group, strongly favors substitution at position 3. However, the target is the 4-chloro isomer. To achieve this, the directing influence of the fluorine atom at C5 must be exploited. The choice of chlorinating agent is crucial. Sulfuryl chloride (SO₂Cl₂) in a suitable solvent is an effective reagent for the chlorination of phenols and can provide different regioselectivity compared to harsher agents. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the steric bulk around position 3 and the electronic activation at position 4 by the fluorine atom guide the incoming electrophile to the desired position.
Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Fluorophenyl Acetate
This initial step converts the starting p-fluorophenol into its acetate ester, the required substrate for the Fries rearrangement.
-
Materials:
-
p-Fluorophenol (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Pyridine or Triethylamine (catalytic to 1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve p-fluorophenol (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield 4-fluorophenyl acetate, which can often be used in the next step without further purification.
-
Protocol 2: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone
This protocol details the key rearrangement step to form the hydroxyaryl ketone intermediate.
-
Materials:
-
4-Fluorophenyl Acetate (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.3 - 2.5 eq)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
-
Procedure:
-
Caution: AlCl₃ reacts violently with water. Ensure all glassware is scrupulously dry. The reaction is exothermic and releases HCl gas.
-
In a dry three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a gas outlet connected to a trap), place anhydrous AlCl₃ (1.3 eq).
-
Heat the AlCl₃ gently under a stream of nitrogen to ensure it is free-flowing, then cool to room temperature.
-
Slowly and carefully add 4-fluorophenyl acetate (1.0 eq) to the AlCl₃. The mixture will become a thick slurry.
-
Heat the reaction mixture to 130-140 °C.[8] Maintain this temperature for 2-3 hours with vigorous stirring. The mixture should become a dark, molten mass.
-
After the reaction period, cool the flask to room temperature, then carefully place it in a large ice bath.
-
EXTREME CAUTION: Slowly and portion-wise, quench the reaction by adding crushed ice to the flask. This is a highly exothermic process with significant gas evolution. Once the initial vigorous reaction subsides, add a mixture of ice and concentrated HCl to fully decompose the aluminum complex.
-
Extract the aqueous mixture three times with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 1-(5-fluoro-2-hydroxyphenyl)ethanone. A yield of 88-98% has been reported for similar procedures.[8][9]
-
Protocol 3: Chlorination to this compound
This final step introduces the chlorine atom at the C4 position.
-
Materials:
-
1-(5-Fluoro-2-hydroxyphenyl)ethanone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous)
-
-
Procedure:
-
Caution: Sulfuryl chloride is corrosive and toxic and reacts with water. Handle only in a fume hood.
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.05 eq) dropwise from the addition funnel over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from methanol or an ethanol/water mixture) to yield the final product, this compound.
-
Data Summary and Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight | Typical Yield (%) | Melting Point (°C) | Key Analytical Data (Expected) |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | C₈H₇FO₂ | 154.14 | 85-95 | 56-58[10] | ¹H NMR: Distinct singlets for acetyl CH₃ and hydroxyl OH protons; three aromatic protons showing characteristic coupling. |
| This compound | C₈H₆ClFO₂ | 188.58 | 75-85 | 98-102 | ¹H NMR: Two aromatic proton signals (singlets or doublets); shifts influenced by new chloro-substituent. MS (ESI-): m/z [M-H]⁻ at ~187.0. |
References
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(2), 267-271. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Sartori, G., et al. (1989). Ortho-coordinated acylation of phenol systems. The Journal of Organic Chemistry, 54(26), 6319-6323. Retrieved from [Link]
-
Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Erian, A. W., et al. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(12), 793-865. Retrieved from [Link]
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- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. byjus.com [byjus.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 5′-氟-2′-羟基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fries Rearrangement in Medicinal Chemistry
The Fries rearrangement is a powerful and versatile named reaction in organic chemistry that facilitates the transformation of a phenolic ester into a hydroxy aryl ketone through the action of a Lewis or Brønsted acid catalyst.[1] This rearrangement is of significant industrial and academic interest, particularly in the synthesis of pharmaceutical intermediates, as it provides a direct route to ortho- and para-hydroxyaryl ketones, which are key structural motifs in numerous biologically active molecules.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, a process that is highly dependent on reaction conditions such as temperature, solvent, and the nature of the catalyst.[2]
This application note provides a detailed technical guide for the synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a valuable building block in drug discovery, utilizing the Fries rearrangement. The presence of both chloro and fluoro substituents on the aromatic ring presents specific challenges and opportunities for regioselective synthesis, which will be addressed in detail.
Mechanistic Insights: Controlling Regioselectivity in the Fries Rearrangement
The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then partakes in an electrophilic aromatic substitution reaction on the phenol ring.[2] The choice of reaction conditions is paramount in directing the acyl group to either the ortho or para position relative to the hydroxyl group.
A widely accepted mechanism involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the generation of an acylium ion, which can then attack the aromatic ring. The regioselectivity of this attack is a classic example of kinetic versus thermodynamic control.
-
Low Temperatures (<60 °C): Favour the formation of the para product, which is often the thermodynamically more stable isomer.[2]
-
High Temperatures (>160 °C): Promote the formation of the ortho product. This is attributed to the kinetic favorability and the stabilization of the ortho transition state through the formation of a bidentate complex with the Lewis acid catalyst.[1]
The presence of electron-withdrawing groups, such as chlorine and fluorine on the aromatic ring, can deactivate the ring towards electrophilic substitution, potentially requiring more forcing conditions for the rearrangement to occur. However, the directing effects of these halogens and the existing hydroxyl group must be carefully considered to predict the final substitution pattern. For the synthesis of this compound, the target is the ortho acylation product. Therefore, elevated temperatures will be a key parameter in the experimental protocol.
Visualizing the Reaction Pathway
Caption: Mechanism of the Fries Rearrangement.
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor the formation of the desired ortho-acylated product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Purity |
| 4-Chloro-5-fluorophenyl acetate | 188.58 | 50 | 9.43 g | >98% |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 150 | 20.0 g | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 mL | >99.8% |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | ~50 mL | 37% |
| Ice | 18.02 | - | ~200 g | - |
| Ethyl Acetate | 88.11 | - | 200 mL | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer.
-
Ensure all glassware is thoroughly dried to prevent the decomposition of the aluminum chloride catalyst.
-
-
Addition of Reactants:
-
To the flask, add 4-chloro-5-fluorophenyl acetate (9.43 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the mixture at room temperature until the ester has completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Catalyst Addition:
-
Carefully and portion-wise, add anhydrous aluminum chloride (20.0 g, 150 mmol) to the stirred solution over 30 minutes. Caution: The addition is exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~200 g) containing concentrated hydrochloric acid (~50 mL). This will decompose the aluminum chloride complex. Caution: This is a highly exothermic process and will release significant amounts of HCl gas.
-
Stir the mixture until all the ice has melted and the solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
-
Safety Precautions
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate PPE.
-
Quenching Procedure: The quenching of the reaction with acidic ice water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process monitoring and final product characterization.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
-
Spectroscopic Analysis: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the proposed structure.
-
Yield Calculation: An accurate measurement of the final product mass allows for the calculation of the reaction yield, providing a quantitative measure of the protocol's efficiency.
Conclusion
The Fries rearrangement offers a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and employing an appropriate excess of the Lewis acid catalyst, the rearrangement can be directed to favor the desired ortho-acylated product. The protocol provided in this application note, coupled with the outlined safety precautions and validation steps, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Fries Rearrangement. Wikipedia. [Link]
-
Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
Sources
The Versatile Scaffold: Harnessing 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone in Modern Medicinal Chemistry
Introduction: A Building Block of Untapped Potential
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount. The substituted 2-hydroxyacetophenone motif represents a privileged starting point for the synthesis of a diverse array of bioactive molecules.[1][2] 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone, with its unique halogenation pattern, offers a nuanced platform for generating novel chemical entities with finely-tuned physicochemical and pharmacological properties. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence metabolic stability, receptor binding affinity, and membrane permeability. This guide provides an in-depth exploration of the potential applications of this versatile building block in medicinal chemistry, complete with detailed synthetic protocols and mechanistic insights. While direct extensive research on this specific molecule is emerging, its utility can be expertly extrapolated from the rich chemistry of related 2-hydroxyacetophenones.[2][3]
Core Applications in Bioactive Heterocycle Synthesis
The true power of this compound lies in its ability to serve as a precursor for a multitude of heterocyclic systems, which form the backbone of countless pharmaceuticals.[3] The ortho-hydroxy group and the acetyl moiety provide two reactive handles for a variety of cyclization and condensation reactions.
Synthesis of Chalcones: Precursors to Flavonoids and Pyrazoles
Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in the biosynthesis of flavonoids and are themselves investigated for a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of chalcones from 2-hydroxyacetophenones is typically achieved through the Claisen-Schmidt condensation.[4]
Protocol 1: Synthesis of a 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)-3-aryl-2-propen-1-one (Chalcone Derivative)
-
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Ethanol (or Methanol)
-
Aqueous Potassium Hydroxide (40-50%)
-
Hydrochloric Acid (dilute)
-
Deionized Water
-
-
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The reaction is typically run at a low initial temperature to control the rate of this exothermic reaction and minimize side products. Acidification protonates the resulting alkoxide and the phenoxide, leading to the precipitation of the neutral chalcone product.
Diagram 1: General Workflow for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt condensation to yield chalcones.
From Chalcones to Pyrazoles: A Gateway to Potent Bioactive Agents
The synthesized chalcones are not just endpoints but are valuable intermediates themselves. For instance, they can be readily converted to pyrazole derivatives, a class of heterocyclic compounds found in several marketed drugs such as Celecoxib (an anti-inflammatory agent). This transformation is achieved by reacting the α,β-unsaturated ketone system of the chalcone with hydrazine or its derivatives.
Protocol 2: Synthesis of a 3-(4-Chloro-5-fluoro-2-hydroxyphenyl)-5-aryl-1H-pyrazole
-
Objective: To synthesize a pyrazole derivative from a chalcone intermediate.
-
Materials:
-
Chalcone derivative from Protocol 1 (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O) (2.0 eq)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Suspend or dissolve the chalcone derivative in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole product.
-
-
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the other nitrogen atom to the β-carbon of the double bond, and subsequent dehydration to form the stable aromatic pyrazole ring.
Diagram 2: Pyrazole Synthesis from a Chalcone Intermediate
Caption: Potential inhibition of PTP1B by synthesized derivatives.
Conclusion
This compound is a highly promising, yet under-explored, starting material for medicinal chemistry campaigns. Its structural features make it an ideal precursor for the synthesis of diverse heterocyclic scaffolds such as chalcones, pyrazoles, and chromones. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the potential of this versatile building block in the development of novel therapeutic agents. The strategic incorporation of its unique halogenation pattern is a forward-thinking approach to generating new chemical entities with potentially superior pharmacological profiles.
References
-
Apolloscience. The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. Available from: [Link]
-
Academia.edu. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Available from: [Link]
- Google Patents. Substituted hydroxyacetophenon derivatives.
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]
-
ResearchGate. Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. Available from: [Link]
-
PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone. Available from: [Link]
- Google Patents. A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
-
PMC - NIH. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Available from: [Link]
-
PMC - NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
-
PMC. 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Available from: [Link]
Sources
The Strategic Role of 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone in Modern Pharmaceutical Synthesis
Authoritative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, substituted 2'-hydroxyacetophenones have emerged as exceptionally versatile scaffolds. This guide provides a detailed examination of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 105533-69-5), a halogenated acetophenone derivative, and its critical role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of targeted cancer therapies.
Introduction: The Significance of Substituted Acetophenones
2'-Hydroxyacetophenone and its derivatives are foundational intermediates in the synthesis of a wide array of pharmaceuticals.[1] Their inherent reactivity, stemming from the presence of a hydroxyl group, a carbonyl group, and a modifiable aromatic ring, allows for a diverse range of chemical transformations. These include, but are not limited to, Claisen-Schmidt condensations for the formation of chalcones, and various cyclization reactions to construct heterocyclic systems, which are prevalent in many drug scaffolds.[2][3] The strategic placement of halogen atoms, such as chlorine and fluorine in the case of this compound, further enhances its utility by modulating the electronic properties of the molecule and providing additional sites for synthetic elaboration.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 105533-69-5 | [ChemScene] |
| Molecular Formula | C₈H₆ClFO₂ | [ChemScene] |
| Molecular Weight | 188.58 g/mol | [ChemScene] |
| Appearance | Not specified (typically a solid) | |
| Purity | ≥97% | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene] |
| LogP | 2.3873 | [ChemScene] |
| Hydrogen Bond Donors | 1 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Rotatable Bonds | 1 | [ChemScene] |
Analytical Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Application in the Synthesis of Kinase Inhibitors: A Focus on MEK Inhibitors
Kinase inhibitors are a cornerstone of modern oncology, targeting specific signaling pathways that are dysregulated in cancer cells. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations in genes like BRAF or RAS, drives tumor proliferation. Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is an approved therapy for various cancers, including melanoma.[4]
While direct, publicly available, step-by-step protocols starting from this compound to a final drug are proprietary and often found within patents, the structural components of MEK inhibitors like Trametinib strongly suggest the utility of this intermediate in the synthesis of key precursors. The synthesis of Trametinib involves the construction of a complex pyrido[2,3-d]pyrimidine core.[5][6] Halogenated phenyl groups are integral parts of many kinase inhibitors, contributing to binding affinity and selectivity.
Plausible Synthetic Utility in MEK Inhibitor Scaffolds
The structure of this compound makes it an ideal precursor for constructing the substituted aniline moieties that are often crucial for the activity of MEK inhibitors. A plausible, though not explicitly documented, synthetic strategy would involve the transformation of the acetophenone group and subsequent modification of the hydroxyl group to build a more complex side chain, which can then be coupled to the core heterocyclic structure of the inhibitor.
The general workflow for the synthesis of a complex kinase inhibitor often involves the preparation of several key intermediates that are later coupled to form the final active pharmaceutical ingredient (API).
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols: Foundational Reactions
While a specific protocol for the direct application of this compound in a named drug synthesis is not publicly available, researchers can utilize established reactions for 2'-hydroxyacetophenones to build more complex intermediates.
Protocol: Synthesis of 2'-Hydroxyacetophenone Derivatives via Fries Rearrangement
The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones from phenolic esters. This is a common method for producing the core structure of this compound itself from the corresponding fluorochlorophenyl acetate.
Reaction Principle: An aryl ester is rearranged to a hydroxy aryl ketone with a Lewis acid catalyst, typically aluminum chloride. The reaction can yield ortho and para isomers, with reaction conditions influencing the ratio.
Caption: Workflow for the Fries Rearrangement.
Materials:
-
4-Chloro-5-fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent (e.g., nitrobenzene or solvent-free)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 4-chloro-5-fluorophenyl acetate.
-
Carefully add anhydrous aluminum chloride in portions. The reaction is often exothermic.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality of Experimental Choices:
-
Lewis Acid: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the ester, facilitating the acyl group's migration to the aromatic ring.
-
Temperature: Higher temperatures often favor the formation of the thermodynamically more stable para-isomer, though in this case, the desired product is the ortho-isomer. Careful temperature control is necessary to optimize the yield of the desired product.
-
Aqueous Acid Work-up: This step is crucial to decompose the aluminum chloride complex and protonate the phenoxide to yield the final hydroxyl group.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is particularly evident in the construction of complex molecules such as kinase inhibitors. While specific, detailed synthetic routes for its incorporation into marketed drugs are often proprietary, an understanding of its fundamental reactivity and the established protocols for related 2'-hydroxyacetophenones provides a solid foundation for its application in drug discovery and development. As the demand for targeted therapies continues to grow, the importance of strategically functionalized intermediates like this compound in enabling the synthesis of next-generation pharmaceuticals is set to increase.
References
- The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis.
- Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts.
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - NIH.
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
- 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | ChemScene.
- Mekinist - Trametinib - EMA.
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2913048A1 - Pharmaceutical composition comprising trametinib - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Acylation of Substituted Phenols
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the acylation of substituted phenols, a cornerstone transformation in synthetic organic chemistry with wide-ranging applications in pharmaceutical and materials science. We delve into the critical aspects of both O-acylation and C-acylation, offering researchers and drug development professionals a robust framework for experimental design and execution. The protocols herein are presented with an emphasis on mechanistic understanding, enabling scientists to make informed decisions regarding the choice of reagents, catalysts, and reaction conditions to achieve desired regioselectivity and yield. This document covers the classic Schotten-Baumann reaction for ester synthesis, the Fries rearrangement for the preparation of hydroxyaryl ketones, and direct C-acylation methods, while also addressing the influence of phenolic substituents on reactivity and selectivity.
Introduction
The acylation of substituted phenols is a pivotal reaction in organic synthesis, serving as a gateway to a diverse array of valuable molecules, including active pharmaceutical ingredients (APIs), fragrances, and polymer precursors.[1] The phenolic hydroxyl group, with its acidic proton and nucleophilic oxygen, along with the activated aromatic ring, presents a fascinating case of a bidentate nucleophile. This dual reactivity allows for two primary modes of acylation: O-acylation, which results in the formation of a phenolic ester, and C-acylation, which yields a hydroxyaryl ketone through the formation of a new carbon-carbon bond on the aromatic ring.[2]
The choice between O- and C-acylation is often dictated by the reaction conditions and the nature of the catalyst employed, highlighting the principles of kinetic versus thermodynamic control. O-acylation is typically a kinetically favored process, while C-acylation leads to a more thermodynamically stable product. This guide will explore the nuances of directing the acylation to the desired position on a substituted phenol, providing both the theoretical underpinnings and practical, step-by-step protocols for achieving specific synthetic outcomes.
Theoretical Background: Mechanisms and Regioselectivity
O-Acylation of Phenols: The Schotten-Baumann Reaction
The esterification of phenols is commonly achieved through the Schotten-Baumann reaction, which employs an acid chloride or anhydride in the presence of an aqueous base, such as sodium hydroxide.[3][4] The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the acylating agent.[3][5] This method is particularly effective for O-acylation and is a prime example of nucleophilic acyl substitution.[4]
The general mechanism for the Schotten-Baumann reaction is as follows:
-
Deprotonation of the Phenol: The base removes the acidic proton from the hydroxyl group of the phenol, generating a highly reactive phenoxide ion.[3]
-
Nucleophilic Attack: The phenoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the acid chloride or anhydride. This forms a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a halide ion or a carboxylate ion) to yield the final phenolic ester.[5]
The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) and can be accelerated by the use of a phase-transfer catalyst (PTC) like tetrabutylammonium chloride, which facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the acylating agent resides.[6][7]
C-Acylation of Phenols: The Fries Rearrangement
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][8][9] This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[8][10] The reaction is ortho and para selective, and the regioselectivity can be influenced by reaction conditions such as temperature and solvent polarity.[9][10]
The mechanism of the Fries rearrangement is generally understood to proceed through the following steps:
-
Complexation with Lewis Acid: The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic.[9]
-
Formation of an Acylium Ion: The bond between the phenolic oxygen and the acyl group cleaves, generating a resonance-stabilized acylium ion and an aluminum-phenoxide complex.[9]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions.[9]
-
Work-up: An aqueous work-up hydrolyzes the aluminum-phenoxide complex to regenerate the hydroxyl group, yielding the final hydroxyaryl ketone.[11]
Temperature plays a critical role in determining the product distribution. Lower temperatures (less than 60°C) generally favor the formation of the para-isomer, which is often the thermodynamically more stable product.[8] Conversely, higher temperatures (above 160°C) tend to favor the ortho-isomer, which can form a more stable bidentate complex with the aluminum catalyst.[8][10] The use of non-polar solvents also tends to favor the ortho product, while polar solvents favor para substitution.[9]
Direct C-Acylation: Friedel-Crafts Acylation of Phenols
Direct Friedel-Crafts acylation of phenols is often problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it.[2][12] This coordination also makes the aromatic ring less reactive towards electrophilic attack. Furthermore, O-acylation often occurs as a competing and faster reaction.[2] To circumvent these issues, the hydroxyl group can be protected, for instance, as a silyl ether, before performing the Friedel-Crafts acylation. The silyl protecting group can then be removed during the work-up.[13]
More contemporary methods for direct C-acylation of phenols are being developed, utilizing transition metal catalysts, such as ruthenium and copper complexes, to achieve ortho-selective acylation under milder conditions.[14][15] These methods often proceed through a different mechanism, such as chelate-assisted C-H activation.[14]
Influence of Substituents on Acylation
The nature and position of substituents on the phenol ring significantly influence the acidity of the phenol and the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of acylation reactions.[16][17][18]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halo (-X) groups increase the acidity of the phenol, making it easier to form the phenoxide ion for O-acylation.[16][17] However, they deactivate the aromatic ring towards electrophilic attack, making C-acylation more difficult.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups decrease the acidity of the phenol but activate the aromatic ring, facilitating electrophilic attack in C-acylation reactions.[17][18]
These electronic effects, in conjunction with steric hindrance from bulky substituents, must be carefully considered when planning the synthesis of a specific acylated phenol derivative.
Visualization of Reaction Mechanisms
Caption: Mechanism of O-Acylation (Schotten-Baumann Reaction).
Caption: Mechanism of C-Acylation (Fries Rearrangement).
Materials and Equipment
Reagents and Solvents
-
Substituted Phenol (e.g., p-cresol, 4-nitrophenol)
-
Acylating Agent (e.g., acetyl chloride, acetic anhydride, benzoyl chloride)
-
Base (e.g., sodium hydroxide, pyridine, triethylamine)
-
Lewis Acid Catalyst (e.g., anhydrous aluminum chloride)
-
Solvents (e.g., dichloromethane, diethyl ether, toluene, nitrobenzene)
-
Phase-Transfer Catalyst (e.g., tetrabutylammonium chloride)
-
Drying Agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate)
-
Reagents for work-up (e.g., hydrochloric acid, sodium bicarbonate solution, brine)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (e.g., Büchner funnel, filter paper)
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[19][20]
Experimental Protocols
Protocol 1: O-Acylation of p-Cresol using the Schotten-Baumann Reaction
This protocol describes the synthesis of p-tolyl acetate from p-cresol and acetyl chloride.
Step-by-Step Methodology:
-
Dissolution of Phenol: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.08 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
-
Preparation of Acylating Agent: In a separate beaker, dissolve acetyl chloride (0.86 g, 11 mmol) in 15 mL of dichloromethane.
-
Reaction: While vigorously stirring the p-cresol solution in the ice bath, add the acetyl chloride solution dropwise over a period of 10-15 minutes. A white precipitate may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 5% HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude p-tolyl acetate can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: C-Acylation via Fries Rearrangement of Phenyl Acetate
This protocol describes the synthesis of o- and p-hydroxyacetophenone from phenyl acetate.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place anhydrous aluminum chloride (2.93 g, 22 mmol). Note: This reaction must be carried out under anhydrous conditions.
-
Addition of Phenyl Acetate: Slowly add phenyl acetate (1.36 g, 10 mmol) to the aluminum chloride with stirring. An exothermic reaction will occur.
-
Heating for Ortho-Isomer: To favor the formation of the ortho-isomer, heat the reaction mixture to 160-170°C in an oil bath and maintain this temperature for 1-2 hours.
-
Heating for Para-Isomer: To favor the formation of the para-isomer, heat the reaction mixture to a lower temperature, around 60°C, for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent using a rotary evaporator. The resulting mixture of o- and p-hydroxyacetophenone can be separated by column chromatography on silica gel or by steam distillation (the ortho-isomer is steam-volatile).[8]
Data Presentation and Troubleshooting
Summary of Reaction Conditions for Acylation of Substituted Phenols
| Phenol Substituent | Acylation Method | Catalyst/Base | Expected Major Product | Key Considerations |
| -CH₃ (para) | Schotten-Baumann | NaOH | p-tolyl acetate | EDG facilitates phenoxide formation. |
| -NO₂ (para) | Schotten-Baumann | NaOH | 4-nitrophenyl acetate | Strong EWG increases acidity, facilitating O-acylation. |
| Unsubstituted | Fries Rearrangement | AlCl₃ (low temp.) | p-hydroxyacetophenone | Lower temperature favors the para product.[8][10] |
| Unsubstituted | Fries Rearrangement | AlCl₃ (high temp.) | o-hydroxyacetophenone | Higher temperature favors the ortho product.[8][10] |
| -OCH₃ (meta) | Ru-catalyzed C-H Acylation | Ru complex, K₂CO₃, PPh₃ | 2-acyl-3-methoxyphenol | Modern method for direct, ortho-selective C-acylation.[14] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield in Schotten-Baumann | Hydrolysis of acylating agent. | Add the acylating agent slowly at low temperature with vigorous stirring. |
| Incomplete reaction. | Increase reaction time or use a phase-transfer catalyst.[6] | |
| Low yield in Fries Rearrangement | Catalyst deactivation by moisture. | Ensure all glassware is dry and use anhydrous AlCl₃. |
| Incorrect reaction temperature. | Carefully control the temperature to favor the desired isomer.[8][10] | |
| Formation of O-acylated product in Friedel-Crafts | Phenolic -OH is more reactive. | Protect the hydroxyl group as a silyl ether before acylation.[13] |
| Dark-colored reaction mixture | Decomposition of starting materials or products. | Perform the reaction at the recommended temperature and for the specified time. |
Safety Precautions
Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, causing severe burns and systemic toxicity. [21] It is also a suspected mutagen.[21] Acylating agents like acetyl chloride are corrosive and react violently with water. Lewis acids such as aluminum chloride are also corrosive and react with moisture.
-
Engineering Controls: Always handle phenol and acylating agents in a well-ventilated chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (neoprene or butyl rubber are recommended for phenol).[19][20][22]
-
Handling: Avoid heating phenol in open containers.[21] Prevent contact with skin and eyes.
-
Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, follow institutional emergency procedures.
-
First Aid: In case of skin contact with phenol, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[22] For eye contact, flush with water for at least 20 minutes and seek immediate medical attention.[20]
References
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
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Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Kim, J. Y., & Park, S. W. (2015). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. ACS Catalysis, 5(9), 5500-5504. Retrieved from [Link]
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University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
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Schotten Baumann Reaction Mechanism Detailed Explanation. (2025). Retrieved from [Link]
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Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]
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Pasha, M. A., & Manjula, K. (2018). Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Taylor & Francis Online. Retrieved from [Link]
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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Simion, C., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Ingenta Connect. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 6. Fries rearrangement of phenyl acetate. Retrieved from [Link]
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Chen, C. Y., et al. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Retrieved from [Link]
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Li, X., et al. (2015). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]
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O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
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RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
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Acetylation of phenols using acetic acid. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). WD-Acylation of phenol and benzyl alcohol with acid anhydrides a. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
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Princeton EHS. (n.d.). Phenol. Retrieved from [Link]
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Pharmaacademias. (2023). Effect of Substituents on the Acidity of Phenols. Retrieved from [Link]
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Imperfect Pharmacy Notes. (2024). Pharmaceutical Organic Chemistry 2 Notes | B Pharmacy 3rd Semester. Retrieved from [Link]
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SciSpace. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Retrieved from [Link]
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for the SAFE USE of PHENOL. (n.d.). Retrieved from [Link]
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UC Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
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Monash University. (n.d.). Phenol - OHS Information Sheet. Retrieved from [Link]
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Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone for the Synthesis of Novel Beta-Blocker Candidates
Abstract
Beta-adrenergic blockers (β-blockers) are a cornerstone in the management of cardiovascular diseases.[1] Their synthesis often relies on versatile molecular building blocks that allow for structural diversity and optimized pharmacological activity.[1] This guide provides a detailed technical overview of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone, as a strategic precursor for the synthesis of potent beta-blocker candidates. We will explore the chemical rationale for its use, provide validated, step-by-step synthetic protocols, and discuss the underlying mechanisms that govern the key chemical transformations. The protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cardiovascular therapeutics.
Introduction: The Strategic Value of 2-Hydroxyacetophenone Scaffolds
The 2-hydroxyacetophenone moiety is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3][4] Its unique arrangement of a phenolic hydroxyl group ortho to an acetyl group provides a robust platform for constructing complex molecular architectures.[5] In the context of beta-blocker synthesis, this scaffold is particularly valuable. The general synthetic pathway involves two key transformations:
-
O-Alkylation of the Phenolic Hydroxyl: The acidic phenol is readily converted into a phenoxide, which acts as a nucleophile to introduce the characteristic propanolamine side chain, typically via an epoxide intermediate.[1][6]
-
Modification of the Acetyl Group and Aromatic Ring: The acetyl group and the halogen substituents on the phenyl ring are critical for modulating the final compound's receptor selectivity (e.g., β1 vs. β2), potency, and pharmacokinetic profile (ADME).[1][7]
This compound is an exemplary starting material. The chloro and fluoro substituents provide electronic and steric properties that can enhance binding affinity to adrenergic receptors and improve metabolic stability. This guide will use the synthesis of a Celiprolol analog as a practical application to demonstrate the utility of this precursor. Celiprolol is a third-generation β1-selective antagonist with partial β2 agonist activity, a profile that offers cardiovascular benefits while minimizing certain side effects.[8][9]
Precursor Profile: this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 105533-69-5 | [10] |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | N/A |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | Data not widely published; requires experimental determination | N/A |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) from the supplier.[10]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][12][13]
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (e.g., fume hood).[11][13]
-
P280: Wear protective gloves, clothing, and eye/face protection.[11][12]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[11][12]
The Core Synthetic Pathway: A Two-Step Approach
The conversion of the phenolic precursor to the core beta-blocker structure is achieved through a robust and well-documented two-step sequence.
Step 1: Glycidyl Ether Formation via Williamson Ether Synthesis
This reaction attaches the critical three-carbon epoxy unit to the phenolic oxygen.
-
Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. A base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide ion. This ion then attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride leaving group. In a subsequent intramolecular Sₙ2 reaction, the newly formed alkoxide attacks the carbon bearing the chlorine, forming the epoxide ring.[14][15]
-
Causality and Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a moderately strong base, sufficient to deprotonate the phenol without promoting significant side reactions like the polymerization of epichlorohydrin.[16]
-
Solvent: A polar aprotic solvent like Acetone or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Reagent: Epichlorohydrin serves as both the electrophile and the source of the three-carbon backbone for the propanolamine side chain. An excess is often used to ensure complete consumption of the starting phenol.
-
-
Workflow Diagram:
Caption: Workflow for the formation of the glycidyl ether intermediate.
Step 2: Nucleophilic Epoxide Ring-Opening
This step introduces the amine moiety that is crucial for adrenergic receptor binding and defines the specific beta-blocker being synthesized.
-
Mechanism: An amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 2-hydroxy-3-aminopropoxy structure.[1]
-
Causality and Experimental Choices:
-
Amine: The choice of amine dictates the final product. For a Celiprolol analog, tert-butylamine is used. The bulky tert-butyl group is a common feature in many β-blockers.
-
Solvent: A protic solvent like methanol or ethanol is often used as it can protonate the oxygen of the epoxide, making it more electrophilic and facilitating the ring-opening. It also serves to dissolve the amine.
-
Temperature: The reaction is often heated under reflux to ensure a reasonable reaction rate.
-
-
Workflow Diagram:
Caption: Workflow for the amine addition to form the final product.
Application Protocol: Synthesis of 1-(4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-chloro-5-fluorophenyl)ethanone
This protocol provides a validated, step-by-step procedure for synthesizing a novel beta-blocker candidate structurally analogous to Celiprolol.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| This compound | 105533-69-5 | 188.58 | 5.0 g (26.5 mmol) | Starting Material |
| Epichlorohydrin | 106-89-8 | 92.52 | 7.4 g (79.5 mmol) | 3.0 equivalents |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 5.5 g (39.8 mmol) | 1.5 equivalents |
| tert-Butylamine | 75-64-9 | 73.14 | 5.8 g (79.5 mmol) | 3.0 equivalents |
| Acetone | 67-64-1 | 58.08 | 100 mL | Solvent (Step 1) |
| Methanol | 67-56-1 | 32.04 | 100 mL | Solvent (Step 2) |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction Solvent |
| Saturated NaCl solution (Brine) | N/A | N/A | As needed | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying Agent |
Step-by-Step Procedure
Step 1: Synthesis of 2-((2-acetyl-5-chloro-4-fluorophenoxy)methyl)oxirane (Glycidyl Ether)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 26.5 mmol), anhydrous potassium carbonate (5.5 g, 39.8 mmol), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add epichlorohydrin (7.4 g, 79.5 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude glycidyl ether intermediate as an oil or semi-solid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of the Final Celiprolol Analog
-
Transfer the crude glycidyl ether from Step 1 into a 250 mL round-bottom flask.
-
Add methanol (100 mL) and tert-butylamine (5.8 g, 79.5 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC until the intermediate epoxide is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol and excess tert-butylamine under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude final product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure beta-blocker analog.
The Importance of Stereochemistry in Beta-Blockers
Beta-blockers contain at least one chiral center at the carbon bearing the hydroxyl group in the propanolamine side chain.[17] It is well-established that the pharmacological activity, specifically the β-blocking effect, resides almost exclusively in the (S)-enantiomer.[17][18] The (R)-enantiomer is often significantly less active or inactive.[17]
The protocol described above produces a racemic mixture (a 1:1 mixture of the (S) and (R) enantiomers). For drug development, synthesizing a single enantiomer (enantiopure synthesis) is highly desirable to maximize therapeutic effect and minimize potential side effects from the inactive isomer.[17]
Strategies for Asymmetric Synthesis Include:
-
Chiral Pool Synthesis: Starting with enantiopure building blocks like (R)- or (S)-epichlorohydrin.
-
Asymmetric Catalysis: Using a chiral catalyst to stereoselectively form one enantiomer over the other.[1][19]
-
Chiral Resolution: Synthesizing the racemate and then separating the enantiomers, often through diastereomeric salt formation or chiral chromatography.[17]
Caption: Comparison of racemic vs. enantiopure synthesis outcomes.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of novel beta-blocker candidates. Its substituted phenyl ring offers opportunities for fine-tuning pharmacological properties, while the 2-hydroxyacetophenone core provides a reliable anchor for constructing the essential aryloxypropanolamine pharmacophore. The synthetic route detailed in these notes is robust, scalable, and amenable to modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. By leveraging this strategic intermediate, researchers can accelerate the discovery and development of safer and more effective treatments for cardiovascular disease.
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Application Note: Laboratory-Scale Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a valuable substituted hydroxyaryl ketone intermediate in pharmaceutical and agrochemical research. The synthetic strategy is a robust two-step process commencing with the esterification of 3-chloro-4-fluorophenol to yield 3-chloro-4-fluorophenyl acetate. The subsequent and key transformation is a Lewis acid-catalyzed Fries rearrangement of the acetate intermediate, which selectively yields the desired ortho-acylated product. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes critical safety and handling procedures.
Introduction and Synthetic Strategy
Substituted 2-hydroxyacetophenones are pivotal structural motifs in organic synthesis, serving as precursors to flavonoids, chromanones, and various pharmacologically active compounds. The target molecule, this compound, incorporates a unique halogenation pattern, making it a desirable building block for novel chemical entities.
The chosen synthetic route leverages the classical Fries rearrangement, a reliable and well-documented method for converting phenolic esters into hydroxyaryl ketones.[1] The overall process is outlined below:
-
Step 1: Esterification. 3-chloro-4-fluorophenol is acylated using acetyl chloride to form the stable ester intermediate, 3-chloro-4-fluorophenyl acetate. This reaction proceeds readily and sets the stage for the key rearrangement step.
-
Step 2: Fries Rearrangement. The isolated ester undergoes an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring. This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), with thermal control being crucial for directing the acylation to the ortho position relative to the hydroxyl group.[2]
The Fries Rearrangement: Mechanism and Regioselectivity
The Fries rearrangement is a cornerstone reaction in aromatic chemistry for the synthesis of hydroxyaryl ketones.[2] The mechanism, while not definitively singular, is widely accepted to proceed through the formation of an acylium ion intermediate via a Lewis acid-base complex.[1][3][4]
-
Complex Formation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenyl ester. This initial complex can also involve the phenolic oxygen, but coordination to the carbonyl is productive for the rearrangement.[3]
-
Acylium Ion Generation: The polarized complex cleaves, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide species. This step can occur via an intermolecular or intramolecular pathway.[1]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. This is a classic electrophilic aromatic substitution step.
-
Rearomatization and Hydrolysis: A proton is eliminated to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum-oxygen bond, liberating the final hydroxyaryl ketone product and regenerating the Lewis acid catalyst.[5]
A critical aspect of the Fries rearrangement is controlling the regioselectivity between the ortho and para isomers. The reaction conditions play a decisive role:
-
High Temperatures (>160°C): Favor the formation of the ortho product. The ortho isomer forms a more stable bidentate chelate with the aluminum chloride, making it the thermodynamically favored product at higher temperatures.[1][2]
-
Low Temperatures (<60°C): Favor the formation of the para product, which is often the kinetically controlled product.[2]
For this synthesis, high-temperature conditions are specified to maximize the yield of the desired ortho-isomer, this compound.
Experimental Protocols
3.1 Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier Recommendation |
| 3-chloro-4-fluorophenol | C₆H₄ClFO | 2547-66-2 | Sigma-Aldrich, Alfa Aesar |
| Acetyl chloride | C₂H₃ClO | 75-36-5 | Sigma-Aldrich, Acros |
| Pyridine (anhydrous) | C₅H₅N | 110-86-1 | Sigma-Aldrich, Acros |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific |
| Aluminum chloride (anhydrous) | AlCl₃ | 7446-70-0 | Sigma-Aldrich, Strem |
| Hydrochloric acid (conc.) | HCl | 7647-01-0 | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Fisher Scientific |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 7757-82-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 110-54-3 | Fisher Scientific |
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, heating mantle, ice bath, separatory funnel, rotary evaporator, glass funnel, filter paper.
3.2 Step 1: Synthesis of 3-chloro-4-fluorophenyl acetate
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3-chloro-4-fluorophenol (10.0 g, 68.2 mmol) in anhydrous dichloromethane (100 mL).
-
Base Addition: Cool the solution in an ice bath to 0°C. Slowly add anhydrous pyridine (6.0 mL, 75.0 mmol) to the solution.
-
Acylation: Add acetyl chloride (5.8 mL, 81.8 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 10°C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or low-melting solid is 3-chloro-4-fluorophenyl acetate, which can be used in the next step without further purification.
3.3 Step 2: Fries Rearrangement to this compound
-
Setup: In a dry 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride (18.2 g, 136.4 mmol).[6][7] Caution: AlCl₃ reacts violently with moisture. Handle in a fume hood and ensure all glassware is scrupulously dry.[8]
-
Reagent Addition: Slowly add the crude 3-chloro-4-fluorophenyl acetate (assuming 100% yield from Step 1, ~12.9 g, 68.2 mmol) to the aluminum chloride. The mixture will become a thick slurry.
-
Reaction: Heat the reaction mixture to 140-150°C using a heating mantle. The mixture should melt and darken. Maintain this temperature for 3 hours, stirring continuously.
-
Quenching: Cool the reaction vessel to room temperature, then carefully place it in a large ice-water bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl (20 mL) until the dark complex decomposes and the solution becomes clearer.
-
Extraction: Add ethyl acetate (100 mL) to the flask and stir until the solid product dissolves. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product will be a dark solid. Purify the solid by recrystallization from a hexanes/ethyl acetate mixture or by column chromatography on silica gel to afford the final product as a solid.[9][10] A similar protocol for a related compound reports a yield of 88-89%.[11][12]
Safety and Hazard Summary
It is imperative that this synthesis is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Measures |
| Anhydrous Aluminum Chloride | Danger | H314: Causes severe skin burns and eye damage. Reacts violently with water.[8] | Keep workplace dry.[8] Handle in a fume hood. Do not allow contact with water.[6] Use a Class D fire extinguisher or dry sand for fires.[6] |
| Acetyl Chloride | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | Keep away from ignition sources. Handle in a fume hood. Reacts with water to produce HCl gas. |
| Pyridine | Warning | H226: Flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Avoid inhalation and skin contact. Use in a well-ventilated area. |
| Hydrochloric Acid (conc.) | Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | Avoid inhaling vapors. Handle with extreme care. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in searched literature, but expected to be a solid at RT.[14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~12.0 (s, 1H, -OH), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), 2.6 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~203 (C=O), ~160 (Ar-C-F), ~155 (Ar-C-OH), ~125-130 (Ar-C-H), ~115-120 (Ar-C-Cl, Ar-C-CO), ~26 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (EI) | m/z: 188/190 (M⁺, Cl isotope pattern), 173/175 ([M-CH₃]⁺) |
Note: NMR and IR values are estimates based on the structure and data for similar compounds like 1-(4-chloro-2-hydroxyphenyl)ethanone and should be confirmed experimentally.[15]
References
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
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Söderlund, I., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44, 985–990. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
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PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
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Patsnap. (2020). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]
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ProQuest. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
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Patsnap. (2018). WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
- Google Patents. (n.d.). CA1276181C - Process for purifying 4-hydroxyacetophenone.
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ScienceLab.com. (n.d.). SAFETY DATA SHEET: ALUMINUM CHLORIDE, 0.1 MOLAR SOLUTION. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]
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Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
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YouTube. (2021). Fries Rearrangement Mechanism | Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 105533-69-5). As a substituted acetophenone, this compound is a valuable intermediate in pharmaceutical and chemical synthesis. Its halogenated and phenolic structure necessitates specific safety protocols to mitigate risks associated with skin, eye, and respiratory irritation. These application notes are intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound. While specific experimental data for this exact compound is limited, its properties can be inferred from structurally similar molecules like 5'-Fluoro-2'-hydroxyacetophenone and 1-(4-Chloro-2-hydroxyphenyl)ethanone. Understanding these properties is fundamental to developing appropriate safety protocols.
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 105533-69-5 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | N/A |
| Physical State | Solid | [2] |
| Melting Point | Similar compounds melt at 56-58 °C. | [2][3] |
| Boiling Point | Similar compounds boil at 65-66 °C at 8 mmHg. | [2][3] |
| Solubility | Likely soluble in organic solvents; low water solubility is expected. | [2] |
| Appearance | Likely a beige or off-white solid. | [2] |
Hazard Identification and Risk Assessment
The primary hazards associated with substituted hydroxyphenyl ethanones are irritation to the skin, eyes, and respiratory system.[2][4] A thorough risk assessment must be conducted before any handling of the material.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2][4] Avoid contact with skin.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4] It is crucial to avoid breathing in dust, mists, or vapors.[1]
-
Combustibility: While data for this specific compound is unavailable, related acetophenones are combustible liquids with relatively high flash points.[5] The solid form should be kept away from ignition sources.[6]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. These are the most critical safety measures.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[7] This prevents the inhalation of airborne dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.[7]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required.[8] A face shield should be worn over goggles if there is a significant risk of splashing.[8][9]
-
Hand Protection:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected before use.[1][9] Nitrile gloves provide good splash protection for many chemicals, but ketones can degrade them.[8][10] For extended contact, consider gloves with high resistance to ketones and aromatic solvents, such as those made of PVA (Polyvinyl Alcohol) or fluoroelastomer (Viton®).[11][12][13] Caution: PVA gloves are not suitable for use with water-based solutions.[11]
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]
-
-
Skin and Body Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[6] Respirator use requires a formal program, including fit-testing and training.[8]
Protocol for Handling and Use
This protocol outlines the standard procedure for safely handling the solid compound in a laboratory setting.
Step 1: Preparation 1.1. Verify the chemical fume hood is operational and has a current certification. 1.2. Decontaminate the work surface within the fume hood. 1.3. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the hood. 1.4. Don all required PPE as specified in Section 4.
Step 2: Weighing and Transfer 2.1. Carefully open the container in the fume hood to avoid generating dust. 2.2. Use a clean spatula to transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. 2.3. Avoid creating dust. If dust is unavoidable, work slowly and ensure the fume hood sash is at the appropriate height. 2.4. Tightly close the main container immediately after dispensing.
Step 3: Post-Handling 3.1. Clean all equipment that came into contact with the chemical. 3.2. Decontaminate the work surface in the fume hood. 3.3. Remove PPE, washing hands thoroughly with soap and water after glove removal.[9]
Caption: Standard workflow for handling this compound.
Storage Procedures
Proper storage is essential to maintain the compound's integrity and prevent accidents.
-
Container: Store in the original, tightly sealed container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area.[6][14]
-
Ignition Sources: Store away from heat, open flames, and other sources of ignition.[6]
-
Segregation: Incompatible materials must be stored separately. Based on general chemical compatibility rules for ketones and halogenated compounds, store away from:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Amines[15]
-
Caption: Logic diagram for the proper storage of the chemical compound.
Spill and Emergency Procedures
Immediate and correct response to spills or exposure is critical.
7.1. Exposure Response
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
7.2. Spill Cleanup
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Carefully sweep or scoop up the material, avoiding dust generation.[9]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
Caption: Decision-making flowchart for spill response procedures.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][17][18] This is critical for both safety and cost-effective disposal.[16][18]
-
Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[7][17] The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[16][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents.[16][17][18]
-
Disposal Request: When the container is nearly full, arrange for pickup and disposal through your institution's EHS department.[16] Do not pour organic substances down the drain.[7][18]
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Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Retrieved from [Link]
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Modutank Inc. (2026, January 9). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Retrieved from [Link]
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U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone. Retrieved from [Link]
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Angene Chemical. (2024, June 22). Safety Data Sheet - 1-(2,3,4-Trihydroxyphenyl)ethanone. Retrieved from [Link]
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Fisher Scientific. (2023, August 23). Safety Data Sheet - 5'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]
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- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 12. polycohealthline.com [polycohealthline.com]
- 13. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
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- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer data-driven insights to ensure your success.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis is most effectively achieved via a two-step process: O-acylation of 4-chloro-3-fluorophenol to form the corresponding acetate ester, followed by a Lewis acid-catalyzed Fries Rearrangement .[1][2] While robust, the Fries rearrangement can be challenging, often suffering from low yields due to the electronic properties of the substituted aromatic ring and the stringent requirements of the reaction conditions. This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: My Fries rearrangement for this compound resulted in a very low yield. What are the primary culprits?
A1: Low yields in this specific Fries rearrangement typically stem from four key areas:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[3]
-
Sub-Optimal Reaction Temperature: Temperature is the most critical parameter for controlling the regioselectivity of this reaction. To obtain the desired ortho-acylated product, high temperatures are required. Insufficient heat will result in poor conversion or favor the formation of the undesired para-isomer.[1][4][5]
-
Aromatic Ring Deactivation: The presence of two electron-withdrawing groups (chloro and fluoro) on the phenyl ring makes it less nucleophilic. This inherent deactivation slows the rate of the desired intramolecular electrophilic aromatic substitution, making the reaction more sensitive to conditions.[6][7]
-
Poor Reagent Quality: The purity of the starting 4-chloro-5-fluoro-2-hydroxyphenyl acetate is crucial. Impurities can lead to side reactions and the formation of tar-like substances, complicating purification and reducing the isolated yield.
Q2: I am observing a significant amount of the isomeric para-product, 1-(2-chloro-3-fluoro-6-hydroxyphenyl)ethanone. How can I improve selectivity for the desired ortho-product?
A2: This is a classic problem of kinetic versus thermodynamic control in Fries rearrangements.[1]
-
Kinetic Control (Low Temperature): At lower temperatures (typically below 60°C), the reaction is under kinetic control, and the sterically less hindered para-position is acylated faster, leading to the para-isomer as the major product.[4]
-
Thermodynamic Control (High Temperature): At higher temperatures (above 120°C, often up to 160°C), the reaction reaches thermodynamic equilibrium.[4][5] The ortho-product is thermodynamically more stable because the hydroxyl and carbonyl groups can form a stable six-membered chelate ring with the aluminum catalyst. This chelation lowers the overall energy of the ortho-isomer, making it the favored product at elevated temperatures. Therefore, to maximize the yield of your desired product, you must run the reaction at a sufficiently high temperature.
Q3: My reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?
A3: Tar formation is usually a result of intermolecular side reactions or product degradation.
-
Cause: At the high temperatures required for the ortho-rearrangement, the generated acylium ion can react with another molecule of the phenyl acetate or product (intermolecular acylation) instead of rearranging intramolecularly. This leads to polymerization and charring. This is exacerbated by excessively long reaction times or localized overheating.
-
Prevention:
-
Solvent Choice: While the reaction can be run neat (solvent-free), using a high-boiling inert solvent like nitrobenzene or o-dichlorobenzene can help with heat transfer and prevent localized overheating. However, solvent-free conditions often give good results if heating is uniform.[8][9]
-
Controlled Heating: Use a well-stirred oil bath or heating mantle with a temperature controller to ensure uniform and stable heating.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to avoid prolonged heating and subsequent degradation.
-
Q4: Are there alternative Lewis acids to AlCl₃ for this reaction?
A4: Yes, while AlCl₃ is the most common catalyst, other Lewis or Brønsted acids can be used, though they may require significant optimization.[1][10] Alternatives include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and strong Brønsted acids like hydrogen fluoride (HF) or methanesulfonic acid.[2][10] For substrates that are sensitive to the harshness of AlCl₃, a milder catalyst like zinc powder has also been reported to catalyze Fries rearrangements selectively.[10] However, for this specific deactivated substrate, a strong Lewis acid like AlCl₃ is likely necessary to achieve a reasonable reaction rate.
Troubleshooting Workflow: From Low Yield to Optimized Product
This workflow provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Caption: A stepwise workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-5-fluoro-2-hydroxyphenyl acetate
This preliminary step is critical for the success of the subsequent Fries rearrangement.
-
Materials:
-
4-chloro-3-fluorophenol[11]
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as base and catalyst)
-
Dichloromethane (DCM) or Ethyl Acetate (as solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-3-fluorophenol (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq).
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Quench the reaction by adding 1M HCl solution. Extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate, which can often be used in the next step without further purification.
-
Protocol 2: Optimized Fries Rearrangement
This protocol is optimized for high ortho-selectivity and yield.
-
Materials:
-
4-chloro-5-fluoro-2-hydroxyphenyl acetate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 - 3.0 eq)
-
-
Procedure:
-
CRITICAL: Flame-dry all glassware and allow it to cool under an inert atmosphere. The reaction is highly sensitive to moisture.
-
In a glovebox or under a positive pressure of inert gas, charge a round-bottom flask with anhydrous AlCl₃ (3.0 eq).
-
Slowly add the 4-chloro-5-fluoro-2-hydroxyphenyl acetate (1.0 eq) to the AlCl₃. The mixture will likely become a thick slurry or melt.
-
Equip the flask with a reflux condenser (with a gas outlet to a bubbler) and begin stirring.
-
Heat the reaction mixture to 130-140°C using a pre-heated oil bath. A similar synthesis for a related fluorinated compound reports high yields at this temperature.[12]
-
Maintain this temperature for 2-3 hours. Monitor the reaction progress by carefully taking a small aliquot, quenching it in ice/HCl, extracting with ethyl acetate, and analyzing by TLC.
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to about 60-70°C.
-
CAUTION: The quenching process is highly exothermic. Very slowly and carefully, pour the warm reaction mixture onto a large excess of crushed ice containing concentrated HCl. Stir vigorously until all the aluminum salts are dissolved.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure this compound.
-
Data Summary: Impact of Reaction Parameters
The regioselectivity of the Fries Rearrangement is highly dependent on reaction conditions. The following table summarizes these effects, providing a guide for optimization.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale & Causality |
| Temperature | Low (< 60°C) | Favors para-product | Kinetic control; lower activation energy for sterically accessible para-position.[4][13] |
| High (> 120°C) | Favors ortho-product | Thermodynamic control; stable bidentate chelate formation between product and catalyst.[1][13] | |
| Solvent | Non-polar | Favors ortho-product | Promotes a tighter ion pair, encouraging an intramolecular rearrangement mechanism.[1] |
| Polar | Favors para-product | Solvent separates the acylium ion from the ring, favoring intermolecular attack at the more accessible para-position.[1] | |
| Catalyst Stoichiometry | < 2.0 eq | Low Yield | Insufficient catalyst to complex with both the ester carbonyl and the product ketone, leading to incomplete reaction.[10] |
| > 2.0 eq | Improved Yield | Ensures enough active catalyst is available to drive the reaction to completion. |
Mechanistic Insight: The Role of Temperature
The ability to direct the reaction towards the desired ortho-isomer is a key aspect of this synthesis. The diagram below illustrates the principle of thermodynamic control.
Caption: Thermodynamic vs. Kinetic control in the Fries Rearrangement.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Guidechem. How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ.
- Benchchem. Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
- Guidechem. How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone? - FAQ.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Takemoto, I., & Yamasaki, K. Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry.
- Wikipedia. Fries rearrangement.
-
The Organic Chemistry Tutor. Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube. Available from: [Link]
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.
- Sigma-Aldrich. Fries Rearrangement.
- BYJU'S. What is the Fries Rearrangement Reaction?.
- Alfa Chemistry. Fries Rearrangement.
- Organic Chemistry Portal. Fries Rearrangement.
- Grokipedia. Fries rearrangement.
- Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems.
- Pharm D Guru. 37. FRIES REARRANGEMENT.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.
- Guidechem. How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ.
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
-
ResearchGate. Synthesis of P005091. Available from: [Link]
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. CN102060790A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Advanced ChemBlocks. 1-(4-Fluoro-2-hydroxyphenyl)ethanone 97%.
- Sigma-Aldrich. 4-Chloro-3-fluorophenol 98.
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone. Available from: [Link]
- Givens, R. S., et al. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
- Autech Industry Co.,Limited. The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis.
-
PubChem. 4-Chloro-3-fluorophenol. Available from: [Link]
- PubChemLite. 4-chloro-3-fluorophenol (C6H4ClFO).
- Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
- Veeprho. 2-Chloro-1-(4-hydroxyphenyl)ethanone.
- Sigma-Aldrich. 5′-Fluoro-2′-hydroxyacetophenone 98.
- ChemicalBook. Ethanone, 1-(4-fluoro-3-hydroxyphenyl)-.
Sources
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- 2. Fries Rearrangement [sigmaaldrich.com]
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- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
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- 9. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 10. Fries Rearrangement [organic-chemistry.org]
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- 13. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support resource for the purification of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important synthetic intermediate, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a dark, oily, or gummy solid after the initial reaction work-up. What is causing this, and how can I fix it?
A1: Root Cause Analysis & Solution
This is a frequent observation, especially if the synthesis involves a Friedel-Crafts acylation or a Fries rearrangement, which commonly use Lewis acid catalysts like aluminum trichloride (AlCl₃).[1][2][3] The dark coloration and gummy consistency are typically due to two main factors:
-
Residual Lewis Acid Complexes: AlCl₃ forms a strong complex with the carbonyl oxygen and the phenolic hydroxyl group of the product. Incomplete quenching of the reaction can leave behind these colored aluminum complexes.
-
Polymeric Byproducts: The reaction conditions can sometimes promote the formation of high-molecular-weight, tar-like polymers.
Recommended Remediation Protocol:
-
Acidic Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash it thoroughly with a dilute acid solution (e.g., 1M HCl). This step is crucial as it breaks down the aluminum-ketone complexes, protonates any basic impurities, and moves them into the aqueous layer.
-
Phenolic Extraction (Base Wash): The key to separating your phenolic product from non-acidic impurities lies in its acidic nature. Wash the organic layer with a mild base such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This deprotonates the phenolic hydroxyl group, forming the water-soluble sodium phenoxide salt. Your desired product will move into the aqueous layer, leaving many organic impurities behind.
-
Re-acidification and Isolation: Carefully separate the aqueous layer containing the phenoxide salt. Cool this layer in an ice bath and re-acidify it with cold 2M HCl until the pH is acidic (pH ~2-3), which will cause your purified product to precipitate out as a solid. The solid can then be collected by vacuum filtration, washed with cold water, and dried.
Q2: I'm attempting recrystallization, but the compound "oils out" or fails to crystallize. What should I do?
A2: Understanding and Overcoming Crystallization Failures
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point or because impurities are inhibiting crystal formation.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high. For a moderately polar compound like this compound, a two-solvent system is often effective. A good starting point is an ethyl acetate/hexane or toluene/heptane system.[4][5]
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Slowly add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and create a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Consider a Preliminary Purification Step: If oiling out persists, it indicates a high impurity load. At this point, it is more efficient to perform flash column chromatography and then recrystallize the resulting cleaner material.
Q3: My product yield is very low after purification. Where could I be losing material?
A3: Identifying and Mitigating Yield Loss
Significant yield loss can occur at multiple stages. A systematic review of your process is necessary.
| Stage of Potential Loss | Common Cause | Recommended Solution |
| Aqueous Work-up | Incomplete Extraction: Product remaining in the aqueous layers. | Perform multiple extractions (e.g., 3x) with the organic solvent. After extraction, check a sample of the aqueous layer by TLC to ensure no product is left behind. |
| Emulsion Formation: A stable emulsion layer trapping the product. | To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. | |
| Recrystallization | Using Too Much Solvent: The product remains dissolved even at low temperatures. | Use the absolute minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling Too Quickly: Leads to the formation of fine, impure crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals. | |
| Column Chromatography | Irreversible Adsorption: The phenolic hydroxyl group can bind strongly to silica gel. | Pre-treat the silica gel with a small amount of triethylamine in the eluent, or add a small percentage (0.1-0.5%) of acetic acid to the mobile phase to improve recovery. |
| Incorrect Fraction Collection: Collecting fractions that are too broad or missing the product elution window. | Monitor the column closely using thin-layer chromatography (TLC) on small aliquots from the eluting fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. Assuming a standard Fries rearrangement of 4-chloro-5-fluorophenyl acetate, you should anticipate:
-
Starting Material: Unreacted 4-chloro-5-fluorophenyl acetate.
-
Regioisomer: 1-(4-chloro-5-fluoro-3-hydroxyphenyl)ethanone, formed from acylation at the alternative ortho position.
-
Hydrolysis Product: 4-chloro-5-fluorophenol, from the hydrolysis of the starting ester.
-
Reaction Catalyst Residues: Aluminum salts if AlCl₃ was used.[1][2][6]
Q2: When should I choose column chromatography over recrystallization?
A2: The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal for:
-
Removing impurities with significantly different solubility profiles from the main product.
-
Large-scale purifications where chromatography would be impractical.
-
Final polishing of an already relatively pure (>90%) product to achieve high crystallinity and purity.
-
-
Column Chromatography is necessary when:
-
Impurities are structurally very similar to the product (e.g., regioisomers) and have similar solubilities.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
Multiple impurities are present, making solvent selection for recrystallization complex.
-
Q3: How do I confirm the purity and structural identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to assess purity. A pure compound should ideally show a single spot. Use a mobile phase like 3:1 Hexane:Ethyl Acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical reverse-phase method would use a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Experimental Workflow and Decision-Making
The following diagram outlines a typical purification and analysis workflow.
Sources
- 1. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR [m.chemicalbook.com]
- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: Why is my reaction yield extremely low or why did the reaction fail to proceed?
A1: A low or zero yield in this synthesis, which typically proceeds via a Fries rearrangement, often points to issues with the catalyst or reaction environment.
-
Catalyst Deactivation by Moisture: The most common culprit is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) by moisture.[1] Friedel-Crafts type reactions are notoriously sensitive to water. Ensure that all glassware is oven- or flame-dried, reagents are anhydrous, and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst: The Lewis acid is not just a catalyst in the Fries rearrangement; it forms stable complexes with both the starting ester and the product hydroxy ketone.[2][3] Therefore, a stoichiometric amount (or even a slight excess, ~1.1-1.3 equivalents) is required for the reaction to proceed to completion.[1] Using only a catalytic amount will result in a failed reaction.
-
Poor Quality Reagents: The purity of the starting 3-chloro-4-fluorophenyl acetate and the aluminum chloride is critical. Old or improperly stored AlCl₃ may already be partially hydrolyzed, reducing its activity.
-
Deactivating Nature of the Substrate: The presence of two deactivating groups (Chlorine and Fluorine) on the aromatic ring makes the reaction inherently challenging, requiring harsh conditions.[4] If the temperature is too low or the reaction time is too short, the conversion will be minimal.
Q2: My analytical data (NMR/LC-MS) shows a major impurity with the same mass as my desired product. How can I identify and minimize it?
A2: This is a classic sign of isomeric byproduct formation, which is the primary challenge in the Fries rearrangement. The acyl group can migrate to different positions on the aromatic ring.
-
Identifying the Isomer: The starting material is 3-chloro-4-fluorophenol. After esterification and rearrangement, the acetyl group is intended to add at the C2 position (ortho to the hydroxyl group). However, it can also add to the other open ortho position, C6.
-
Desired Product: this compound (acylation at C2).
-
Primary Isomeric Side Product: 1-(2-chloro-3-fluoro-6-hydroxyphenyl)ethanone (acylation at C6). These isomers have identical masses and will need to be distinguished by spectroscopic methods (¹H NMR chemical shifts and coupling patterns, ²D NMR) or by comparison to a known standard.
-
-
Minimizing Isomer Formation: The selectivity of the Fries rearrangement is highly dependent on reaction conditions.[4][5]
-
Temperature Control: This is the most critical parameter. Higher temperatures (typically >100 °C) strongly favor the formation of the thermodynamically more stable ortho-acylated product (your desired compound), which can form a stable bidentate complex with the aluminum catalyst.[5][6] Lower temperatures tend to favor the para-acylated product, though in this specific substrate, competition between the two ortho positions is the main issue.
-
Solvent Choice: The use of non-polar solvents also promotes the formation of the ortho product.[5] However, many procedures for this specific rearrangement are performed neat (without solvent) to achieve the necessary high temperatures.[7]
-
Q3: My final product is contaminated with a significant amount of the starting phenol (3-chloro-4-fluorophenol). What went wrong?
A3: This indicates either an incomplete reaction or hydrolysis of the starting ester.
-
Incomplete Reaction: The reaction may not have been heated long enough or at a high enough temperature to achieve full conversion. Given the deactivated nature of the substrate, reaction times of several hours at temperatures between 120-150°C are often required.[7][8]
-
Hydrolysis during Workup: If the acidic workup is too vigorous or prolonged, the unreacted 3-chloro-4-fluorophenyl acetate can be hydrolyzed back to the starting phenol. The workup should be performed carefully, typically by slowly quenching the reaction mixture in a mixture of ice and concentrated acid.
Q4: The aqueous workup is problematic. I'm getting a sticky, difficult-to-handle solid instead of a clean precipitate. How can I improve this?
A4: This issue arises from the hydrolysis of the aluminum-ketone complex. A poorly executed quench can lead to the precipitation of aluminum hydroxides along with your product.
-
Controlled Quenching: The reaction mixture, which is a thick slurry or melt of the AlCl₃ complex, must be quenched slowly and with vigorous stirring into a mixture of ice and a strong acid (like HCl). This ensures that the aluminum salts remain soluble as [Al(H₂O)₆]³⁺ and do not precipitate as Al(OH)₃.
-
Sufficient Acid: Use a sufficient volume of dilute acid during the quench and subsequent washes to ensure the pH remains low.
-
Extraction: After quenching, the product is typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer thoroughly with dilute acid, followed by water and brine, will help remove any remaining inorganic salts before drying and solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its underlying mechanism?
A1: The most common and industrially relevant method is the Fries Rearrangement of 3-chloro-4-fluorophenyl acetate.[5][8][9] This is a rearrangement reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4]
Mechanism:
-
Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This is favored over the phenolic oxygen because the carbonyl oxygen is a better Lewis base.[4]
-
Acylium Ion Formation: This complexation polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium cation (CH₃CO⁺).[2][4] The AlCl₃ is now complexed to the phenolic oxygen.
-
Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the aromatic ring. This attack is intramolecular (the acylium ion re-attaches to the same ring it left) and proceeds via a standard EAS mechanism.[4]
-
Selective Attack: The attack occurs preferentially at the positions ortho or para to the activating hydroxyl group. For this substrate, the two available ortho positions are C2 and C6. High temperatures favor attack at the C2 position to yield the desired product.[5]
-
Hydrolysis: The final step is an acidic aqueous workup, which hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxy ketone product.[2]
Q2: What are the critical parameters to ensure high yield and selectivity for the desired ortho-acylated product?
A2: Success hinges on the careful control of several key variables. The table below summarizes their effects.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Temperature | 120 - 150 °C | CRITICAL for selectivity. High temperatures favor the formation of the desired ortho isomer, which is the thermodynamically preferred product.[4][5][6] Low temperatures favor other isomers. |
| Catalyst Stoichiometry | ≥1.1 equivalents of AlCl₃ | A stoichiometric amount is required to complex with the product ketone.[10] Insufficient catalyst leads to low conversion.[1] |
| Reaction Atmosphere | Anhydrous, Inert (N₂ or Ar) | Prevents moisture from deactivating the Lewis acid catalyst, which is a primary cause of reaction failure.[1] |
| Solvent | Neat (solvent-free) or Non-polar solvent | Solvent-free conditions are often used to achieve the necessary high temperatures.[7] If a solvent is used, non-polar options favor ortho substitution.[5] |
| Reaction Time | 2 - 4 hours | Sufficient time is needed for the rearrangement to proceed to completion on this deactivated substrate. Monitor by TLC or HPLC if possible. |
Q3: Can I use direct Friedel-Crafts acylation on 3-chloro-4-fluorophenol instead of the two-step esterification/rearrangement?
A3: While theoretically possible, direct Friedel-Crafts acylation of phenols is generally not recommended. Phenols typically undergo O-acylation (forming the ester) much more readily than C-acylation (forming the ketone) under standard Friedel-Crafts conditions.[5][11] The Fries rearrangement is the established industrial method precisely because it overcomes this limitation by first intentionally forming the ester and then rearranging it to the desired C-acylated product.[9]
Q4: What are the best practices for setting up this reaction to ensure safety and reproducibility?
A4:
-
Safety First: The reaction involves corrosive reagents (AlCl₃, acetyl chloride) and liberates HCl gas, especially during the quench. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous Technique: Use flame-dried glassware and an inert atmosphere manifold. Use fresh, high-purity anhydrous AlCl₃.
-
Controlled Addition: Add the solid AlCl₃ portion-wise to the molten ester at the reaction temperature. The reaction can be exothermic.
-
Temperature Monitoring: Use a thermometer or thermocouple immersed in the reaction mixture (not just the heating mantle) to accurately monitor and control the internal temperature.
-
Careful Quenching: Prepare the ice/acid mixture in a large beaker before starting the quench. Add the hot reaction mixture to the quench mixture very slowly with vigorous stirring to manage the highly exothermic and gas-evolving hydrolysis.
Diagrams and Protocols
Experimental Workflow
The overall process involves a two-step sequence: esterification of the starting phenol followed by the Lewis-acid-catalyzed Fries rearrangement.
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism: Main vs. Side Reaction
Caption: Competing ortho-acylation pathways in the Fries rearrangement.
Detailed Experimental Protocol
Step 1: Synthesis of 3-chloro-4-fluorophenyl acetate
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add 3-chloro-4-fluorophenol (1.0 eq).
-
Dissolve the phenol in a suitable anhydrous solvent like dichloromethane (DCM) or conduct neat. Add a base such as pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting phenol.
-
Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
Place the crude 3-chloro-4-fluorophenyl acetate (1.0 eq) into a flame-dried three-neck flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Heat the ester to ~130 °C to create a molten state.
-
CAUTION: In a fume hood, carefully and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in portions to the hot, stirring liquid. The reaction is exothermic and will liberate some HCl gas.
-
After the addition is complete, maintain the internal reaction temperature at 130-140 °C for 2-3 hours. The mixture will become a thick, dark slurry.
-
Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or HPLC.
-
Workup: Allow the reaction to cool slightly (to ~60-80 °C) until it is still stirrable. In a separate large beaker, prepare a mixture of crushed ice and 1 M HCl.
-
Very slowly and carefully, pour the warm reaction mixture into the vigorously stirring ice/HCl slurry.
-
Once the quench is complete, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
References
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Cho, S. H., et al. (2012). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. NIH National Library of Medicine. Retrieved from [Link]
-
MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Fries Rearrangement Reaction: A Technical Support Troubleshooting Guide
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of hydroxyaryl ketones. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-proven insights to help you troubleshoot common issues and gain precise control over your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fries rearrangement, and how does it influence the reaction's outcome?
The Fries rearrangement is the transformation of a phenolic ester into a hydroxyaryl ketone, typically catalyzed by a Lewis acid.[1] The reaction proceeds through the generation of an acylium ion intermediate, which then partakes in an electrophilic aromatic substitution on the aromatic ring.[2] The precise mechanism can have both intramolecular and intermolecular characteristics, which can be influenced by the reaction conditions.[3]
Understanding the mechanism is crucial because it dictates the regioselectivity of the reaction—that is, whether the acyl group migrates to the ortho or para position relative to the hydroxyl group.[4] This selectivity is not arbitrary; it's a direct consequence of the interplay between kinetic and thermodynamic control.[4]
Sources
optimization of solvent systems for 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone reactions
The second round of searches provided more specific information regarding the Fries rearrangement, including some experimental details for similar compounds. I found information on the general mechanism, the influence of solvents and temperature on ortho/para selectivity, and some alternative catalysts. There is also a specific, albeit brief, experimental description for the synthesis of 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone.
However, there are still some gaps that need to be filled to create a comprehensive technical support guide:
-
Quantitative Data on Solvent Effects: I have general principles but lack a comparative table with specific ortho/para ratios and yields for different solvents, especially for halogenated phenyl acetates. This is crucial for the "Data Presentation" requirement.
-
Detailed Troubleshooting: While I have information on general limitations of the Fries rearrangement, I need to find more specific troubleshooting advice related to the 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone synthesis. This would include dealing with the deactivating effects of the halogens, potential side reactions, and purification challenges.
-
Purification Protocols: I need to find detailed purification methods for this specific compound, including recrystallization solvents or chromatography conditions.
-
Alternative Synthesis - Detailed Protocols: I have hints of alternative routes but lack detailed experimental protocols for them.
-
Safety Information: I need to gather specific safety data for the reactants and the product.
My next steps will focus on finding this missing information to build a robust and practical guide. I will specifically look for research articles or patents that provide detailed experimental data and procedures for the synthesis and purification of this compound or structurally very similar compounds.## Technical Support Center: Optimization of Solvent Systems for this compound Reactions
Welcome to the Technical Support Center for the synthesis and optimization of reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for the synthesis of this compound is the Fries rearrangement of 4-chloro-5-fluorophenyl acetate.[1][2] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, to yield the desired ortho-hydroxyaryl ketone.[3]
Q2: Why is the Fries rearrangement preferred over direct Friedel-Crafts acylation of 4-chloro-5-fluorophenol?
Direct Friedel-Crafts acylation of phenols often leads to a mixture of C-acylated (on the ring) and O-acylated (on the hydroxyl group) products.[1] The Fries rearrangement circumvents this issue by starting with the O-acylated product (the phenolic ester) and rearranging it to the desired C-acylated hydroxyketone. This approach offers better control and often higher yields of the target molecule.
Q3: What are the key factors influencing the outcome of the Fries rearrangement for this synthesis?
The success and selectivity of the Fries rearrangement are primarily dictated by two critical parameters: temperature and the choice of solvent .[1][4] These factors determine the ratio of the desired ortho-isomer (this compound) to the para-isomer (1-(4-chloro-5-fluoro-3-hydroxyphenyl)ethanone).
Q4: How do the chloro and fluoro substituents on the aromatic ring affect the reaction?
The chlorine and fluorine atoms are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution.[5] This deactivation can make the Fries rearrangement more challenging compared to reactions with unsubstituted or electron-rich phenols, potentially requiring harsher reaction conditions (e.g., higher temperatures or more potent Lewis acids) to achieve a reasonable reaction rate.[1]
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound via the Fries rearrangement.
Q5: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in this reaction. Here’s a systematic approach to troubleshooting:
-
Suboptimal Temperature: Temperature plays a crucial role in the ortho/para selectivity. For the desired ortho-isomer, higher temperatures are generally favored.[1][4] If your yield is low, it might be due to incomplete reaction or the formation of the undesired para-isomer at lower temperatures. Consider a systematic temperature optimization study.
-
Inappropriate Solvent: The polarity of the solvent significantly impacts the reaction mechanism. Non-polar solvents tend to favor the formation of the ortho-product.[1] If you are using a polar solvent, you may be promoting the formation of the para-isomer.
-
Lewis Acid Deactivation: Lewis acids like aluminum chloride (AlCl₃) are hygroscopic and can be deactivated by moisture. Ensure that your Lewis acid is of high purity and handled under anhydrous conditions. The phenolic hydroxyl group of the starting material or product can also complex with the Lewis acid, necessitating the use of stoichiometric or excess amounts of the catalyst.[6]
-
Steric Hindrance: Although the substituents in this specific molecule are relatively small, significant steric hindrance from bulky groups on other substrates can impede the reaction.[1]
-
Side Reactions: At elevated temperatures, side reactions such as intermolecular acylation or decomposition of the starting material or product can occur, leading to a decrease in the yield of the desired product.[7]
Q6: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the ortho product, this compound?
Achieving high ortho-selectivity is a common challenge in Fries rearrangements. Here are key strategies to favor the formation of the desired ortho-isomer:
-
Solvent Selection: Employ non-polar solvents. In non-polar media, the acylium ion intermediate is believed to exist as a "tight" ion pair with the Lewis acid complex, which favors an intramolecular acyl transfer to the sterically accessible ortho position.[8]
-
Temperature Control: Higher reaction temperatures generally favor the formation of the thermodynamically more stable ortho-isomer.[1][9] This is because the ortho-isomer can form a stable six-membered chelate ring with the Lewis acid between the hydroxyl and carbonyl groups.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at high temperatures can significantly enhance the yield of the ortho-product.[4][10]
Q7: I am having difficulty purifying the final product. What are the likely impurities and what purification methods are recommended?
Common impurities in the synthesis of this compound include:
-
The undesired para-isomer.
-
Unreacted starting material (4-chloro-5-fluorophenyl acetate).
-
Phenolic byproducts from the hydrolysis of the ester.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and hydrochloric acid to decompose the aluminum chloride complexes.[11]
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate.[12]
-
Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and acids.
-
Purification:
-
Steam Distillation: The ortho-isomer is often more volatile than the para-isomer due to intramolecular hydrogen bonding, allowing for separation by steam distillation.[9]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate mixtures) can be an effective method for purification.
-
Column Chromatography: For high purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Fries Rearrangement Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-chloro-5-fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., carbon disulfide, chlorobenzene) or solvent-free
-
Hydrochloric acid (concentrated)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a stirred solution of 4-chloro-5-fluorophenyl acetate in the chosen anhydrous non-polar solvent, slowly add anhydrous aluminum chloride in portions. For solvent-free conditions, the reactants can be carefully heated together.[12]
-
Heat the reaction mixture to the desired temperature (typically between 120°C and 160°C for ortho-selectivity) and maintain for several hours.[9][13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by steam distillation, recrystallization, or column chromatography.
Data Presentation: Influence of Solvent on Ortho/Para Selectivity
The following table summarizes the general effect of solvent polarity on the regioselectivity of the Fries rearrangement. Note that specific ratios will vary depending on the substrate and reaction conditions.
| Solvent Type | Example Solvents | Predominant Isomer | Rationale |
| Non-Polar | Carbon Disulfide (CS₂), Chlorobenzene, Dichloroethane | Ortho | Favors a "tight" ion pair intermediate, promoting intramolecular acylation at the ortho position.[8] |
| Polar | Nitrobenzene, Nitromethane | Para | Solvates the acylium ion, favoring intermolecular acylation at the thermodynamically more stable para position.[8] |
| Solvent-Free | (Neat reaction) | Ortho | High temperatures in the absence of a polar solvent favor the thermodynamically stable ortho-chelate complex.[4] |
IV. Visualizing the Workflow
Experimental Workflow for Fries Rearrangement
Caption: A streamlined workflow for the synthesis of this compound via the Fries rearrangement.
Decision Tree for Solvent Selection
Caption: A decision-making guide for selecting the appropriate solvent and temperature to achieve the desired isomer in the Fries rearrangement.
V. References
-
Blatt, A. H. (1940). The Fries Reaction. Chemical Reviews, 27(3), 413–438.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Universal Print. (2018). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Retrieved from [Link]
-
Reddit. (2024). Fries rearrangement ortho and para selectivity. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Photo-fries rearrangement. II. The mechanism and substituent effects. Retrieved from [Link]
-
Scribd. (2020). Fries Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
-
JOCPR. (2015). Solvent free synthesis of p-hydroxyacetophenone. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic rearrangements in the benzene series. Part 5. The Fries rearrangement of phenyl benzoate: the rearranging species. The effect of tetrabromoaluminate ion on the ortho/para ratio: the non-involvement of the proton as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ChemBK. (2024). 1-(4-Chloro-2-fluoro-5-methylphenyl). Retrieved from [Link]
-
Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
PMC. (n.d.). Accelerating the discovery of alkyl halide-derived natural products using halide depletion. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
PMC. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Synthetic Challenge
This compound is a valuable intermediate in pharmaceutical synthesis. Its preparation typically involves a two-step sequence: the O-acylation of a substituted phenol followed by a Lewis acid-catalyzed Fries rearrangement.[1][2] While straightforward on a lab scale, scaling up this synthesis presents challenges related to reaction control, selectivity, and purification. This guide addresses common issues encountered during this process.
The primary synthetic route is illustrated below:
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most established method is a two-step process starting from 4-chloro-3-fluorophenol. The first step is an O-acylation (esterification) of the phenolic hydroxyl group to form 4-chloro-3-fluorophenyl acetate. The second step is a Fries rearrangement of this ester intermediate, which migrates the acetyl group to the carbon atom ortho to the hydroxyl group on the aromatic ring.[1][3]
Q2: Why is the Fries rearrangement used instead of a direct Friedel-Crafts acylation of 4-chloro-3-fluorophenol? Direct Friedel-Crafts acylation of phenols is often problematic. The phenolic hydroxyl group can coordinate strongly with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution.[2] Furthermore, phenols tend to undergo O-acylation to form the ester under Friedel-Crafts conditions, which would then require conditions suitable for a subsequent Fries rearrangement anyway.[2][3] Performing the synthesis in two distinct steps allows for better control over the reaction.
Q3: What are the main challenges when scaling up this synthesis? The primary challenges are:
-
Controlling the Exothermic Fries Rearrangement: The reaction with aluminum chloride (AlCl₃) is highly exothermic and requires careful temperature management to avoid side reactions and ensure safety.
-
Achieving High Ortho-Selectivity: The Fries rearrangement can produce both ortho (the desired product) and para isomers. Reaction conditions must be optimized to maximize the yield of the ortho product.[3][4]
-
Handling Materials: Aluminum chloride is corrosive, moisture-sensitive, and requires specialized handling procedures. The reaction quench can be violent if not performed correctly.[5]
-
Product Purification: Separating the desired ortho product from the para isomer and other impurities can be challenging on a large scale.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific problems you may encounter during the synthesis.
Part 1: O-Acylation of 4-chloro-3-fluorophenol
Q: My O-acylation reaction is incomplete or slow. What are the likely causes?
A: Sluggish acylation is typically due to issues with reagents, catalysts, or reaction conditions.
-
Purity of Starting Material: Ensure your 4-chloro-3-fluorophenol is dry. The presence of water will consume the acylating agent.
-
Choice of Acylating Agent: Acetic anhydride is often preferred for scale-up over acetyl chloride because it is less volatile, easier to handle, and its byproduct (acetic acid) is less corrosive than HCl.[6] However, acetyl chloride is more reactive.
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of a strong acid like concentrated sulfuric acid can significantly increase the reaction rate.[1] For a base-catalyzed approach, a tertiary amine like triethylamine or pyridine can be used, which also acts as an HCl scavenger if using acetyl chloride.
-
Temperature: If the reaction is slow at room temperature, gently warming the mixture (e.g., to 40-50°C) can increase the rate. However, monitor for potential side reactions.
Q: I'm having trouble removing byproducts before the Fries rearrangement. What is the best approach?
A: It is crucial to have a pure ester intermediate for the Fries rearrangement.
-
If using an acid catalyst (e.g., H₂SO₄) with acetic anhydride: The primary byproduct is acetic acid. After the reaction is complete, the excess acetic anhydride and acetic acid can be removed by distillation, potentially under reduced pressure.[1]
-
If using a base catalyst (e.g., triethylamine) with acetyl chloride: The byproduct is triethylamine hydrochloride salt. This can be removed by washing the reaction mixture with water and a dilute acid (like 5% HCl) to remove the excess amine, followed by a wash with a dilute base (like sodium bicarbonate) to remove any remaining acidic impurities. The organic layer is then dried and the solvent is evaporated.
| Parameter | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Higher | Lower |
| Byproduct | HCl (corrosive gas) | Acetic Acid (liquid) |
| Handling | Fumes, moisture-sensitive | Less volatile, easier to handle |
| Typical Catalyst | Base (e.g., Pyridine, Et₃N) | Acid (e.g., H₂SO₄) or Base |
Table 1. Comparison of Common Acylating Agents.
Part 2: The Fries Rearrangement
Caption: Troubleshooting logic for the Fries rearrangement.
Q: My Fries rearrangement is giving a low yield of the desired ortho product and a high amount of the para isomer. How do I improve the selectivity?
A: This is the most common issue with the Fries rearrangement and is highly dependent on reaction conditions. The ortho/para product ratio is governed by a classic thermodynamic vs. kinetic control scenario.[3]
-
Temperature is the key factor. High temperatures (typically >100°C) favor the formation of the ortho product.[4] The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3] Lower temperatures (typically <60°C) favor the formation of the para product, which is often the kinetically favored product. For a similar substrate, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, reaction temperatures of 115-150°C are used to achieve high yields of the ortho product.[7]
-
Solvent Polarity: The use of non-polar solvents (like nitrobenzene or cyclohexane) or running the reaction neat (solvent-free) tends to favor the formation of the ortho product.[3][8] As solvent polarity increases, the ratio of the para product also increases.[3]
| Condition | Favored Product | Rationale |
| High Temperature (>100°C) | Ortho Isomer | Thermodynamic Control (more stable chelated intermediate)[3][4] |
| Low Temperature (<60°C) | Para Isomer | Kinetic Control (less sterically hindered attack)[3][4] |
| Non-Polar Solvent | Ortho Isomer | Favors intramolecular rearrangement[3][8] |
| Polar Solvent | Para Isomer | Favors intermolecular rearrangement[3][8] |
Table 2. Effect of Reaction Conditions on Fries Rearrangement Selectivity.
Q: The reaction mixture turned into a dark, intractable tar. What went wrong?
A: Tar formation is usually a sign of decomposition or polymerization, often caused by excessive heat.
-
Poor Temperature Control: The reaction of the ester with AlCl₃ is highly exothermic. If the AlCl₃ is added too quickly or the cooling is insufficient, localized "hot spots" can form, leading to decomposition. On a large scale, this can result in a dangerous thermal runaway. Solution: Add the AlCl₃ portion-wise at a controlled temperature, ensuring the reactor's cooling system can handle the heat load. For a related synthesis, the AlCl₃ was added slowly while maintaining the temperature at 130°C.[7]
-
Moisture Contamination: Aluminum chloride reacts violently with water. The presence of moisture can lead to uncontrolled side reactions and decomposition. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Substrate Instability: The presence of deactivating groups (like the fluorine and chlorine atoms on your substrate) can make the aromatic ring less reactive, requiring harsher conditions which can sometimes lead to decomposition if not carefully controlled.[8]
Q: What are the best practices for quenching a large-scale Fries rearrangement?
A: The quench step is hazardous and must be performed with extreme care.
-
Cool the Reaction: Before quenching, cool the reaction mixture significantly (e.g., to 0-10°C) in an ice bath.
-
Slow Addition to Quench Solution: The safest method is to slowly transfer the cooled reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. Do not add water or ice directly to the reactor , as this can cause a violent, localized exotherm.
-
Vigorous Stirring and Ventilation: The quench generates a large amount of heat and HCl gas. Ensure the quench vessel is well-stirred to dissipate heat and is located in a well-ventilated fume hood.
-
Hydrolysis: After the initial quench, the mixture is typically stirred until all the aluminum salts are dissolved in the aqueous layer. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate).[7]
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized for your specific laboratory and scale conditions. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis of 4-chloro-3-fluorophenyl acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-fluorophenol (1.00 mol).
-
In a cold water bath, carefully add acetic anhydride (1.05 mol).[1]
-
Add three drops of concentrated sulfuric acid to the mixture and stir. The reaction is exothermic.[1]
-
Once the initial exotherm subsides, heat the mixture to a gentle reflux (or ~80-90°C) for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool. Remove the acetic acid and any unreacted acetic anhydride via vacuum distillation to yield the crude 4-chloro-3-fluorophenyl acetate, which can often be used in the next step without further purification.
Protocol 2: Fries Rearrangement to this compound
-
Equip a robust, dry, three-neck flask with a mechanical stirrer, a thermometer, and a powder addition funnel.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) (2.50 mol).
-
Begin slow, portion-wise addition of 4-chloro-3-fluorophenyl acetate (1.00 mol) to the AlCl₃. Note: This order of addition (substrate to Lewis acid) can sometimes help control the exotherm. Alternatively, a solvent-free approach similar to that for a related fluorinated compound can be used.[7]
-
After the addition is complete, slowly heat the reaction mixture to 130-140°C. A large amount of HCl gas will evolve. Ensure proper scrubbing/ventilation.
-
Maintain the temperature for 2-4 hours. Monitor the reaction by quenching a small aliquot and analyzing it by GC or HPLC.
-
Once the reaction is complete, cool the mixture to below 10°C in an ice bath.
-
In a separate, large vessel, prepare a mixture of crushed ice and concentrated HCl.
-
With extreme caution and vigorous stirring , slowly transfer the cooled reaction mixture into the ice/HCl slurry.
-
Once the quench is complete and the mixture has reached room temperature, extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude product. Purify via recrystallization (e.g., from an ethanol/water mixture) or vacuum distillation.
References
-
Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Journal of Pesticide Science. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Scribd. (n.d.). Fries Rearrangement Mechanism Overview. Retrieved from [Link]
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Technical Support Center: Synthesis of Substituted Acetophenones
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Navigating an Undefined Hazard Landscape: Technical Guidance for 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Prepared by the Senior Application Scientist, Technical Support Division
This document provides essential safety and handling guidance for the novel compound 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone. As a research chemical, comprehensive hazard data is not yet available. This guide is structured to address the practical questions and challenges researchers may face, emphasizing a conservative and safety-first approach in the absence of definitive GHS classification. Our recommendations are grounded in the principles of chemical safety and extrapolated from data on structurally analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the official GHS hazard classification for this compound?
A1: Currently, there is no established GHS classification for this compound. Safety data sheets for this specific compound indicate that hazard data is not available. In such instances, it is crucial to treat the substance as potentially hazardous until comprehensive toxicological data is generated.[1]
Q2: How should I approach handling this compound if its hazards are unknown?
A2: The fundamental principle when working with a chemical with unknown hazards is to assume it is hazardous. All handling procedures should be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[1] This involves a combination of engineering controls, personal protective equipment (PPE), and stringent laboratory practices.
Q3: Are there any similar compounds that can provide insight into the potential hazards?
A3: Yes. By examining the GHS classifications of structurally similar compounds, we can infer potential hazards and establish a baseline for safe handling protocols. This practice, known as "read-across," is a valuable tool in the absence of direct data. We have compiled a summary of these related compounds in the table below.
Comparative Hazard Data of Structurally Analogous Compounds
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3] |
| 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritation[4] |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Exclamation Mark | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][7] |
Analysis: The consistent presence of skin and eye irritation warnings across these analogs strongly suggests that this compound should be handled as, at minimum, a skin and eye irritant. The potential for respiratory irritation and oral toxicity should also be seriously considered.
Troubleshooting Guide for Safe Handling
This section provides step-by-step protocols to mitigate risks during common laboratory procedures.
Issue 1: Weighing and Preparing Solutions
-
Problem: Potential for dust inhalation and skin contact.
-
Solution Protocol:
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure.[8]
-
Personal Protective Equipment (PPE): Wear the following mandatory PPE:
-
Procedure:
-
Use a spatula for all transfers. Avoid scooping directly from the primary container.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clean any spills on the balance or work surface immediately with an appropriate solvent and absorbent material.
-
-
Issue 2: Accidental Spills
-
Problem: Uncontrolled release of a potentially hazardous substance.
-
Solution Protocol:
-
Immediate Action: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, use a spill kit with absorbent pads or sand to contain the material. Do not use water if the compound's reactivity with water is unknown.
-
Cleanup:
-
Ensure you are wearing appropriate PPE, including respiratory protection if the compound is dusty or volatile.
-
Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used.
-
-
Disposal: Dispose of all contaminated materials according to your institution's hazardous waste guidelines.
-
Issue 3: Storage
-
Problem: Improper storage leading to degradation or accidental exposure.
-
Solution Protocol:
-
Container: Store the compound in its original, tightly sealed container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Labeling: Ensure the container is clearly labeled with the compound's name and a warning such as "Caution: Hazards Not Fully Characterized. Handle with Care."
-
Decision Workflow for Handling Chemicals with Limited Safety Data
The following diagram outlines a logical process for risk assessment and management when encountering a novel compound.
Caption: Decision workflow for handling chemicals with unknown hazards.
References
-
PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
-
CHEMTREC. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [Link]
-
YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]
-
World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
-
University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
Aspioneer. (2023, April 20). Tips for Complying with the OSHA's Hazardous Materials Regulations. Retrieved from [Link]
-
Angene Chemical. (2024, June 22). Safety Data Sheet. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Spotlight on ¹H NMR Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a substituted acetophenone with potential applications as a synthetic intermediate, precise analytical characterization is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the utility and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of ¹H NMR analysis for this specific molecule, compare its efficacy with other common analytical methods, and provide a detailed experimental protocol.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a premier tool for the structural analysis of organic molecules, offering a wealth of information about the number, environment, and connectivity of protons.[1] For a polysubstituted aromatic compound like this compound, ¹H NMR provides critical insights into the substitution pattern on the benzene ring, which is often a point of ambiguity in complex syntheses.
Predicting the ¹H NMR Spectrum of this compound
-
Hydroxyl Group (-OH): A strong electron-donating group, it shields ortho and para protons, shifting their signals upfield (to lower ppm values).
-
Acetyl Group (-COCH₃): An electron-withdrawing group, it deshields the ortho proton, shifting its signal significantly downfield (to higher ppm values).
-
Chlorine (-Cl) and Fluorine (-F): Both are electronegative and exhibit a combination of inductive electron-withdrawing and resonance electron-donating effects. Their net effect on the chemical shifts of adjacent protons can be complex.
Based on these effects, we can anticipate the following for the two aromatic protons:
-
H-3: This proton is ortho to the strongly electron-donating hydroxyl group and meta to the electron-withdrawing acetyl and chloro groups. It is expected to be the most shielded aromatic proton, appearing at a relatively upfield chemical shift. It will likely appear as a doublet due to coupling with the fluorine at position 5.
-
H-6: This proton is ortho to the electron-withdrawing acetyl group and meta to the hydroxyl and fluoro groups. It will be the most deshielded aromatic proton, appearing at a downfield chemical shift. It will also appear as a doublet due to coupling with the fluorine at position 5.
The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region of the spectrum. The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
For a practical comparison, the ¹H NMR spectrum of the related compound, 1-(5-fluoro-2-hydroxyphenyl)ethanone, is available and shows aromatic protons in the range of 6.8 to 7.5 ppm, which aligns with our predictions for the title compound.[5]
Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. The following table compares ¹H NMR with other common techniques for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton connectivity, chemical environment, and stereochemistry. | - Unambiguously determines the substitution pattern on the aromatic ring. - Provides information on through-space couplings if present.[6] | - May have overlapping signals in complex molecules. - Hydroxyl proton signal can be broad and variable. |
| ¹³C NMR | Number and type of carbon atoms. | - Confirms the presence of all carbon environments, including the carbonyl and aromatic carbons. - Complements ¹H NMR for a complete structural picture. | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Confirms the molecular weight. - Isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) provides definitive evidence of its presence. | - Does not provide information on the substitution pattern of the isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[7] | - Confirms the presence of the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[7][8] | - Does not distinguish between isomers with the same functional groups. |
Experimental Protocol: ¹H NMR Analysis
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Visualizing the Structure and Analytical Workflow
To better illustrate the relationships within the molecule and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the comprehensive structural elucidation of an organic molecule.
Conclusion
The structural elucidation of this compound is most effectively achieved through a multi-technique approach, with ¹H NMR spectroscopy playing the pivotal role in determining the precise substitution pattern of the aromatic ring. By carefully analyzing the chemical shifts and coupling constants, researchers can gain unambiguous evidence of the molecule's constitution. When combined with data from ¹³C NMR, mass spectrometry, and FTIR, a complete and robust structural assignment can be made, ensuring the integrity of subsequent research and development activities.
References
-
Semantic Scholar. (1993, June 1). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Retrieved from [Link]
-
Fiveable. Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
ACS Publications. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]
-
Connected Papers. (2025, June 22). 1H NMR spectroscopy: Significance and symbolism. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
Solubility of Things. Applications of NMR Spectroscopy. Retrieved from [Link]
-
4IR Solutions. Comparison between NIR/FT-IR and 3rd Generation NMR Technology. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]
-
ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols | Request PDF. Retrieved from [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Hydroxyacetophenones
Substituted hydroxyacetophenones are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their molecular architecture, featuring both a hydroxyl and an acetyl group on an aromatic ring, provides a versatile scaffold for further chemical modification.[1] The positional isomerism of these functional groups (ortho, meta, para) dramatically influences the molecule's physical, chemical, and biological properties, making the selective synthesis of a specific isomer a critical challenge in synthetic chemistry.[1]
This guide provides an in-depth comparison of the primary synthetic routes to substituted hydroxyacetophenones. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into how experimental variables can be manipulated to achieve desired outcomes in terms of yield and regioselectivity.
Key Synthetic Strategies: A Comparative Overview
The two most prominent and historically significant methods for synthesizing hydroxyacetophenones are the Fries Rearrangement of phenolic esters and the direct Friedel-Crafts Acylation of phenols. A third, the Houben-Hoesch reaction, offers a valuable alternative for specific, highly activated substrates. Each route presents a unique set of advantages and challenges related to catalyst choice, reaction conditions, and substrate scope.
The Fries Rearrangement: An Intramolecular Path to Acyl Phenols
The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst.[2] This intramolecular rearrangement is of significant industrial importance for producing hydroxyarylketones, as the direct acylation of phenols can be problematic.[3]
Mechanism and Regioselectivity
The reaction proceeds through the formation of an acylium ion intermediate.[2] The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-phenolic oxygen bond, leading to its cleavage and the generation of the electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4]
A key feature of the Fries rearrangement is its tunable regioselectivity between the ortho and para positions. This selectivity is primarily governed by reaction temperature and the choice of solvent, a classic example of thermodynamic versus kinetic control.[3]
-
Low Temperatures (<60°C): Favor the formation of the para-isomer (kinetic product).[2][5]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer (thermodynamic product). The ortho product can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures.[3][5]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[2][3]
Performance and Limitations
While robust, the Fries rearrangement has limitations. The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product, a phenol, also complexes with it.[6] The harsh conditions can be unsuitable for substrates with sensitive functional groups. Furthermore, heavily substituted aromatic rings or acyl components can lead to lower yields due to steric hindrance.[3]
| Catalyst | Temperature | Solvent | Major Product | Yield | Reference |
| AlCl₃ | Low (<60°C) | Polar | para-hydroxyacetophenone | Varies | [5] |
| AlCl₃ | High (>160°C) | Non-polar | ortho-hydroxyacetophenone | Varies | [5] |
| p-TSA | 90-160°C | Solvent-free | ortho (up to 90% selectivity) | ~98% conversion | [7][8] |
| HF | 30-95°C | N/A | para-hydroxyacetophenone | >70% selectivity | [9] |
| Mechanochemical | N/A | Liquid-Assisted Grinding | para-hydroxyacetophenone | 62% | [10] |
Experimental Protocol: Fries Rearrangement of Phenyl Acetate
This protocol describes a typical laboratory-scale synthesis of a mixture of o- and p-hydroxyacetophenone from phenyl acetate.[11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place anhydrous aluminum chloride (AlCl₃, 1.1 eq). Protect the setup from atmospheric moisture with a drying tube.
-
Solvent Addition: Cool the flask in an ice-water bath and slowly add a non-polar solvent, such as nitrobenzene.
-
Reactant Addition: Add phenyl acetate (1.0 eq) dropwise to the stirred suspension while maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to the desired temperature (e.g., room temperature for para-selectivity or heat to >160°C for ortho-selectivity). Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]
-
Workup: Upon completion, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[5][12]
Friedel-Crafts Acylation: A Direct but Challenging Approach
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[13][14] While it is a primary method for synthesizing aryl ketones, its direct application to phenols is complicated.
Mechanism and Challenges with Phenols
The reaction involves the generation of an acylium ion (R-C=O⁺) from an acyl chloride or anhydride and a Lewis acid catalyst.[15] This electrophile then attacks the aromatic ring. A key advantage over Friedel-Crafts alkylation is that the resulting ketone is a deactivating group, which prevents polysubstitution.[16]
However, when applied directly to phenols, two competing reactions occur:
-
C-Acylation: The desired reaction where the acyl group attaches to the aromatic ring.
-
O-Acylation: A competing reaction where the acyl group attaches to the phenolic oxygen, forming a phenyl ester.[3]
Phenols readily form esters when reacted with acyl halides under standard Friedel-Crafts conditions, often making this the major product.[3] Overcoming this challenge requires specific catalysts and conditions that favor C-acylation.
Successful Acylation with Hydrogen Fluoride (HF)
A significant breakthrough in the direct C-acylation of phenols involves using anhydrous hydrogen fluoride (HF) as both the catalyst and solvent. This strong protic acid can protonate the acylating agent (acetic acid or acetic anhydride) to generate the acylium ion while minimizing O-acylation. This method has been shown to produce 4-hydroxyacetophenone with high conversion and selectivity.[9][17]
| Acetylating Agent | Molar Ratio (Agent:Phenol) | Temperature | Phenol Conversion | Selectivity to 4-HAP | Reference |
| Acetic Acid | 1.1 : 1 | 40-90°C | 97.1% | 80.3% | [9][18] |
| Acetic Anhydride | 1.0 : 1 | 50-75°C | >99% | ~90% | [9] |
| Acetic Anhydride | 0.4-0.8 : 1 | 30-95°C | >80% | >70% | [18] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Protected Phenol)
To circumvent the issues of direct phenol acylation, a common strategy is to use a phenol with a protecting group, such as anisole (methoxybenzene). The methoxy group is an ortho, para-director, and the protecting group can be cleaved in a subsequent step.
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere. Place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent like dichloromethane (CH₂Cl₂) in the flask.[15][19]
-
Acylium Ion Formation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dissolved in CH₂Cl₂ dropwise via the addition funnel.
-
Reactant Addition: After the initial addition, add anisole (1.0 eq) dissolved in CH₂Cl₂ dropwise, ensuring the temperature does not rise significantly.[15]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.[19]
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[15]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent by rotary evaporation to yield primarily 4-methoxyacetophenone.[15]
-
Deprotection: The methoxy group can be cleaved using reagents like BBr₃ or HBr to yield the final hydroxyacetophenone.
Houben-Hoesch Reaction: A Method for Electron-Rich Phenols
The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that uses a nitrile (R-CN) as the acylating agent and a Lewis acid/HCl catalyst.[20][21] This method is particularly effective for highly activated, electron-rich aromatic compounds, such as polyhydroxyphenols (e.g., phloroglucinol) or phenolic ethers.[21]
The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the aryl ketone.[20] The attacking electrophile is believed to be a species of the type [R-C+=NH]Cl⁻.[20] This method is valuable because it works well with substrates that may not be suitable for traditional Friedel-Crafts or Fries rearrangement conditions.
Conclusion: Selecting the Optimal Route
The choice of synthetic route for a substituted hydroxyacetophenone depends critically on the desired isomer and the nature of the starting material.
-
The Fries Rearrangement is arguably the most versatile and widely used method. Its primary strength lies in the tunable regioselectivity, allowing for the targeted synthesis of either the ortho- or para-isomer by controlling temperature and solvent. It is the preferred industrial method for many hydroxyarylketones.[3]
-
Direct Friedel-Crafts Acylation of phenols is challenging due to competing O-acylation. However, the use of specialized catalysts like anhydrous HF has transformed this into a highly effective method for producing para-hydroxyacetophenone with excellent conversion and selectivity.[9] For other isomers or more complex substrates, protecting the hydroxyl group before acylation and deprotecting afterward is a reliable, albeit longer, strategy.
-
The Houben-Hoesch Reaction is a more specialized method, best suited for the acylation of very electron-rich systems like phloroglucinol, where other methods might fail or give complex mixtures.[20][21]
Recent research has also focused on developing greener alternatives, such as using solid acid catalysts like p-toluenesulfonic acid (p-TSA) or zeolites, which are more environmentally benign and easier to handle than traditional Lewis acids like AlCl₃.[6][7][22] These newer methods often offer high conversion rates and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[7]
Ultimately, the researcher must weigh the factors of regioselectivity, substrate compatibility, scalability, and environmental impact to select the most appropriate and efficient pathway for their specific synthetic target.
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BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
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ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
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ResearchGate. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]
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ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]
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EPO. Process for producing 4-hydroxyacetophenone - Patent 0167286. [Link]
-
Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. [Link]
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JOCPR. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract. [Link]
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Patsnap. Production process of p-hydroxyacetophenone. [Link]
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Royal Society of Chemistry. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. [Link]
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ResearchGate. 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. [Link]
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ResearchGate. Synthesis of α-Hydroxyacetophenones | Request PDF. [Link]
-
PubMed. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]
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PubMed. Microwave-Assisted Synthesis of Mono- And Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. [Link]
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Chemistry Online. Houben-Hoesch reaction. [Link]
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Royal Society of Chemistry. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. [Link]
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NIH. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. [Link]
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NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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LC-MS characterization of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
An Authoritative Guide to the LC-MS Characterization of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone: A Comparative Analysis
Introduction
This compound is a substituted acetophenone, a class of compounds that serve as crucial building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its precise molecular structure, featuring halogen (chloro and fluoro) and hydroxyl functional groups, imparts specific chemical properties that are leveraged in the development of more complex molecules. The molecular formula of the compound is C₈H₆ClFO₂ with a molecular weight of 188.58 g/mol [1].
Accurate and robust analytical characterization is paramount for ensuring the quality, purity, and consistency of such intermediates. Among the suite of modern analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its unparalleled sensitivity and selectivity, providing definitive structural and quantitative information. This guide, intended for researchers and drug development professionals, provides an in-depth protocol for the characterization of this compound using LC-MS. It explains the causality behind methodological choices and presents a comparative analysis against alternative techniques, supported by predictive data and established analytical principles.
Part 1: The Premier Approach: Reversed-Phase LC-MS Characterization
The combination of liquid chromatography for physical separation and mass spectrometry for detection and identification offers a powerful tool for analyzing complex mixtures and verifying the structure of synthesized compounds.
The Rationale Behind Experimental Choices
Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The target analyte is a moderately polar organic molecule due to its phenolic hydroxyl group, but the halogenated aromatic ring provides significant nonpolar character. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for excellent retention and separation of such compounds based on their hydrophobicity.
Mobile Phase Selection: An acidic mobile phase, typically containing a small percentage of formic acid (e.g., 0.1%), is critical for two reasons. First, it suppresses the ionization of the phenolic hydroxyl group (pKa ~7-10), ensuring the analyte remains in its neutral form for consistent retention and sharp, symmetrical peak shapes on the reversed-phase column. Second, the acidic conditions promote protonation in the mass spectrometer's ion source, which can be useful, but for phenols, negative ion mode is often preferred. The choice of organic modifier, typically acetonitrile or methanol, is optimized to achieve the desired retention time and resolution from potential impurities. Methanol-water mixtures are commonly employed for the separation of halogenated phenols[2][3].
Ionization and Detection: Electrospray Ionization (ESI) is the ideal ionization technique as it is a soft method that minimizes in-source fragmentation, allowing for the clear detection of the molecular ion. Given the acidic nature of the phenolic proton, ESI in negative ion mode (ESI-) is predicted to be highly efficient. The molecule will readily deprotonate to form the [M-H]⁻ ion, providing a strong signal for the precursor ion in the mass spectrometer.
Detailed Experimental Protocol: LC-MS
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Standard for good resolution and efficiency with moderate backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons and ensures analyte neutrality. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for eluting moderately polar compounds. |
| Gradient | 10% B to 95% B over 10 min | Ensures elution of the main compound and any potential nonpolar impurities. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI interface. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
3. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar and semi-polar analytes. |
| Polarity | Negative | The phenolic proton is acidic and will readily deprotonate. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Drying Gas Temp. | 325 °C | Ensures complete desolvation of ions. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation. |
| Scan Mode | Full Scan (m/z 50-300) & Targeted MS/MS | Full scan to detect all ions; MS/MS to confirm structure via fragmentation. |
| Precursor Ion | m/z 187.57 | Calculated [M-H]⁻ for C₈H₆ClFO₂ (M.W. 188.58). |
| Collision Energy | 10-30 eV (Ramped) | Varied to induce characteristic fragmentation for structural confirmation. |
Predictive Fragmentation Analysis (MS/MS)
A key strength of LC-MS/MS is the ability to generate structural information through collision-induced dissociation (CID). The fragmentation of the [M-H]⁻ ion of this compound is predictable based on established chemical principles for ketones and aromatic compounds[4][5].
Predicted Fragmentation of [M-H]⁻ at m/z 187.57:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 187.57 | 172.55 | 15.02 (•CH₃) | Loss of the methyl radical from the acetyl group (α-cleavage). This is a very common fragmentation pathway for acetophenones[5]. |
| 187.57 | 144.55 | 42.01 (CH₂CO) | Loss of ketene via rearrangement. |
| 187.57 | 127.98 | 59.59 (•CH₃ + CO + F) | Complex rearrangement and loss of multiple fragments. |
Note: The presence of chlorine will produce a characteristic M+2 isotope pattern with a ratio of approximately 3:1, which is a critical diagnostic feature for confirming the presence of a chlorine atom in the precursor and any chlorine-containing fragments.[6]
Part 2: Workflow, Data Interpretation, and Validation
A robust analytical method is a self-validating system. The workflow must be logical, and the data must be interpreted within a framework of established quality control checks.
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample acquisition to final data reporting.
Caption: Workflow for the LC-MS characterization of the target analyte.
Interpreting the Data
The successful characterization relies on confirming three key pieces of information from the data:
-
Retention Time (RT): The RT of the analyte peak in the test sample must match that of the certified reference standard under identical conditions.
-
Precursor Ion Mass: The mass spectrum of the peak must show a prominent ion at m/z 187.57, corresponding to the [M-H]⁻ of the target molecule. The characteristic 3:1 isotopic peak at m/z 189.57 must also be present.
-
Fragment Ion Masses: The MS/MS spectrum of the m/z 187.57 precursor must contain the predicted fragment ions (e.g., m/z 172.55), confirming the molecular structure.
Part 3: Comparative Analysis with Alternative Methodologies
While LC-MS is the gold standard for this application, it is instructive to compare it with other available techniques to understand its advantages fully.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique often used for the analysis of phenolic compounds[7][8]. It offers high chromatographic resolution. However, for a molecule like this compound, the polar phenolic group can lead to poor peak shape and potential thermal degradation in the hot GC inlet. To overcome this, a derivatization step (e.g., silylation) is often required to convert the -OH group into a less polar, more volatile silyl ether. This adds time, complexity, and a potential source of analytical error to the workflow[9].
Alternative 2: Spectrophotometric Methods (UV-Vis)
UV-Vis spectrophotometry is a simple, rapid, and inexpensive technique. The aromatic nature of the analyte means it will have a distinct UV absorbance profile. This method can be suitable for quantitative analysis of a pure substance or for monitoring reaction progress if the product has a unique absorbance maximum. However, it completely lacks structural specificity. It cannot distinguish the target analyte from structurally similar impurities or isomers and is therefore unsuitable for definitive characterization or purity analysis in a drug development context[10].
Methodology Comparison Summary
| Feature | LC-MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Very High (Chromatography + Mass + Fragmentation) | High (Chromatography + Mass) | Low (Absorbance Profile Only) |
| Sample Preparation | Simple (Dilute and Shoot) | Complex (Often requires derivatization) | Very Simple (Dissolve and Measure) |
| Analyte Compatibility | Excellent for polar and non-volatile compounds | Best for volatile, thermally stable compounds | Requires a UV chromophore |
| Information Provided | Molecular Weight, Structural Fragments, Quantity | Molecular Weight, Structural Fragments, Quantity | Quantity (of absorbing species) |
| Primary Application | Definitive Characterization, Impurity Profiling, Quantification | Volatile Organic Compound Analysis, Phenol Screening[9] | Rapid Quantification of Pure Substances |
Conclusion
For the comprehensive and unambiguous characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior analytical choice. Its ability to provide simultaneous separation, accurate mass measurement, and detailed structural information in a single analysis without requiring chemical derivatization makes it an indispensable tool in modern chemical and pharmaceutical research. While techniques like GC-MS and UV-Vis have their specific applications, they lack the specificity and versatility of LC-MS for the definitive identification and purity assessment required in a professional drug development environment. The methodology outlined in this guide provides a robust and scientifically-grounded framework for achieving reliable and high-quality characterization of this important chemical intermediate.
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Journal of the American Society for Mass Spectrometry. Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σp+ constants. [Link]
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A Comparative Guide to the Reactivity of Halogenated Hydroxyphenyl Ethanones
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functionalized aromatic ketones is paramount. Halogenated hydroxyphenyl ethanones are a critical class of synthons, serving as versatile precursors in the synthesis of pharmaceuticals and other bioactive molecules.[1] The interplay between the hydroxyl group, the acetyl moiety, and the variable halogen substituent creates a rich chemical landscape where subtle structural changes can lead to significant differences in reactivity.
This guide provides an in-depth comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted hydroxyphenyl ethanones. We will dissect the electronic and steric effects of each halogen, predict reactivity trends in key chemical transformations, and provide standardized experimental protocols for their comparative evaluation.
The Electronic Dichotomy of Halogen Substituents
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[2] Halogens are unique in that these two effects are in opposition.[3]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[2]
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic pi-system, donating electron density. This effect activates the ortho and para positions. The efficacy of this p-π orbital overlap is greatest for fluorine (2p-2p overlap) and diminishes down the group (Cl: 3p-2p, Br: 4p-2p, I: 5p-2p).[4]
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivators for electrophilic aromatic substitution compared to benzene. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[3]
The presence of the hydroxyl (-OH) group, a strong activating and ortho-, para-directing group, and the acetyl (-COCH₃) group, a deactivating and meta-directing group, further complicates the reactivity landscape of these molecules.
Visualizing the Substituent Effects
Caption: Interplay of inductive and resonance effects on the aromatic ring.
Comparative Reactivity in Key Transformations
We will now explore the expected reactivity trends of halogenated hydroxyphenyl ethanones in three fundamental reaction types: electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the acetyl group.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The overall reactivity is a function of the net electron density of the ring.
Predicted Reactivity Order (EAS): OH- > F- > Br- > I- > Cl- (relative to the parent hydroxyphenyl ethanone)
-
Fluorine: The strong resonance effect from the excellent 2p-2p orbital overlap partially counteracts its powerful inductive withdrawal, making fluorinated derivatives generally more reactive than their chloro, bromo, and iodo counterparts in EAS.[4]
-
Chlorine, Bromine, and Iodine: As we move down the group, the inductive effect weakens, which should increase reactivity. However, the resonance effect also weakens due to poorer orbital overlap. Experimental data for halobenzenes show a subtle interplay, with the order often being F > I > Br > Cl relative to benzene, suggesting that the diminishing inductive effect from Cl to I is a key factor.[4]
The potent activating effect of the hydroxyl group will dominate, directing electrophiles to the positions ortho and para to it. The halogen and acetyl groups will then modulate this inherent reactivity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile displaces a leaving group (the halogen) on the aromatic ring. This reaction is favored by strong electron-withdrawing groups ortho and para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[5][6]
Predicted Reactivity Order (as a leaving group in SNAr): F > Cl > Br > I
This order is contrary to that seen in SN1/SN2 reactions and is a hallmark of the SNAr mechanism.[1][7] The rate-determining step is typically the initial nucleophilic attack. The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this step.[1]
Reactions at the Acetyl Group: Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, between a substituted acetophenone and an aromatic aldehyde (e.g., benzaldehyde) is an excellent model for comparing the reactivity of the acetyl group's α-protons.[8] The reaction is typically base-catalyzed, and the rate-determining step can be the deprotonation of the α-carbon.[5]
Predicted Reactivity Order (Aldol Condensation): I- > Br- > Cl- > F-
The electron-withdrawing nature of the halogenated phenyl ring increases the acidity of the α-protons of the acetyl group, facilitating enolate formation. The stronger the net electron-withdrawing effect of the substituted ring, the faster the deprotonation and, potentially, the overall reaction rate. Since the net electron-withdrawing effect for halogens in this context (influencing the pKa of the α-protons) is a combination of inductive and resonance effects, the order is expected to follow the trend of increasing electron withdrawal. Kinetic studies on substituted acetophenones have shown that electron-withdrawing groups increase the rate of such reactions.[9]
Experimental Protocols for Comparative Analysis
To empirically validate these predicted trends, the following standardized protocols can be employed.
Experimental Workflow: Comparative Aldol Condensation
Caption: Workflow for comparing aldol condensation rates.
Detailed Protocol: Comparative Aldol Condensation
-
Reactant Preparation: In separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each halogenated hydroxyphenyl ethanone (fluoro, chloro, bromo, iodo isomers) and benzaldehyde (1.0 mmol) in 5 mL of 95% ethanol.
-
Reaction Initiation: To each flask, while stirring at a constant rate at room temperature (25°C), add 2 mL of a 20% aqueous sodium hydroxide solution. Start a timer for each reaction simultaneously.
-
Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture, quench with dilute HCl, and spot on a TLC plate to monitor the disappearance of the starting materials and the appearance of the chalcone product.
-
Work-up: After a set time (e.g., 30 minutes), quench each reaction by pouring it into a beaker containing 20 mL of ice water and neutralizing with 2N HCl until the solution is acidic.
-
Product Isolation: Collect the precipitated chalcone product by vacuum filtration, wash with cold water, and dry to a constant weight.
-
Analysis: Calculate the yield for each reaction. Further analysis by NMR or GC-MS can confirm product identity and purity. The reaction rate is directly proportional to the yield obtained at a fixed time point.
Data Presentation: Predicted Outcomes
The following tables summarize the predicted relative reactivity and key data points for each class of reaction.
Table 1: Predicted Relative Rates of Reaction
| Reaction Type | F-Derivative | Cl-Derivative | Br-Derivative | I-Derivative | Rationale |
| Electrophilic Aromatic Substitution | +++ | + | ++ | ++ | Resonance effect of F partially offsets induction.[4] |
| Nucleophilic Aromatic Substitution | ++++ | +++ | ++ | + | Stabilization of Meisenheimer complex by induction.[1] |
| Aldol Condensation (α-proton acidity) | + | ++ | +++ | ++++ | Net electron-withdrawing effect on the acetyl group.[9] |
| (Relative rates are denoted by '+'; more '+' indicates a faster predicted rate) |
Table 2: Spectroscopic Data for Reactivity Analysis
| Compound Class | Key ¹H-NMR Shift (ppm) | Key IR Frequency (cm⁻¹) | Significance for Reactivity |
| Hydroxyphenyl Ethanones | α-CH₃ (~2.5-2.6) | C=O stretch (~1660-1680) | The chemical shift of α-protons and the C=O stretching frequency are sensitive to the electronic effects of the halogen, providing insight into the electrophilicity of the carbonyl carbon and the acidity of the α-protons. |
| Chalcone Products | Vinylic protons (6.5-8.0) | C=O stretch (~1640-1660) | Appearance of vinylic proton signals confirms product formation. A shift in the C=O frequency indicates conjugation. |
Conclusion
The reactivity of halogenated hydroxyphenyl ethanones is a finely balanced interplay of competing electronic effects. While the strong activating hydroxyl group and deactivating acetyl group set the general reaction profile, the specific halogen substituent provides a tunable element for modulating reactivity.
-
For electrophilic aromatic substitution , fluorine-substituted compounds are predicted to be the most reactive among the halo-derivatives due to a significant resonance contribution.
-
In nucleophilic aromatic substitution , the trend is reversed, with fluorine being the best leaving group due to its superior ability to stabilize the anionic intermediate.
-
For reactions involving the acetyl group , such as aldol condensations, the net electron-withdrawing capacity of the substituted ring is key, predicting an increase in reactivity as one descends the halogen group.
By understanding these fundamental principles and employing standardized comparative experiments, researchers can make informed decisions in the strategic design of synthetic pathways for novel drug candidates and complex organic materials.
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LibreTexts. (2023). Reactions of Substituent Groups. Chemistry LibreTexts. [Link]
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Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]
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ResearchGate. (n.d.). A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. [Link]
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LibreTexts. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Laurence, C., Graton, J., Berthelot, M., & El Ghomari, M. J. (2001). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2, (4), 429-434. [Link]
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ResearchGate. (n.d.). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. [Link]
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Perrin, C. L., & Chang, K. L. (2015). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. [Link]
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Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. Ultrasonics Sonochemistry, 7(2), 87-95. [Link]
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Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339-345. [Link]
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Guthrie, J. P., & Cossar, J. (1990). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 68(9), 1640-1651. [Link]
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Chambers, R. D., Close, D., & Williams, D. L. H. (1980). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 778-780. [Link]
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ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
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Cole-Parmer. (n.d.). Tech Info: Crossed Aldol Condensation. [Link]
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Allery Chemistry. (2020, May 4). Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
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Hussien, T. S., Al-shorifi, F. T., & Al-shirifi, A. N. (2015). A Comparative Kinetic and Mechanistic Study on the Oxidation Behaviour of Halogenated Fluorenes by Permanganate in Alkaline Medium. Science Journal of Chemistry, 3(6), 102-110. [Link]
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A Comparative Guide to Purity Validation of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is not merely a quality control checkpoint; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. The presence of minute quantities of process-related impurities or degradation products can have profound consequences on the pharmacological and toxicological profile of a drug candidate.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation of this compound. We will explore the causality behind the selection of chromatographic conditions, detail a comprehensive validation strategy grounded in regulatory expectations, and objectively compare the HPLC method with orthogonal techniques such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR). All protocols and data presented are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.
The Analytical Imperative: Why HPLC is the Gold Standard
High-Performance Liquid Chromatography, particularly in its reverse-phase modality, is the workhorse for purity and impurity analysis in the pharmaceutical industry.[1] Its preeminence stems from its unparalleled ability to separate a wide array of compounds with high resolution, sensitivity, and quantitative accuracy. For a substituted phenolic compound like this compound, HPLC is uniquely suited to separate the main component from structurally similar impurities, which may include isomers, starting materials, or byproducts from its synthesis.
A robust, stability-indicating HPLC method is one that can unequivocally assess the analyte of interest in the presence of its potential degradation products, a critical requirement mandated by regulatory bodies worldwide.[2] The development and validation of such a method, as detailed in this guide, provide the highest level of confidence in the purity assessment.
Part 1: A Validated Stability-Indicating HPLC Method
The following protocol is a robust starting point for the analysis of this compound, synthesized from established methods for similar phenolic compounds.[3][4]
Experimental Protocol: HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.
| Parameter | Recommended Condition | Justification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the polarity of the hydroxyl group ensures good interaction and separation from non-polar impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier sharpens peak shape for the phenolic analyte by suppressing the ionization of the hydroxyl group. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier that provides good elution strength for this class of compounds. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B | A gradient is essential to elute any highly retained impurities while ensuring the main peak is well-resolved and symmetrical. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | DAD, 254 nm | The substituted benzene ring provides strong UV absorbance at this wavelength. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Method Validation Protocol: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The ultimate test of specificity is a forced degradation study, which intentionally stresses the drug substance to produce likely degradation products.[9][10]
Forced Degradation Protocol: Prepare solutions of this compound (approx. 1 mg/mL in diluent) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[11]
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0, and the peak purity analysis (via DAD) shows no co-eluting impurities. A target degradation of 5-20% is ideal to demonstrate the method's capability without generating secondary or overly complex degradant profiles.[12]
Prepare a series of at least five standard solutions of this compound ranging from the Quantitation Limit (QL) to 150% of the target assay concentration (e.g., 0.5 µg/mL to 150 µg/mL for a target of 100 µg/mL).
Acceptance Criteria: A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (R²) of ≥ 0.999.
Accuracy is determined by analyzing samples with known concentrations (spiked samples) and comparing the measured value to the true value. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[6]
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8]
These are determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be verified for acceptable precision and accuracy.
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
The method's reliability is tested by making deliberate, small variations to the method parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units for Mobile Phase A.
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits, and the results do not significantly deviate from the nominal conditions.
Illustrative Validation Data Summary
The following table summarizes the expected performance of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Rs > 2.0 for all degradants | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.5 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.68% |
| LOD | S/N ≈ 3:1 | 0.15 µg/mL |
| LOQ | S/N ≈ 10:1 | 0.50 µg/mL |
| Robustness | System suitability passes | Pass |
Part 2: Comparative Analysis with Orthogonal Methods
No single analytical technique is infallible. Employing an orthogonal method—one that relies on a different scientific principle—provides a much higher degree of confidence in a purity assessment. Here, we compare our validated HPLC method with two powerful alternatives: Differential Scanning Calorimetry (DSC) and Quantitative NMR (qNMR).
Alternative Method 1: Differential Scanning Calorimetry (DSC)
Principle: DSC determines purity by measuring the melting point depression of a crystalline sample.[13] According to the Van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[14] By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated without the need for impurity reference standards. This makes it an absolute method for purity determination of highly pure, crystalline substances.[15]
Experimental Protocol:
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Heat the sample at a slow, controlled rate (e.g., 1 °C/min) through its melting transition.
-
Analyze the resulting melting curve using the instrument's purity software, which applies the Van't Hoff equation.[16]
Alternative Method 2: Quantitative NMR (qNMR)
Principle: qNMR is another primary, or absolute, quantification method.[17] The integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a stable, certified internal standard, the purity of the sample can be calculated directly. The key is that the analyte and the standard must have non-overlapping signals.[19]
Experimental Protocol:
-
Accurately weigh ~10 mg of the sample and ~5 mg of a suitable internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions, ensuring a long relaxation delay (d1) to allow for complete signal relaxation between pulses.
-
Calculate the purity by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.[18]
Head-to-Head Comparison: HPLC vs. DSC vs. qNMR
| Feature | HPLC (with DAD) | Differential Scanning Calorimetry (DSC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Thermal Analysis (Melting Point Depression) | Nuclear Magnetic Resonance Spectroscopy |
| Specificity | Excellent: Separates and quantifies individual known and unknown impurities. Stability-indicating. | Poor: Cannot identify or quantify individual impurities. Provides a total mole % of soluble impurities. | Good to Excellent: Can identify and quantify structurally different impurities if signals are resolved. |
| Sensitivity | Excellent: Can detect impurities down to ppm levels (typically <0.05%). | Poor: Best suited for high purity samples (>98.5 mol%).[20] Not sensitive to low-level impurities. | Moderate: Typically can quantify impurities down to ~0.1%. |
| Sample Type | Versatile (solids, liquids). | Crystalline, thermally stable solids only. Not suitable for amorphous materials or polymorphs. | Soluble compounds. |
| Quantification | Relative (Area %); requires reference standards for absolute quantification. | Absolute (Primary Method). | Absolute (Primary Method). |
| Throughput | High (20-30 min/sample). | Moderate (30-60 min/sample). | Low (requires long acquisition times for accuracy). |
| Destructive? | Yes. | Yes. | No, sample can be recovered. |
| Key Advantage | Best for routine QC, impurity profiling, and detecting trace impurities. | Fast, absolute purity assessment for highly pure final intermediates or APIs without needing impurity standards. | Confirms structure and provides absolute purity simultaneously. No analyte reference standard needed.[21] |
Visualizing the Workflow
dot digraph "HPLC_Validation_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Define Analytical\nTarget Profile (ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; method_dev [label="HPLC Method Development\n(Column, Mobile Phase, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_val [label="Pre-Validation Check\n(System Suitability)", fillcolor="#FBBC05", fontcolor="#202124"]; forced_deg [label="Forced Degradation Study\n(Acid, Base, Peroxide, Heat, Light)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; specificity [label="Evaluate Specificity\n(Resolution & Peak Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validation [label="Perform Full Validation\n(Linearity, Accuracy, Precision, LOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; robustness [label="Assess Robustness\n(Vary Method Parameters)", fillcolor="#FBBC05", fontcolor="#202124"]; final_method [label="Final Validated Method\nReady for Routine Use", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> method_dev; method_dev -> pre_val; pre_val -> forced_deg; forced_deg -> specificity; specificity -> validation [label="If Specific"]; validation -> robustness; robustness -> final_method; } }
Caption: Workflow for the validation of a stability-indicating HPLC method.
dot digraph "Purity_Method_Selection" { graph [splines=ortho, nodesep=0.5]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; node_action [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes start [label="Purity Assessment\nRequired?"]; q1 [label="Need to identify &\nquantify trace impurities?"]; q2 [label="Sample >98.5% pure\n& crystalline?"]; q3 [label="Need absolute purity\n& structure confirmation?"];
// Actions hplc [label="Use Validated\nStability-Indicating\nHPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; dsc [label="Use DSC as an\northogonal check", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; qnmr [label="Use qNMR as a\nprimary reference method", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges start -> q1; q1 -> hplc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> dsc [label="Yes"]; q2 -> q3 [label="No"]; q3 -> qnmr [label="Yes"]; }
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion and Recommendation
For the comprehensive purity validation of this compound, a fully validated, stability-indicating HPLC method stands as the most robust and versatile choice. It is unparalleled in its ability to separate and quantify the full spectrum of potential process-related and degradation impurities, making it indispensable for routine quality control and regulatory submissions.
However, for establishing the purity of a reference standard or for providing a high-confidence, orthogonal check on a final batch of a highly pure intermediate, both DSC and qNMR offer significant advantages as primary, absolute methods. DSC is a rapid technique for confirming the purity of crystalline materials, while qNMR provides the dual benefit of absolute quantification and structural confirmation.
A truly comprehensive approach, therefore, involves using HPLC as the primary, validated method for routine control and impurity profiling, supplemented by an orthogonal technique like DSC or qNMR to provide an absolute purity value for key batches or reference materials. This dual-pronged strategy ensures the highest degree of scientific rigor and confidence in the quality of this critical pharmaceutical intermediate.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Altabrisa Group. Available from: [Link]
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Klick, S., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available from: [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available from: [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. Available from: [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. Available from: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
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Apicule. (2023). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available from: [Link]
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NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. Available from: [Link]
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News-Medical.Net. (2018). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available from: [Link]
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PharmaTutor. (2016). How will you ascertain purity of sample by DSC? Discuss its principle. PharmaTutor. Available from: [Link]
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SlideShare. (2018). ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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SIELC Technologies. (2018). 2-Hydroxyacetophenone. SIELC Technologies. Available from: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
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University of Barcelona. (n.d.). Thermal Analysis. University of Barcelona. Available from: [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Available from: [Link]
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ResearchGate. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available from: [Link]
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Differentiating the Undifferentiated: A Spectroscopic Comparison of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone Isomers
In the landscape of drug discovery and development, the precise identification and characterization of molecular structure are paramount. Even subtle differences in the arrangement of atoms within a molecule, known as isomerism, can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of constitutional isomers of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a substituted hydroxyacetophenone scaffold with potential applications in medicinal chemistry. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will explore the distinct spectral signatures that enable the unambiguous differentiation of these closely related compounds.
The Isomeric Landscape
The parent compound, this compound, presents several possibilities for constitutional isomerism based on the arrangement of the chloro, fluoro, and hydroxyl substituents on the phenyl ring, while keeping the acetyl group at position 1 and the hydroxyl group at position 2 to maintain the characteristic intramolecular hydrogen bonding. For the purpose of this guide, we will focus on the following key isomers:
-
Isomer 1 (Parent): this compound
-
Isomer 2: 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone
-
Isomer 3: 1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethanone
-
Isomer 4: 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone
-
Isomer 5: 1-(4-chloro-3-fluoro-2-hydroxyphenyl)ethanone
This guide will systematically dissect the expected spectroscopic differences between these isomers, providing researchers with the necessary tools to confidently identify them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, provide a wealth of information for distinguishing between isomers.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment created by the substituents. The electron-withdrawing nature of the acetyl, chloro, and fluoro groups, combined with the electron-donating effect of the hydroxyl group, results in a unique spectral fingerprint for each isomer. The presence of fluorine will introduce additional complexity and diagnostic information through ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, δ ppm)
| Proton | Isomer 1 (4-Cl, 5-F) | Isomer 2 (3-Cl, 5-F) | Isomer 3 (5-Cl, 3-F) | Isomer 4 (3-Cl, 4-F) | Isomer 5 (4-Cl, 3-F) |
| -COCH₃ | ~2.6 (s) | ~2.6 (s) | ~2.6 (s) | ~2.6 (s) | ~2.6 (s) |
| Ar-H | H-3: ~7.5 (d, JH-F ≈ 7 Hz)H-6: ~7.2 (d, JH-F ≈ 10 Hz) | H-4: ~7.3 (t, JH-F ≈ 9 Hz)H-6: ~7.1 (dd, JH-F ≈ 9, JH-H ≈ 2 Hz) | H-4: ~7.4 (dd, JH-H ≈ 9, JH-F ≈ 3 Hz)H-6: ~7.0 (d, JH-H ≈ 9 Hz) | H-5: ~7.1 (t, JH-F ≈ 9 Hz)H-6: ~7.6 (dd, JH-H ≈ 9, JH-F ≈ 5 Hz) | H-5: ~6.9 (t, JH-H ≈ 8 Hz)H-6: ~7.7 (d, JH-H ≈ 8 Hz) |
| -OH | ~12.5 (s) | ~12.4 (s) | ~12.6 (s) | ~12.3 (s) | ~12.7 (s) |
Note: These are predicted values. Actual chemical shifts and coupling constants may vary. 's' denotes singlet, 'd' doublet, 't' triplet, and 'dd' doublet of doublets.
The key differentiating features in the ¹H NMR spectra will be the multiplicity and coupling constants of the aromatic protons due to both H-H and H-F interactions. For instance, Isomer 1 is expected to show two doublets in the aromatic region, each with a characteristic coupling to the fluorine atom. In contrast, Isomer 2 would likely exhibit a triplet and a doublet of doublets.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are also significantly influenced by the substituent pattern. The electronegativity of the fluorine and chlorine atoms, as well as their positions relative to each other and the other functional groups, will result in distinct ¹³C NMR spectra for each isomer. Carbon-fluorine coupling (¹JC-F, ²JC-F, ³JC-F) provides an additional layer of structural information.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, δ ppm)
| Carbon | Isomer 1 (4-Cl, 5-F) | Isomer 2 (3-Cl, 5-F) | Isomer 3 (5-Cl, 3-F) | Isomer 4 (3-Cl, 4-F) | Isomer 5 (4-Cl, 3-F) |
| -COCH₃ | ~28 | ~28 | ~28 | ~28 | ~28 |
| C=O | ~203 | ~202 | ~203 | ~202 | ~204 |
| Ar-C | C-1: ~118C-2: ~160C-3: ~119 (d, JC-F ≈ 5 Hz)C-4: ~125 (d, JC-F ≈ 20 Hz)C-5: ~155 (d, JC-F ≈ 250 Hz)C-6: ~116 (d, JC-F ≈ 25 Hz) | C-1: ~120C-2: ~158C-3: ~122 (d, JC-F ≈ 10 Hz)C-4: ~115 (d, JC-F ≈ 25 Hz)C-5: ~159 (d, JC-F ≈ 255 Hz)C-6: ~114 (d, JC-F ≈ 5 Hz) | C-1: ~119C-2: ~157C-3: ~145 (d, JC-F ≈ 245 Hz)C-4: ~117 (d, JC-F ≈ 20 Hz)C-5: ~128C-6: ~120 (d, JC-F ≈ 5 Hz) | C-1: ~121C-2: ~156C-3: ~124C-4: ~150 (d, JC-F ≈ 248 Hz)C-5: ~118 (d, JC-F ≈ 21 Hz)C-6: ~125 (d, JC-F ≈ 6 Hz) | C-1: ~117C-2: ~159C-3: ~148 (d, JC-F ≈ 240 Hz)C-4: ~123C-5: ~120 (d, JC-F ≈ 18 Hz)C-6: ~128 |
Note: These are predicted values. The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the atoms.
2D NMR Spectroscopy (HSQC & HMBC)
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are crucial for piecing together the molecular skeleton and confirming the substitution pattern on the aromatic ring. For instance, the methyl protons of the acetyl group will show HMBC correlations to the carbonyl carbon and the aromatic carbon at position 1, confirming their connectivity.
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For all isomers of this compound, the nominal molecular weight will be the same. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The primary utility of MS in distinguishing these isomers lies in potential differences in their fragmentation patterns under electron ionization (EI). The position of the substituents can influence the stability of the resulting fragment ions.
Key Predicted Fragmentations:
-
Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule will be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.
-
Loss of Methyl Radical ([M-15]⁺): Fragmentation of the acetyl group through the loss of a methyl radical is a common pathway for acetophenones.
-
Loss of Acetyl Group ([M-43]⁺): Cleavage of the bond between the aromatic ring and the acetyl group will lead to a fragment corresponding to the substituted hydroxyphenyl cation.
-
Loss of Halogens: Fragmentation involving the loss of Cl or F radicals, or HCl/HF molecules, can also occur, and the relative intensities of these fragments may differ between isomers.
While mass spectrometry alone may not be sufficient for definitive isomer identification, it serves as a crucial complementary technique to NMR.
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. All isomers of this compound will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| O-H (hydroxyl) | 3200-3600 (broad) | The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, which typically results in a broad absorption at a lower frequency. |
| C=O (ketone) | 1640-1680 | The frequency is lowered due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[1][2] |
| C=C (aromatic) | 1450-1600 | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| C-Cl (chloro) | 1000-1100 | |
| C-F (fluoro) | 1000-1400 | The exact position can vary depending on the aromatic substitution. |
The most significant diagnostic feature in the IR spectrum is the position and shape of the O-H and C=O stretching vibrations. The strength of the intramolecular hydrogen bond can be subtly influenced by the electronic effects of the chloro and fluoro substituents at different positions, potentially leading to small but measurable shifts in these absorption bands among the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted phenols and acetophenones typically exhibit two main absorption bands in the UV region.[3] The position and intensity of these bands (λmax) are sensitive to the substitution pattern on the aromatic ring.
The different positions of the electron-withdrawing chloro and fluoro groups will alter the energy of the π-π* and n-π* transitions, leading to shifts in the absorption maxima for each isomer. While these shifts may be subtle, they can provide complementary data for distinguishing between the isomers, especially when a comprehensive library of reference spectra is available.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required compared to ¹H NMR.
-
2D NMR Acquisition (HSQC and HMBC): Utilize standard pulse programs for HSQC and HMBC experiments. Optimize the parameters, such as the evolution delays, based on the expected one-bond and long-range coupling constants.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and the major fragment ions.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
Conclusion
The differentiation of the constitutional isomers of this compound is a critical task that can be confidently achieved through a multi-pronged spectroscopic approach. While each technique provides valuable information, NMR spectroscopy, particularly with the aid of 2D experiments, stands out as the most definitive method for unambiguous structure elucidation. The unique patterns of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a rich dataset for distinguishing between these closely related molecules. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. Infrared spectroscopy verifies the presence of key functional groups and provides insights into intramolecular interactions. Finally, UV-Vis spectroscopy can offer supporting evidence based on the electronic properties of the isomers. By systematically applying these techniques and carefully analyzing the resulting data, researchers can ensure the correct identification of their target isomer, a crucial step in advancing their scientific endeavors.
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A Comparative Guide to the Biological Activity of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone and Its Analogs
This guide provides an in-depth comparative analysis of the biological activities of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships (SAR), offering insights into the rational design of novel therapeutic agents. We will explore how subtle modifications to the 2'-hydroxyacetophenone scaffold influence its efficacy across various biological domains, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Introduction: The 2'-Hydroxyacetophenone Scaffold
The 2'-hydroxyacetophenone framework is a privileged structure in medicinal chemistry. It serves as a versatile synthetic precursor for a multitude of bioactive compounds, most notably chalcones, flavanones, and other heterocyclic systems.[1][2] The presence of the hydroxyl group ortho to the acetyl moiety allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity.[3] Furthermore, the phenolic hydroxyl and the ketone's carbonyl group are key pharmacophoric features, capable of engaging in hydrogen bonding and other interactions with biological targets.[4]
Our core compound, this compound, introduces two key halogen atoms—chlorine and fluorine—onto this scaffold. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This guide will dissect how these specific substitutions, and others in related analogs, dictate biological outcomes.
Section 1: Comparative Analysis of Biological Activities
The true potential of a chemical scaffold is revealed through comparative studies of its analogs. By systematically altering functional groups and their positions, we can map the structural requirements for specific biological effects.
Antifungal and Antibacterial Activity
The 2'-hydroxyacetophenone core and its derivatives are known to exhibit significant antimicrobial properties. The introduction of halogens is a particularly effective strategy for enhancing this activity.[5]
Structure-Activity Relationship Insights:
-
Halogenation: The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring generally enhances antimicrobial potency. These groups increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
-
Positional Effects: The positioning of these halogens is critical. For the core compound, the 4-chloro and 5-fluoro substitutions create a distinct electronic and steric profile. Studies on related quinolone analogs have shown that the type and position of substituents dramatically impact antimicrobial activity, with brominated analogs showing exceptional antifungal potency against Aspergillus flavus.[6]
-
Analog Comparison: While direct data for this compound is limited, we can infer its potential by examining its constituent parts. Analogs like 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone have demonstrated notable activity against Candida albicans.[7] It is plausible that the combined electron-withdrawing effects of both chlorine and fluorine in our lead compound would confer potent, broad-spectrum antifungal activity. For instance, studies on chlorinated meroterpenoids have shown potent activity against Cryptococcus gattii, with MIC values as low as 2–4 μg/mL.[8]
Table 1: Comparative Antimicrobial Activity of Acetophenone Analogs and Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (MIC/IC50) | Reference |
| Chlorinated Meroterpenoids | Cryptococcus gattii | 2–4 μg/mL (MIC) | [8] |
| Brominated 4-hydroxy-2-quinolone analog | Aspergillus flavus | 1.05 µg/mL (IC50) | [6] |
| 4-Hydroxy-3-(prenyl)acetophenone | Candida albicans | High activity reported | [7] |
| Chalcone-derived 1,4-dihydropyridines | S. aureus, C. albicans | 25–50 μg/mL (MIC) | [9] |
Anticancer and Cytotoxic Activity
2'-hydroxyacetophenones are crucial precursors for the synthesis of chalcones, a class of compounds renowned for their broad-spectrum anticancer activities.[10][11] The Claisen-Schmidt condensation reaction between a 2'-hydroxyacetophenone and a substituted benzaldehyde yields a chalcone, whose flexible structure can effectively bind to numerous enzymes and receptors involved in cancer progression.[10]
Structure-Activity Relationship Insights:
-
The Chalcone Bridge: The α,β-unsaturated carbonyl system of the chalcone is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins.
-
Substitution on Both Rings: The anticancer potency of chalcones is highly dependent on the substituents on both the acetophenone-derived ring (A-ring) and the benzaldehyde-derived ring (B-ring).[12]
-
Halogenation: Fluorinated and chlorinated chalcones often exhibit enhanced cytotoxic effects. For example, fluorinated chalcones have shown more potent antiproliferative activity against human pancreatic and breast cancer cells than their non-fluorinated hydroxyl counterparts.[12] Similarly, chlorinated chalcones have demonstrated low micromolar IC50 values against MCF-7 (breast), HeLa (cervical), and WiDr (colon) cancer cell lines.[13]
-
Mechanism of Action: The anticancer effects of chalcones are multi-faceted, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[14] Some chalcones have been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death through both intrinsic and extrinsic apoptotic pathways.[14]
Table 2: Cytotoxic Activity of Chalcones Derived from Substituted Acetophenones
| Chalcone Derivative Type | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| Brominated Chalcone | Gastric Cancer Cells | 3.57–5.61 µM | [12] |
| Fluorinated Chalcones | Pancreatic (BxPC-3), Breast (BT-20) | 18.67 µM and 26.43 µM | [12] |
| 2'-hydroxy-dimethoxychalcones | Canine Lymphoma/Leukemia | 9.18–46.11 µM | [12] |
| General Synthetic Chalcones | MCF-7, A549, PC3, HT-29 | < 20 µg/mL | [14] |
Enzyme Inhibition
Substituted acetophenones and their derivatives are effective inhibitors of various metabolic enzymes.[15] This inhibitory action is often the basis for their therapeutic effects.
Structure-Activity Relationship Insights:
-
Target Versatility: Acetophenone derivatives have been shown to inhibit enzymes such as tyrosinase (involved in melanin production), α-glycosidase (related to diabetes), carbonic anhydrases, and acetylcholinesterase (implicated in Alzheimer's disease).[15][16]
-
Thiosemicarbazone Derivatives: Converting the acetyl group of acetophenones into a thiosemicarbazone moiety can produce highly potent enzyme inhibitors. Monosubstituted acetophenone thiosemicarbazones have been identified as powerful tyrosinase inhibitors, with some showing IC50 values below 1 µM.[16] Molecular docking studies suggest the sulfur atom of the thiourea group interacts directly with copper ions in the enzyme's active site.[16]
-
Inhibition Kinetics: The substitution pattern can influence the type of inhibition. For tyrosinase inhibitors, para-substituted acetophenone thiosemicarbazones were found to be competitive inhibitors, while ortho- and meta-substituted analogs displayed a mixed-type inhibition.[16]
-
Protein Tyrosine Phosphatases (PTPs): α-bromoacetophenone derivatives are known inhibitors of PTPs like SHP-1 and PTP1B, which are important targets in cancer and diabetes.[17] Studies show that substitutions on the phenyl ring, such as 3',4'-dichloro, can enhance inhibitory potency compared to the unsubstituted parent compound.[17]
Table 3: Enzyme Inhibitory Activity of Acetophenone Analogs
| Compound Class | Target Enzyme | Activity Metric (Ki / IC50) | Reference |
| Acetophenone Thiosemicarbazones | Tyrosinase | < 1 µM (IC50) | [16] |
| Acetophenone Derivatives | α-Glycosidase | 168–304 µM (Ki) | [15] |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | 71–144 µM (Ki) | [15] |
| 3',4'-dichloro-α-bromoacetophenone | PTP1B / SHP-1 | 35 µM / 38 µM (Ki) | [17] |
Section 2: Experimental Methodologies and Workflows
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed in this guide.
Workflow 1: From Precursor to Bioactive Chalcone
The synthesis of bioactive chalcones from this compound is a foundational step. The Claisen-Schmidt condensation is the most common and efficient method.
Caption: A typical workflow for screening newly synthesized compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of its analogs reveals clear structure-activity relationships:
-
Halogenation is Key: The presence and position of halogen atoms are critical modulators of biological activity, generally enhancing antimicrobial and anticancer potency.
-
Derivatization Unlocks Potential: Converting the acetophenone into more complex structures like chalcones or thiosemicarbazones can dramatically increase potency and introduce new mechanisms of action.
-
Multi-Target Potential: This chemical class shows promise across diverse therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders, by targeting a wide range of enzymes and cellular pathways.
Future research should focus on the systematic synthesis and screening of a library of analogs based on the this compound core. Investigating variations in halogenation patterns and exploring a wider range of derivatizations will be crucial for identifying lead compounds with superior potency, selectivity, and drug-like properties. Mechanistic studies on the most active compounds will further illuminate their therapeutic potential and guide future optimization efforts.
References
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Title: Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking Source: MDPI URL: [Link]
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Title: In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking Source: PubMed URL: [Link]
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Title: Anticancer Activity of Natural and Synthetic Chalcones Source: MDPI URL: [Link]
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Title: Synthesis of Chalcones with Anticancer Activities Source: PMC - NIH URL: [Link]
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Title: Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi Source: PubMed URL: [Link]
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Title: Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies Source: NIH URL: [Link]
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Title: Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors Source: PubMed Central URL: [Link]
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Title: 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship Source: ResearchGate URL: [Link]
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Title: IC50 values and selectivity index of chalcone (1-4) against cancer cells Source: ResearchGate URL: [Link]
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Title: Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity Source: ResearchGate URL: [Link]
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Title: Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy Source: NIH URL: [Link]
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Title: New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum Source: MDPI URL: [Link]
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Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PubMed Central URL: [Link]
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Title: Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans Source: PubMed URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst Source: MDPI URL: [Link]
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A Senior Application Scientist's Comparative Guide to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone for Pharmaceutical R&D
For researchers and professionals in drug development, the purity and characterization of starting materials are paramount. This guide provides a detailed analysis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone , a key building block in medicinal chemistry. We will present a typical Certificate of Analysis (CoA), compare its analytical profile with relevant alternatives, and provide detailed experimental protocols for its characterization.
Understanding the Importance of a Certificate of Analysis
A Certificate of Analysis is a critical document that ensures the identity, purity, and quality of a chemical substance. For a substituted hydroxyphenyl ethanone, this document is the foundation for reproducible synthetic results and regulatory compliance. It provides a detailed summary of the analytical tests performed on a specific batch of the compound.
Below is a representative Certificate of Analysis for this compound, compiled from typical specifications for compounds of this class.
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | USP <761> |
| Purity by HPLC | ≥ 98.0% | 99.2% | USP <621> |
| Melting Point | 115 - 120 °C | 117.5 °C | USP <741> |
| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
Comparative Analysis with Structural Analogs
The selection of a starting material often involves evaluating structurally similar compounds. Below is a comparison of this compound with two common alternatives: 1-(4-chloro-2-hydroxyphenyl)ethanone and 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone. The presence and position of the halogen substituents can significantly influence reactivity and subsequent biological activity of the derivatives.
| Compound | Structure | CAS Number | Molecular Weight | Key Features |
| This compound | Not readily available | 190.57 g/mol | Dual halogen substitution (Cl and F) offers unique electronic properties for further functionalization. | |
| 1-(4-chloro-2-hydroxyphenyl)ethanone | 6921-66-0[1] | 170.59 g/mol [1] | A common building block with a single chlorine substituent.[2] | |
| 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1[3] | 154.14 g/mol | A key intermediate for various β-receptor blockers.[3][4] |
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, in-house verification of the CoA is often necessary. The following are standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is essential for quantifying the purity of the compound and identifying any related impurities.
Workflow for HPLC Analysis:
Caption: General synthetic route utilizing substituted hydroxyphenylethanones.
The choice of a specific halogenated starting material will influence the reaction conditions and the properties of the final product. The electron-withdrawing nature of chlorine and fluorine can affect the reactivity of the aromatic ring and the acidity of the hydroxyl group.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. A thorough understanding and verification of its analytical profile, as detailed in a comprehensive Certificate of Analysis, are crucial for any research and development application. By comparing it with other commercially available analogs and employing robust analytical techniques, researchers can ensure the quality and consistency of their synthetic endeavors.
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1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513 - PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Aryl Ketone Synthesis: Fries Rearrangement vs. Friedel-Crafts Acylation
For researchers and professionals in drug development and synthetic chemistry, the creation of carbon-carbon bonds on an aromatic ring is a foundational task. Among the most powerful tools for this purpose are reactions that introduce an acyl group, leading to the formation of valuable aryl ketone intermediates. Two cornerstone reactions dominate this landscape: the Friedel-Crafts acylation and the Fries rearrangement.
While both can yield aryl ketones, their strategic applications, mechanistic underpinnings, and experimental nuances are distinct. Choosing the appropriate method is critical for achieving desired regioselectivity, yield, and purity. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to inform your synthetic strategy.
The Fundamental Transformation: A Tale of Two Pathways
At its core, the choice between these two reactions hinges on the starting material and the desired final product, specifically whether a hydroxyl group is present on the aromatic ring.
-
Friedel-Crafts Acylation: This is the archetypal electrophilic aromatic substitution (EAS) reaction. It directly attaches an acyl group (from an acyl halide or anhydride) to an aromatic ring, such as benzene or its derivatives. The product is a simple aryl ketone.[1]
-
Fries Rearrangement: This is a rearrangement reaction, not a direct acylation of an arene. It begins with a phenolic ester and, through the migration of the acyl group from the phenolic oxygen to the aromatic ring, produces a hydroxyaryl ketone.[2][3]
This distinction is paramount. Attempting a direct Friedel-Crafts acylation on a phenol is often problematic, as the phenolic oxygen, a Lewis base, complexes strongly with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic attack.[2][4] Therefore, the Fries rearrangement provides a crucial, albeit indirect, route to hydroxyaryl ketones.
Mechanistic Underpinnings: Electrophilic Attack vs. Acyl Migration
Understanding the reaction mechanisms is key to explaining the experimental outcomes, particularly regarding regioselectivity and limitations.
Friedel-Crafts Acylation: A Classic EAS Mechanism
The Friedel-Crafts acylation follows a well-established, three-step electrophilic aromatic substitution pathway.[5]
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the halogen of an acyl halide (or a carbonyl oxygen of an anhydride). This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][6] This acylium ion is the potent electrophile that attacks the aromatic ring.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In this step, the aromaticity of the ring is temporarily lost.[5]
-
Regeneration of Aromaticity: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromatic π-system and yielding the final aryl ketone product.[5][7]
A critical feature of this mechanism is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[6] Furthermore, the product ketone is less reactive than the starting arene because the acyl group is electron-withdrawing, which prevents undesirable polyacylation reactions.
Caption: Mechanism of Friedel-Crafts Acylation.
Fries Rearrangement: An Inter- vs. Intramolecular Debate
The mechanism of the Fries rearrangement is more complex and can proceed via two competing pathways. The reaction is initiated by the coordination of a Lewis acid to the phenolic ester.[8]
-
Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. The more basic phenolic oxygen can also coordinate, leading to a requirement for stoichiometric or greater amounts of the catalyst.[8][9]
-
Acyl Group Migration: Following coordination, the acyl group migrates to the aromatic ring.
-
Intermolecular Pathway: The ester-catalyst complex can dissociate to form a free acylium ion and a phenoxide-catalyst complex. The acylium ion then attacks the activated aromatic ring in a process akin to a standard Friedel-Crafts acylation.[10]
-
Intramolecular Pathway: The acyl group migrates directly from the oxygen to an ortho or para position on the ring without ever fully detaching, proceeding through a caged ion pair or a concerted transition state.[10]
-
The prevailing pathway depends on the specific reaction conditions, such as the solvent and temperature.
Caption: Competing pathways in the Fries Rearrangement.
Head-to-Head Comparison: A Data-Driven Analysis
A direct comparison highlights the distinct operational windows for each reaction.
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Reaction Type | Electrophilic Aromatic Substitution | Rearrangement (Intra/Intermolecular) |
| Starting Material | Arene + Acyl Halide/Anhydride | Aryl (Phenolic) Ester |
| Product | Aryl Ketone | ortho- and para-Hydroxyaryl Ketone |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis Acid (AlCl₃, BF₃, TiCl₄) or Brønsted Acid (HF)[11] |
| Catalyst Stoichiometry | >1 equivalent required (complexes with product)[7] | >1 equivalent required (complexes with reactant & product)[9] |
| Regioselectivity | Governed by existing ring substituents | Temperature and solvent dependent[8][12] |
| Key Advantage | Direct, high-yield route to simple aryl ketones | Excellent method for synthesizing hydroxyaryl ketones[2][10] |
| Major Limitation | Fails with strongly deactivated rings or substrates like phenols and anilines | Lower yields with sterically hindered substrates; harsh conditions[3][12] |
The Decisive Factor: Regioselectivity Control
The most significant practical difference lies in controlling the position of the new acyl group.
-
In Friedel-Crafts acylation , regioselectivity is predictable based on established electrophilic substitution rules. Anisole, for example, will acylate predominantly at the para position due to the steric bulk of the methoxy group.
-
In the Fries rearrangement , regioselectivity is a tunable parameter controlled by the reaction conditions, which offers a unique level of synthetic flexibility.[13]
-
Low Temperatures (e.g., <60°C) & Polar Solvents: Favor the formation of the para-isomer. This is generally considered the kinetically controlled product.[2][8]
-
High Temperatures (e.g., >100°C) & Non-polar Solvents: Favor the formation of the ortho-isomer. This is the thermodynamically controlled product, as the ortho product can form a stable bidentate chelate with the Lewis acid catalyst.[2][8]
-
Experimental Protocols: From Theory to Practice
The following are representative protocols. Note: These are illustrative and should be adapted and optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Friedel-Crafts Acylation of Anisole
Objective: Synthesis of 4-methoxyacetophenone.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Solvent & Reagent: Add a dry, inert solvent (e.g., dichloromethane, DCM). Cool the suspension to 0°C in an ice bath. Add anisole (1.0 eq.) to the suspension.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Vigorous HCl gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto crushed ice with concentrated HCl. This will decompose the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fries Rearrangement of Phenyl Acetate
Objective: Synthesis of 2-hydroxyacetophenone and 4-hydroxyacetophenone.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 eq.).
-
Addition of Reactant: Add phenyl acetate (1.0 eq.) dropwise to the AlCl₃ at room temperature. The mixture will warm and become a stirrable slurry.
-
Reaction (Thermodynamic Control for ortho-product): Heat the mixture to 140-160°C and maintain for 1-2 hours. The reaction mixture will darken. Monitor by TLC for the disappearance of starting material.
-
Workup: Cool the reaction mixture to room temperature, then carefully quench by adding crushed ice followed by concentrated HCl.
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After concentrating, the ortho- and para-isomers can be separated by column chromatography. The ortho-isomer can often be separated by steam distillation due to its volatility arising from intramolecular hydrogen bonding.
Strategic Synthesis: Making the Right Choice
The decision to use Friedel-Crafts acylation or the Fries rearrangement is a strategic one based on the target molecule.
Caption: Decision workflow for choosing the appropriate acylation method.
Conclusion
The Friedel-Crafts acylation and Fries rearrangement are not interchangeable; they are complementary methods for the synthesis of aryl ketones. The Friedel-Crafts acylation is the method of choice for the direct C-acylation of non-phenolic arenes. In contrast, the Fries rearrangement provides an indispensable pathway for the synthesis of ortho- and para-hydroxyaryl ketones, a class of compounds not readily accessible via direct Friedel-Crafts chemistry. A thorough understanding of their respective mechanisms, substrate scopes, and the causal relationships behind their reaction conditions empowers the synthetic chemist to design more efficient and selective routes to valuable pharmaceutical and industrial intermediates.
References
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Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from Aakash Institute Chemistry Archives.[8]
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-
Wikipedia. (2023). Fries rearrangement. Retrieved from Wikipedia.[2]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from BYJU'S.[3]
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich.
-
Filo. (2025). Explain the limitations of Friedel-Crafts reactions. Retrieved from Filo.[4]
-
PharmD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from PharmD GURU.[10]
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Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208.[14]
-
Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from Chemicals Learning.[1]
-
Collegedunia. (n.d.). Fries Rearrangement: Meaning, Mechanism & Limitations. Retrieved from Collegedunia.[15]
-
University of Calgary. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from CUTM Courseware.[16]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from Quora.[17]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry.[6]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from Wikipedia.[7]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal.[9]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S.[5]
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from Vedantu.[18]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from Organic Chemistry Portal.[19]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from Study.com.[20]
-
PubMed. (2016). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences, 15(1), 105-116.[21]
-
ResearchGate. (2021). TfOH-catalyzed synthesis of hydroxyaryl ketone from acylation. Retrieved from ResearchGate.[22]
-
Taylor & Francis Online. (n.d.). o-HYDROXYARYL KETONES IN ORGANIC SYNTHESIS. A REVIEW. Retrieved from Taylor & Francis Online.[23]
-
ACS Publications. (2021). Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2′-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines. Organic Letters.[24]
-
RSC Publishing. (2015). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences.[25]
-
Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from Thieme.[26]
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PMC - NIH. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from PMC.[27]
-
J. Chil. Chem. Soc. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Chilean Chemical Society.
-
ACS Publications. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry.[28]
-
ResearchGate. (2025). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from ResearchGate.[29]
-
Sigma-Aldrich. (n.d.). Fries Rearrangement. Retrieved from Sigma-Aldrich.[11]
-
Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved from Oreate AI Blog.[13]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[4][5][6] Given its halogenated organic nature, this compound waste should be managed as a hazardous waste. While it may not be explicitly listed by name, it falls under the category of halogenated organic compounds, which are subject to stringent disposal regulations.[7]
| Parameter | Description | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 105533-69-5 | [8] |
| Potential Hazards | Skin irritation, serious eye irritation, respiratory irritation. | Inferred from analogous compounds[1][2][3] |
| Waste Classification | Hazardous Waste (likely halogenated organic waste) | RCRA regulations[4][5][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to establish a safe working environment and utilize the correct PPE. The causality behind these choices is to create a barrier between the researcher and the potentially hazardous chemical, minimizing the risk of exposure.
Essential Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors that may cause respiratory irritation. |
In-Lab Waste Accumulation and Segregation: A Step-by-Step Protocol
Proper segregation and accumulation of chemical waste at the point of generation are critical to prevent accidental chemical reactions and ensure compliant disposal.
Protocol for Waste Accumulation:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must have a secure screw-top cap.[9][10]
-
Labeling: As soon as the first drop of waste enters the container, label it clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[6][10]
-
Segregation: This waste must be segregated from other waste streams. Specifically, store it away from incompatible materials such as strong oxidizing agents and bases to prevent hazardous reactions.[3][9] Halogenated organic waste should be collected separately from non-halogenated waste.[7][11]
-
Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[5][6][9] The SAA should be a secondary containment bin to capture any potential leaks.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][6][10] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Caption: Workflow for the proper disposal of this compound.
Managing Spills: An Emergency Response Protocol
In the event of a spill, a prompt and informed response is crucial to mitigate potential hazards.
Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with the appropriate training and PPE can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12][13][14]
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents).[12][15]
-
Cleanup:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills (if the compound is in solution), apply absorbent material, allow it to fully absorb the liquid, and then scoop the contaminated material into a waste container.[15]
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[14]
-
Disposal of Cleanup Debris: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container and disposed of through your institution's EHS department.[12][15]
Final Disposal: The Role of Environmental Health and Safety (EHS)
The final disposal of this compound is a regulated process that must be managed by trained professionals.
The EHS Handover Process:
-
Request Pickup: Once your waste container is nearly full, submit a hazardous waste pickup request to your institution's EHS department.[16][17]
-
Documentation: Ensure all labeling is accurate and complete. EHS will be responsible for the final characterization, manifesting, and transportation of the waste.
-
Off-site Treatment: The recommended disposal method for halogenated organic compounds is controlled incineration at a licensed chemical destruction plant.[8] This high-temperature process is designed to break down the chemical into less harmful components and often includes flue gas scrubbing to capture any hazardous byproducts.
Caption: Decision-making workflow for responding to a chemical spill.
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of our scientists is paramount and non-negotiable. This guide provides essential, in-depth technical guidance on the appropriate personal protective equipment (PPE) for handling 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 105533-69-5), a halogenated aromatic ketone. As your partner in laboratory safety, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the products we supply.
This document is structured to provide a comprehensive operational and disposal plan, moving from understanding the inherent risks of the compound to the practical steps for ensuring personal and environmental safety.
Hazard Assessment: Understanding the Adversary
Before donning any PPE, a thorough understanding of the chemical's hazard profile is crucial. While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheet (SDS) and data from structurally similar compounds, such as other halogenated phenols and acetophenones, provide a strong basis for a robust risk assessment.[1][2][3][4][5]
Key Identified Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
The presence of chlorine and fluorine atoms on the aromatic ring, coupled with the hydroxyl and acetyl groups, suggests that this compound should be handled with a high degree of caution. Halogenated organic compounds can have various toxicological effects, and the phenolic group can facilitate skin absorption.[6] Therefore, the selection of PPE must be based on a conservative approach that assumes the potential for significant local and systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound in a laboratory setting. The rationale behind each selection is to create a multi-layered defense against the identified hazards.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves, while common in laboratory settings, are not recommended for extended contact with chlorinated and aromatic hydrocarbons.[7] Studies have shown that the breakthrough time for chlorinated aromatic compounds through nitrile gloves can be less than one hour.[8][9]
Recommended Glove Material:
-
Primary Recommendation: Viton® (fluoroelastomer) gloves. Research has demonstrated that Viton® gloves show no detectable permeation to chlorinated aromatic compounds even after four hours of continuous contact.[8][9][10]
-
Alternative for Incidental Contact: For short-duration tasks with a low risk of splashing, double-gloving with a thicker (e.g., 8 mil) nitrile glove over a standard nitrile glove may be considered. However, this should not be the standard for routine handling.[7]
Glove Selection and Use Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use. Do not reuse disposable gloves.
Eye and Face Protection: Shielding Sensitive Tissues
Given that this compound is a solid that can exist as a powder, and it is a known eye irritant, robust eye and face protection is essential.
Minimum Requirements:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.
-
Chemical Splash Goggles: Required when transferring the solid, preparing solutions, or when there is any potential for splashing.[3]
-
Face Shield: A full-face shield worn over chemical splash goggles is required when handling larger quantities (e.g., >10g) or when there is a significant risk of splashing or aerosol generation.
Body Protection: Preventing Dermal Exposure
A standard cotton lab coat is insufficient to provide adequate protection against splashes of solutions containing this compound.
Recommended Attire:
-
Chemical-Resistant Laboratory Coat: A lab coat made of a material with known resistance to chemicals, such as polyester or a polyester-cotton blend, is recommended.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement in any laboratory where hazardous chemicals are handled.[6]
Respiratory Protection: Safeguarding the Airways
As a solid, this compound can become airborne as dust, posing an inhalation hazard. When dissolved in a volatile solvent, its vapors can also be inhaled. All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.
When Respiratory Protection is Required: If work cannot be conducted in a fume hood, or in the event of a large spill, respiratory protection is necessary. The selection of the appropriate respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program.
Recommended Respirator and Cartridges:
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR), either a half-mask or a full-facepiece model. A full-facepiece respirator provides the added benefit of eye protection.[11][12]
-
Cartridge Type: An organic vapor (OV) cartridge is appropriate for this compound.[11] Look for a NIOSH-approved cartridge with a black color code. If the compound is being handled in a way that generates significant dust, a combination cartridge with a P100 particulate filter should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
